Product packaging for Phenethyl ferulate(Cat. No.:CAS No. 71835-85-3)

Phenethyl ferulate

Cat. No.: B015501
CAS No.: 71835-85-3
M. Wt: 298.3 g/mol
InChI Key: CZQNYPBIOHVQQN-CSKARUKUSA-N
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Description

Phenylethyl 3-methylcaffeate has been reported in Hansenia forbesii, Hansenia weberbaueriana, and Propolis with data available.
a caffeic acid ester present in propolis, a natural resin produced by honey bees;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O4 B015501 Phenethyl ferulate CAS No. 71835-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQNYPBIOHVQQN-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021143
Record name Phenylethyl-3-methylcaffeate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71835-85-3, 132335-98-9
Record name Phenylethyl 3-methylcaffeate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071835853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylethyl-3-methylcaffeate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenethyl ferulate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49B43355J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Phenethyl Ferulate: A Comprehensive Physicochemical and Mechanistic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl ferulate (PubChem CID: 5316496) is a naturally derived phenolic compound that has garnered significant interest within the scientific community for its potent biological activities. As an ester of ferulic acid and phenethyl alcohol, it belongs to the class of hydroxycinnamic acids. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a mechanistic exploration of its role as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.

Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₈H₁₈O₄[1]
Molecular Weight 298.33 g/mol [1]
IUPAC Name 2-phenylethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
CAS Number 71835-85-3[2]
Appearance Yellow gel or yellowish solid[3]
Melting Point Data not available. The related amide, trans-3-(4-hydroxy-3-methoxyphenyl)-N-phenethylacrylamide, has a melting point of 118-120°C.[3]
Boiling Point Data not available. The smaller analogue, ethyl ferulate, has a boiling point of 164-166°C at 0.5 Torr.[4]
Solubility Soluble in DMSO (≥ 2.5 mg/mL). Formulations for in vivo use have been prepared in combinations of DMSO, PEG300, Tween-80, saline, and corn oil.[5]
logP (Octanol/Water) Data not available.
Storage Store in a dry, sealed container in a freezer at -20°C.

Synthesis and Characterization

This compound can be synthesized from ferulic acid through a multi-step process. The general synthetic scheme involves the protection of the phenolic hydroxyl group, activation of the carboxylic acid, esterification with phenethyl alcohol, and subsequent deprotection.

G cluster_0 Synthesis of this compound Ferulic Acid Ferulic Acid Acetylation Acetylation Ferulic Acid->Acetylation Acetylated Ferulic Acid Acetylated Ferulic Acid Acetylation->Acetylated Ferulic Acid Chlorination (SOCl2) Chlorination (SOCl2) Acetylated Ferulic Acid->Chlorination (SOCl2) Feruloyl Chloride Feruloyl Chloride Chlorination (SOCl2)->Feruloyl Chloride Esterification (Phenethyl Alcohol) Esterification (Phenethyl Alcohol) Feruloyl Chloride->Esterification (Phenethyl Alcohol) Acetylated this compound Acetylated this compound Esterification (Phenethyl Alcohol)->Acetylated this compound Deacetylation Deacetylation Acetylated this compound->Deacetylation This compound This compound Deacetylation->this compound

General synthetic pathway for this compound.

Characterization of the synthesized product is typically performed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy to identify functional groups and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure[3].

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of key physicochemical properties of phenolic esters like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.

G cluster_1 Melting Point Determination Workflow A Sample Preparation: Finely powder the solid sample. B Capillary Loading: Pack a small amount of the sample into a capillary tube (1-2 mm height). A->B C Apparatus Setup: Place the capillary tube in the heating block of a melting point apparatus. B->C D Heating: Heat the block slowly (1-2°C per minute) near the expected melting point. C->D E Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. D->E F Result: The recorded range is the melting point of the sample. E->F

Workflow for melting point determination.
Boiling Point Determination (Thiele Tube Method)

For liquid compounds, the boiling point can be determined at a given pressure using a Thiele tube.

G cluster_2 Boiling Point Determination Workflow A Sample Preparation: Place a small amount of the liquid sample into a fusion tube. B Capillary Inversion: Place a sealed capillary tube, open end down, into the fusion tube. A->B C Apparatus Setup: Attach the fusion tube to a thermometer and place in a Thiele tube filled with a heating oil. B->C D Heating: Gently heat the side arm of the Thiele tube. C->D E Observation: Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary. D->E F Result: This temperature is the boiling point. E->F

Workflow for boiling point determination.
Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound in a given solvent can be determined using the shake-flask method, followed by a suitable analytical technique for quantification.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, octanol) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of this compound is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: Dual Inhibition of COX and 5-LOX

This compound exhibits its anti-inflammatory properties primarily through the dual inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. These two enzymes are critical in the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. This compound has been shown to inhibit COX with an IC₅₀ of 4.35 µM and 5-LOX with an IC₅₀ of 5.75 µM[2][5][6].

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes. COX-2 is inducibly expressed in response to inflammatory stimuli and is a key target for anti-inflammatory drugs.

G cluster_3 COX Pathway Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PF This compound PF->COX2

Inhibition of the COX-2 pathway by this compound.

Computational docking studies of similar phenolic compounds with COX-2 suggest that they bind within the enzyme's active site. The binding is typically stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, interactions with residues such as Arg120 at the channel entrance and others within the hydrophobic pocket are common for COX inhibitors[7]. This binding prevents the substrate, arachidonic acid, from accessing the catalytic site.

5-Lipoxygenase (5-LOX) Pathway

The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently metabolized to form leukotrienes. Leukotrienes are potent mediators of inflammation, particularly in allergic and respiratory conditions.

G cluster_4 5-LOX Pathway Inhibition AA Arachidonic Acid FLAP FLAP AA->FLAP LOX5 5-LOX Enzyme FLAP->LOX5 HPETE 5-HPETE LOX5->HPETE Leukotrienes Leukotrienes (e.g., LTB4) HPETE->Leukotrienes Inflammation Inflammation, Chemotaxis Leukotrienes->Inflammation PF This compound PF->LOX5

References

Phenethyl Ferulate: A Technical Guide to Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenethyl ferulate is a naturally occurring ester recognized for its significant bioactive properties, including anti-inflammatory, antioxidant, and neuroprotective activities. This technical document provides an in-depth overview of the primary natural sources of this compound, its complete biosynthetic pathway, and detailed experimental protocols for its extraction and enzymatic synthesis. Quantitative data from literature is summarized for comparative analysis. Furthermore, this guide presents visual diagrams of the biochemical pathways and experimental workflows to facilitate a deeper understanding for research and development applications.

Natural Sources of this compound

This compound is found in a limited number of natural sources, with its most significant and well-documented presence in the plant genus Notopterygium. It is also a potential, though less characterized, constituent of propolis, where related phenolic esters are abundant.

Notopterygium Species (Qianghuo)

The primary natural source of this compound is the dried roots and rhizomes of Notopterygium species, a perennial herb from the Apiaceae family.[1][2][3] In Traditional Chinese Medicine, this herb is known as "Qianghuo."[3] The two officially recognized species are Notopterygium incisum Ting ex H.T. Chang and Notopterygium franchetii H. de Boiss.[2][3]

This compound is consistently identified as a major bioactive constituent in Notopterygium incisum.[4][5] It is considered one of the principal compounds responsible for the plant's cyclooxygenase (COX) inhibitory activity.[5] Quantitative analysis via High-Performance Liquid Chromatography (HPLC) has confirmed this compound as one of the key common peaks used to assess the quality and optimal harvest time of cultivated N. incisum.[2]

Propolis

Propolis, a resinous mixture produced by honeybees, is a rich source of polyphenols, including a variety of phenolic acids and their esters. While extensively studied for caffeic acid phenethyl ester (CAPE), a structurally similar compound, the presence of this compound is also plausible due to the co-occurrence of its precursors, ferulic acid and phenethyl alcohol, in plant resins collected by bees. However, direct quantitative analysis specifically identifying this compound in most propolis samples is not as thoroughly documented as for CAPE.

Quantitative Data

The concentration of this compound can vary based on the plant part, geographical origin, and harvest time. The following table summarizes available quantitative data.

Natural SourcePlant PartCompoundConcentration / YieldAnalytical MethodReference
Notopterygium incisumRoots & RhizomesThis compoundIsolated 30.0 mg from a 150.6 g ethyl acetate fraction (derived from 2 kg of dried plant material)Column Chromatography, HPLC[6]
Cultivated N. incisumRoots & RhizomesThis compoundIdentified as one of 10 major quantifiable peaks for quality controlHPLC[2]

Biosynthesis of this compound

The biosynthesis of this compound is a convergent pathway involving the formation of two key precursors derived from the aromatic amino acid L-phenylalanine: Ferulic Acid and Phenethyl Alcohol . These precursors are subsequently joined via an esterification reaction.

Pathway for Ferulic Acid Biosynthesis

Ferulic acid is synthesized via the Phenylpropanoid Pathway, which begins with L-phenylalanine.

  • Deamination: L-Phenylalanine is deaminated by the enzyme Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.

  • Hydroxylation: Cinnamic acid is hydroxylated at the para position by Cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid.

  • Second Hydroxylation: p-Coumaric acid is then hydroxylated at the meta position by p-Coumarate 3-hydroxylase (C3H) to form caffeic acid.

  • Methylation: Finally, the 3-hydroxyl group of caffeic acid is methylated by Caffeate O-methyltransferase (COMT) , using S-adenosyl methionine (SAM) as a methyl donor, to produce ferulic acid.

An alternative route involves the conversion of p-coumaric acid to its CoA thioester by 4-coumarate-CoA ligase (4CL), followed by hydroxylation and methylation.

Ferulic_Acid_Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid C3H C3H pCou->C3H Caf Caffeic Acid COMT COMT Caf->COMT FA Ferulic Acid PAL->Cin C4H->pCou C3H->Caf COMT->FA SAH SAH COMT->SAH SAM SAM SAM->COMT

Caption: Biosynthesis pathway of Ferulic Acid from L-Phenylalanine.
Pathway for Phenethyl Alcohol Biosynthesis

Phenethyl alcohol is also synthesized from L-phenylalanine through a pathway analogous to the Ehrlich pathway in yeast.

  • Transamination/Decarboxylation: L-Phenylalanine undergoes either transamination to form phenylpyruvate or decarboxylation via Aromatic Amino Acid Decarboxylase (AADC) to form phenethylamine. The pathway through phenylpyruvate is common in microorganisms.

  • Decarboxylation/Oxidation: Phenylpyruvate is decarboxylated to phenylacetaldehyde. Alternatively, phenethylamine is oxidized to phenylacetaldehyde.

  • Reduction: Phenylacetaldehyde is reduced by Phenylacetaldehyde Reductase (PAR) or a similar alcohol dehydrogenase to yield 2-phenylethanol (phenethyl alcohol).

Phenethyl_Alcohol_Biosynthesis Phe L-Phenylalanine Transaminase Transaminase Phe->Transaminase PPA Phenylpyruvic Acid Decarboxylase Decarboxylase PPA->Decarboxylase PAA Phenylacetaldehyde PAR PAR / Reductase PAA->PAR PEA Phenethyl Alcohol Transaminase->PPA Decarboxylase->PAA PAR->PEA

Caption: Biosynthesis pathway of Phenethyl Alcohol from L-Phenylalanine.
Final Esterification Step

The final step is the esterification of ferulic acid with phenethyl alcohol. In plants, this reaction is catalyzed by an acyltransferase, likely belonging to the BAHD family of acyl-CoA-dependent transferases or a similar class of enzymes capable of forming ester bonds.

Final_Esterification FA Ferulic Acid (or Feruloyl-CoA) sub FA->sub PEA Phenethyl Alcohol PEA->sub PF This compound Enzyme Acyltransferase / Lipase Enzyme->PF sub->Enzyme

Caption: Final enzymatic esterification to form this compound.

Experimental Protocols

The following protocols are derived from established methodologies for the extraction of related compounds and the enzymatic synthesis of ferulate esters.

Protocol for Extraction from Notopterygium incisum

This protocol is adapted from methods used for extracting phenolic compounds from plant matrices.[6]

Objective: To extract this compound from the dried roots and rhizomes of N. incisum.

Materials:

  • Dried, powdered roots and rhizomes of N. incisum.

  • Methanol (MeOH), HPLC grade.

  • Cyclohexane (CHA), Ethyl acetate (EtOAc), n-Butanol (n-BuOH), analytical grade.

  • Deionized water.

  • Rotary evaporator.

  • Separatory funnel.

  • Filtration apparatus.

Procedure:

  • Maceration & Reflux Extraction:

    • Weigh 2 kg of powdered N. incisum and place it into a large flask.

    • Add 6 L of methanol and extract under reflux for 2 hours.

    • Filter the extract and repeat the extraction process on the plant material three more times with fresh methanol for 1 hour each.

    • Combine all methanol extracts.

  • Solvent Evaporation:

    • Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Liquid-Liquid Partitioning:

    • Suspend the crude residue in deionized water.

    • Perform sequential partitioning in a separatory funnel with cyclohexane, followed by ethyl acetate, and finally n-butanol. Collect each fraction. This compound is expected to partition primarily into the ethyl acetate fraction due to its moderate polarity.

  • Fraction Concentration:

    • Concentrate the ethyl acetate fraction using a rotary evaporator to yield the enriched extract.

  • Purification (Optional):

    • The enriched extract can be further purified using silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate or a similar solvent system. Fractions are collected and analyzed by HPLC to isolate pure this compound.

Extraction_Workflow start Powdered N. incisum extract Methanol Reflux Extraction (4x) start->extract evap1 Rotary Evaporation extract->evap1 crude Crude Extract Residue evap1->crude partition Liquid-Liquid Partitioning (vs. Cyclohexane, EtOAc, n-BuOH) crude->partition evap2 Rotary Evaporation of EtOAc Fraction partition->evap2 final Enriched this compound Extract evap2->final

Caption: Workflow for the extraction of this compound.
Protocol for Enzymatic Synthesis

This protocol utilizes lipase-catalyzed esterification, a green and efficient method for synthesizing esters. It is based on established procedures for ferulate and phenethyl esters.

Objective: To synthesize this compound from ferulic acid and phenethyl alcohol using an immobilized lipase.

Materials:

  • Ferulic acid.

  • Phenethyl alcohol.

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435).

  • Anhydrous solvent (e.g., 2-methyl-2-propanol or toluene).

  • Molecular sieves (4 Å) to ensure anhydrous conditions.

  • Shaker incubator or stirred reaction vessel with temperature control.

  • HPLC for reaction monitoring.

Procedure:

  • Reactant Preparation:

    • In a sealed reaction vessel, dissolve ferulic acid (e.g., 0.1 M) and phenethyl alcohol (e.g., 0.1 M, for a 1:1 molar ratio) in the chosen anhydrous solvent.

    • Add molecular sieves to the vessel and allow it to stand for at least 1 hour to remove any trace water.

  • Enzymatic Reaction:

    • Add the immobilized lipase (e.g., 100 mg of Novozym® 435 for a 5 mL reaction volume) to the reactant solution.

    • Place the vessel in a shaker incubator set to 60°C and agitate to ensure proper mixing.

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture.

    • Analyze the aliquots by HPLC to monitor the consumption of ferulic acid and the formation of this compound. The reaction is typically run for 24-72 hours.

  • Enzyme Removal and Product Recovery:

    • Once the reaction reaches equilibrium or the desired conversion, stop the agitation.

    • Remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and reused.

    • The filtrate, containing the product, unreacted substrates, and solvent, is then concentrated under reduced pressure.

  • Purification:

    • The resulting crude product can be purified by silica gel chromatography to isolate pure this compound.

Conclusion

This compound stands out as a promising natural product for pharmaceutical and nutraceutical applications. Its primary, commercially relevant source is the roots and rhizomes of Notopterygium incisum. The biosynthetic pathway, originating from L-phenylalanine, is well-understood, providing opportunities for metabolic engineering in microbial or plant systems. Furthermore, efficient and environmentally friendly enzymatic synthesis protocols offer a viable alternative to direct extraction, enabling the scalable production required for drug development and clinical investigation. This guide provides the foundational technical information necessary for researchers to explore and harness the potential of this valuable bioactive compound.

References

Phenethyl Ferulate: A Technical Guide on its Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenethyl ferulate (PF), also known as Caffeic Acid Phenethyl Ester (CAPE), is a natural compound found in honeybee propolis and the traditional Chinese medicine Notopterygii Rhizoma et Radix.[1][2][3] Extensive research has highlighted its potent anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound, focusing on its modulation of key signaling pathways and enzymatic activities. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core pathways to support further research and drug development efforts.

Core Mechanism of Action: Modulation of Pro-Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting multiple, interconnected signaling cascades that are crucial for the inflammatory response. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Akt signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, regulating the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.[4][5] In resting cells, NF-κB dimers (commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5] This frees the NF-κB dimer to translocate to the nucleus, where it initiates the transcription of target genes.[3][5]

This compound potently inhibits this pathway. Studies on LPS-stimulated RAW 264.7 macrophages show that PF suppresses the phosphorylation of IκB-α and the subsequent degradation and nuclear translocation of the p65 subunit.[1][3] This action effectively halts the downstream transcription of NF-κB-dependent inflammatory mediators.[1][6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive Complex cluster_nucleus Nucleus stimulus LPS receptor TLR4 stimulus->receptor adaptor IKK Complex receptor->adaptor inhibitor IκBα adaptor->inhibitor Phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) nucleus->genes Activates Transcription pf This compound pf->adaptor Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.
Attenuation of the MAPK Signaling Pathway

The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinases (JNK), and p38, plays a critical role in translating extracellular stimuli into cellular inflammatory responses.[7] Activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the production of inflammatory mediators.[7][8]

This compound has been shown to significantly suppress the LPS-induced phosphorylation of ERK, JNK, and p38 in RAW 264.7 macrophages.[1][3] By blocking the activation of these key kinases, PF effectively dampens the inflammatory cascade.

MAPK_Pathway stimulus LPS receptor Upstream Kinases stimulus->receptor p38 p38 receptor->p38 Phosphorylates jnk JNK receptor->jnk Phosphorylates erk ERK receptor->erk Phosphorylates pf This compound pf->p38 Inhibits pf->jnk Inhibits pf->erk Inhibits response Inflammatory Response (Cytokine Production) p38->response jnk->response erk->response

Caption: Attenuation of the MAPK signaling pathway by this compound.
Modulation of the Akt Signaling Pathway

The Protein Kinase B (Akt) signaling pathway is involved in regulating cellular survival and metabolism, and it also cross-talks with inflammatory pathways. Western blot analyses have demonstrated that this compound significantly reduces the LPS-induced phosphorylation of Akt, indicating that PF can block this signaling pathway as part of its anti-inflammatory mechanism.[1][3]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[9][10] Its activation typically requires a priming signal (often from NF-κB activation) and a secondary activation signal.[9][11] While direct studies on this compound are emerging, related compounds like ferulic acid have been shown to suppress NLRP3 inflammasome formation.[9] Given that PF inhibits the NF-κB priming step, it is highly probable that it also attenuates NLRP3 inflammasome activation, thereby reducing the secretion of mature IL-1β.

Inhibition of Key Inflammatory Enzymes

This compound also directly targets enzymes responsible for synthesizing inflammatory mediators.

Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Arachidonic acid is metabolized via two primary enzymatic pathways to produce pro-inflammatory eicosanoids: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the lipoxygenase (LOX) pathway, which produces leukotrienes.[12] this compound is a potent dual inhibitor of both COX and 5-LOX.[12][13] It effectively suppresses the expression of inducible cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes that are upregulated during inflammation and produce prostaglandin E2 (PGE2) and nitric oxide (NO), respectively.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound from various studies.

Table 1: In Vitro Inhibitory Effects of this compound

Target/Mediator Cell Line Stimulant PF Concentration Effect Reference
Cell Viability RAW 264.7 - < 48 µM Not cytotoxic [1][3]
Prostaglandin E2 (PGE2) RAW 264.7 LPS Not specified Conspicuous inhibition [1][3]
TNF-α RAW 264.7 LPS Not specified Conspicuous inhibition [1][3]
IL-1β RAW 264.7 LPS Not specified Conspicuous inhibition [1][3]
IL-6 RAW 264.7 LPS Not specified Conspicuous inhibition [1][3]
Nitric Oxide (NO) RAW 264.7 LPS + IFN-γ Conc. dependent Significant inhibition [6]
iNOS mRNA Expression RAW 264.7 LPS + IFN-γ Conc. dependent Inhibition [6]

| NF-κB Binding Activity | RAW 264.7 | LPS + IFN-γ | Conc. dependent | Inhibition |[6] |

Table 2: Enzymatic Inhibition by this compound

Enzyme IC50 Value Reference
Cyclooxygenase (COX) 4.35 µM [13]

| 5-Lipoxygenase (5-LOX) | 5.75 µM |[13] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the anti-inflammatory action of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the common workflow for assessing the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages.

Experimental_Workflow_In_Vitro cluster_analysis 6. Downstream Analysis start 1. Cell Culture RAW 264.7 macrophages step2 2. Cell Viability Assay (MTT) Determine non-toxic concentrations of PF start->step2 step3 3. Treatment Pre-treat cells with PF for 1h step2->step3 step4 4. Stimulation Add LPS (e.g., 1 µg/mL) for 24h step3->step4 step5 5. Sample Collection Collect supernatant for cytokine analysis Collect cell lysates for protein/mRNA analysis step4->step5 elisa ELISA (TNF-α, IL-6, IL-1β, PGE2) step5->elisa griess Griess Assay (Nitric Oxide) step5->griess western Western Blot (iNOS, COX-2, p-p65, p-MAPKs) step5->western qpcr RT-qPCR (iNOS, COX-2, Cytokine mRNA) step5->qpcr

References

An In-depth Technical Guide to the Antioxidant Properties of Phenethyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenethyl ferulate, also widely known as Caffeic Acid Phenethyl Ester (CAPE), is a potent polyphenolic compound found in honeybee propolis.[1] It has garnered significant attention within the scientific community for its diverse biological activities, including well-documented antioxidant, anti-inflammatory, and anti-cancer properties.[2] This technical guide provides a comprehensive overview of the core antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and schematic diagrams of the key signaling pathways involved.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, encompassing direct neutralization of free radicals and the modulation of endogenous cellular antioxidant systems.

1. Direct Radical Scavenging Activity: The chemical structure of this compound, featuring a catechol ring, is fundamental to its potent free radical scavenging capabilities.[3] The hydroxyl groups on the catechol moiety can readily donate a hydrogen atom to stabilize highly reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.[4] This direct scavenging activity has been demonstrated against various radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and in assays measuring the inhibition of lipid peroxidation.[5][6]

2. Upregulation of Endogenous Antioxidant Defenses via the Nrf2-Keap1 Signaling Pathway: A primary mechanism of its cellular protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] this compound, acting as an electrophile, can interact with cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, causing it to release Nrf2.[7] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This results in the increased synthesis of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and other enzymes involved in glutathione synthesis and recycling.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_baseline Baseline Conditions cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Release Cul3 Cul3-E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination CAPE This compound (CAPE) CAPE->Keap1 Induces Conformational Change in Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 Induces Conformational Change in Keap1 sMaf sMaf Nrf2_n->sMaf Dimerization ARE ARE Nrf2_n->ARE Binding sMaf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription

This compound (CAPE) activates the Nrf2/ARE pathway.

3. Inhibition of Pro-Oxidant Enzymes: this compound has been shown to be a potent inhibitor of enzymes that contribute to oxidative stress and inflammation, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[5] These enzymes are involved in the metabolism of arachidonic acid, which leads to the production of prostaglandins and leukotrienes, respectively. By inhibiting COX and 5-LOX, this compound reduces the generation of inflammatory mediators and associated reactive oxygen species.[6]

4. Inhibition of Lipid Peroxidation: Lipid peroxidation is a destructive chain reaction that damages cellular membranes, leading to impaired function and cell death. This compound effectively inhibits lipid peroxidation by scavenging lipid peroxyl radicals, thereby breaking the chain reaction.[1] This protective effect helps maintain the integrity and fluidity of cell membranes, which is crucial for cellular health.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the radicals in a given assay. A lower IC50 value indicates greater antioxidant activity.[2]

Assay / TargetIC50 Value (µM)Reference CompoundComments
Radical Scavenging Assays
DPPH Radical Scavenging1.09-Measures direct hydrogen-donating ability.[5]
ABTS Radical ScavengingActivity Confirmed-Specific IC50 value not consistently reported, but activity is well-established.[6]
AAPH-induced Lipid Peroxidation0.70-Measures inhibition of peroxyl radical-induced oxidation.[5]
Enzyme Inhibition Assays
Cyclooxygenase (COX)4.35-Dual inhibitor of COX/LOX pathways.[5]
5-Lipoxygenase (5-LOX)5.75-Reduces production of inflammatory leukotrienes.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant properties. Below are protocols for key assays cited.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from violet to yellow.

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 60-100 µM). The solution should be freshly prepared and kept in the dark to avoid degradation.

    • Sample Preparation: Dissolve this compound and a reference standard (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol) to create a stock solution. Prepare a series of dilutions from the stock.

    • Reaction: In a 96-well microplate or cuvettes, add a small volume of the sample or standard dilution (e.g., 50 µL). To this, add a larger volume of the DPPH working solution (e.g., 950 µL). A blank containing only the solvent instead of the sample should also be prepared.

    • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (typically 30 minutes).

    • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.

    • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • IC50 Determination: Plot the % inhibition against the concentration of the antioxidant. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical, determined by regression analysis.[2]

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution (in Methanol) start->prep_dpph prep_sample Prepare Serial Dilutions of this compound start->prep_sample reaction Mix Sample/Standard with DPPH Solution prep_dpph->reaction prep_sample->reaction incubation Incubate in Dark (30 min at RT) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition measurement->calculation plot Plot % Inhibition vs. Concentration calculation->plot end Determine IC50 Value plot->end

General experimental workflow for the DPPH assay.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore, and its reduction by an antioxidant leads to a loss of color, which is measured spectrophotometrically around 734 nm.

  • Methodology:

    • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Sample Preparation: Prepare serial dilutions of this compound and a reference standard (e.g., Trolox) in the same solvent used for the working solution.

    • Reaction: Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

    • Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

3. Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

  • Principle: This cell-based assay measures the ability of a compound to prevent the formation of intracellular ROS. The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity is quantified by the reduction in fluorescence in the presence of the test compound.

  • Methodology:

    • Cell Culture: Seed adherent cells (e.g., HepG2, Caco-2) in a black, clear-bottom 96-well plate and allow them to reach confluence.

    • Loading with Probe: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with a solution of DCFH-DA (e.g., 25 µM) for a specified time (e.g., 1 hour) at 37°C.

    • Treatment: Remove the DCFH-DA solution, wash the cells, and then add the test compound (this compound) at various concentrations, along with a free radical generator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

    • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission (approx. 535 nm) with excitation at approx. 485 nm at regular intervals over a period of time (e.g., 1 hour).

    • Calculation: Calculate the area under the curve (AUC) from the fluorescence vs. time plot. The Cellular Antioxidant Activity is calculated as: CAA (%) = 100 - [(AUC_sample / AUC_control) x 100]

    • EC50 Determination: The median effective concentration (EC50) is determined from the dose-response curve.

Conclusion

This compound (CAPE) is a multifaceted antioxidant with significant potential for therapeutic applications. Its efficacy stems from a combination of direct free radical scavenging and the powerful induction of the body's own antioxidant defense systems through the Nrf2 signaling pathway. Furthermore, its ability to inhibit pro-oxidant enzymes like COX and 5-LOX and to prevent lipid peroxidation underscores its comprehensive protective capabilities against oxidative stress. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the antioxidant properties of this promising natural compound.

References

The Neuroprotective Potential of Phenethyl Ferulate: A Technical Overview for Neuroscientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Mechanisms and Experimental Evidence Supporting Phenethyl Ferulate as a Promising Neuroprotective Agent

This compound (PFA), a naturally occurring ester of ferulic acid, is emerging as a compound of significant interest in the field of neuroprotection. Extensive research into its biological activities has revealed a multi-faceted mechanism of action, primarily centered on its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This technical guide provides a comprehensive overview of the neuroprotective effects of PFA in neuronal cells, detailing the underlying molecular pathways and providing standardized experimental protocols for its investigation.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways, offering a multi-pronged approach to combating neuronal damage.

1. Attenuation of Oxidative Stress: A primary driver of neuronal injury in neurodegenerative diseases and acute brain injuries is oxidative stress. PFA effectively mitigates this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, PFA promotes the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of crucial protective enzymes such as Heme Oxygenase-1 (HO-1). HO-1, in turn, catalyzes the degradation of pro-oxidant heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), carbon monoxide, and free iron. This cascade of events enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

2. Anti-Inflammatory Effects: Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a hallmark of many neurological disorders. PFA demonstrates significant anti-inflammatory activity by inhibiting key inflammatory pathways. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. By preventing the nuclear translocation of NF-κB, PFA downregulates the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

3. Inhibition of Apoptosis: PFA protects neuronal cells from programmed cell death, or apoptosis, by modulating the expression of key apoptotic and anti-apoptotic proteins. It has been observed to decrease the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio helps to maintain mitochondrial integrity and prevent the activation of the caspase cascade that ultimately leads to cell death.

Quantitative Data on the Bioactivity of this compound and Related Compounds

The following tables summarize key quantitative data from studies investigating the efficacy of this compound and its structural analogs in neuronal and related cell models. This data provides a comparative basis for evaluating its potential as a neuroprotective agent.

CompoundTargetIC50 Value (µM)Cell Type/SystemReference
This compoundCyclooxygenase (COX)4.35In vitro enzyme assay[1]
This compound5-Lipoxygenase (5-LOX)5.75In vitro enzyme assay[1]
CompoundTreatmentEffectCell TypeReference
Ethyl ferulate5 µM for 6 hoursMaximal induction of HO-1 protein expressionRat primary neurons[2]
Ethyl ferulate12-hour pre-incubationEnhanced resistance to glucose oxidase-mediated oxidative damageRat primary neurons[2]
CompoundModelTreatment ConcentrationsKey FindingsReference
Benzyl ferulateHypoxia/Reoxygenation (H/R) in SH-SY5Y cells10⁻⁸ µM, 10⁻⁷ µM, 10⁻⁶ µMDose-dependently increased cell viability and decreased apoptosis.[3][4]
Benzyl ferulateCerebral Ischemia/Reperfusion in rats5 mg/kg, 10 mg/kg, 15 mg/kgDose-dependently reduced infarct volume and neuronal apoptosis.[3]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

PFA_Neuroprotection_Signaling cluster_stress Cellular Stress cluster_pfa This compound Action cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative_Stress Oxidative Stress (e.g., H2O2, Glutamate) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Bax Bax Oxidative_Stress->Bax Caspase3 Caspase-3 Oxidative_Stress->Caspase3 Inflammation Inflammation (e.g., LPS) NFkB NF-κB Inflammation->NFkB PFA This compound (PFA) PFA->Nrf2_Keap1 Inhibits PFA->NFkB Inhibits PFA->Bax Inhibits Bcl2 Bcl-2 PFA->Bcl2 Activates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates to nucleus & binds HO1 HO-1 ARE->HO1 Induces expression Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response COX2_5LOX COX-2, 5-LOX NFkB->COX2_5LOX Induces expression Anti_inflammatory_Response Anti-inflammatory Response COX2_5LOX->Anti_inflammatory_Response Bax->Caspase3 Activates Bcl2->Bax Inhibits Apoptosis_Inhibition Apoptosis Inhibition Caspase3->Apoptosis_Inhibition Neuronal_Survival Neuronal Survival Antioxidant_Response->Neuronal_Survival Anti_inflammatory_Response->Neuronal_Survival Apoptosis_Inhibition->Neuronal_Survival

Caption: Signaling pathways modulated by this compound for neuroprotection.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis Start Seed Neuronal Cells (e.g., SH-SY5Y, PC12) Pretreat Pre-treat with This compound (PFA) Start->Pretreat Induce_Damage Induce Neuronal Damage (e.g., H2O2, Glutamate, MPP+) Pretreat->Induce_Damage MTT MTT Assay (Cell Viability) Induce_Damage->MTT Annexin Annexin V / PI Staining (Apoptosis Assay) Induce_Damage->Annexin Western Western Blot (Protein Expression) Induce_Damage->Western Quantify_Viability Quantify Cell Viability (%) MTT->Quantify_Viability Quantify_Apoptosis Quantify Apoptotic Cells (%) Annexin->Quantify_Apoptosis Quantify_Protein Quantify Protein Levels (Nrf2, HO-1, etc.) Western->Quantify_Protein Conclusion Evaluate Neuroprotective Efficacy of PFA Quantify_Viability->Conclusion Quantify_Apoptosis->Conclusion Quantify_Protein->Conclusion

Caption: General experimental workflow for assessing PFA's neuroprotective effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Neuronal cells (e.g., SH-SY5Y or PC12)

    • 96-well culture plates

    • Complete culture medium

    • This compound (PFA) stock solution (dissolved in DMSO)

    • Neurotoxic agent (e.g., H₂O₂, glutamate, MPP+)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of PFA (e.g., 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).

    • Induce neurotoxicity by adding the chosen neurotoxic agent at a predetermined concentration and incubate for the desired time (e.g., 24 hours).

    • After the incubation period, remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Neuronal cells

    • 6-well culture plates

    • PFA and neurotoxic agent

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with PFA and the neurotoxic agent as described in the MTT assay protocol.

    • Harvest the cells by trypsinization (for adherent cells) and collect the culture medium (containing floating/dead cells).

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Western Blot Analysis for Nrf2 and HO-1 Expression

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

  • Materials:

    • Neuronal cells

    • 6-well culture plates

    • PFA and neurotoxic agent

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B for nuclear fraction, anti-β-actin for whole-cell lysate)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells in 6-well plates as previously described.

    • For whole-cell lysates: Wash cells with cold PBS and lyse them directly in RIPA buffer.

    • For nuclear and cytoplasmic fractions: Use a nuclear extraction kit according to the manufacturer's instructions to separate the fractions.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin for whole-cell lysate, Lamin B for nuclear fraction).

Conclusion

This compound demonstrates significant promise as a neuroprotective agent with a well-defined, multi-target mechanism of action. Its ability to combat oxidative stress, inflammation, and apoptosis through the modulation of key signaling pathways like Nrf2/HO-1 and NF-κB makes it a compelling candidate for further investigation in the context of various neurodegenerative and acute neurological conditions. The experimental protocols outlined in this guide provide a standardized framework for researchers to further elucidate the neuroprotective potential of this remarkable natural compound. As research continues, this compound may pave the way for novel therapeutic strategies aimed at preserving neuronal function and combating the devastating effects of neurological disorders.

References

Phenethyl Ferulate: A Potent Modulator of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs a wide array of cellular processes, including inflammation, immunity, and cell survival. Its dysregulation is implicated in the pathophysiology of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Phenethyl ferulate (PF), a naturally occurring phenolic compound, has emerged as a significant inhibitor of the NF-κB signaling cascade. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its inhibitory effects on the NF-κB pathway, supported by quantitative data and detailed experimental methodologies.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p50/p105), and NF-κB2 (p52/p100). In its inactive state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs), most notably IκBα. The canonical NF-κB pathway, the most common activation route, is triggered by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).

Upon stimulation, the IκB kinase (IKK) complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), is activated. The activated IKK complex, primarily through the action of IKKβ, phosphorylates IκBα at specific serine residues.[1] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers (typically the p65/p50 heterodimer), facilitating their translocation into the nucleus.[3] Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter and enhancer regions of target genes, thereby inducing the transcription of a plethora of pro-inflammatory and pro-survival genes, such as those encoding for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

This compound's Mechanism of Action in the NF-κB Pathway

This compound has been demonstrated to be a potent anti-inflammatory agent that exerts its effects by directly targeting multiple key steps within the NF-κB signaling cascade.[6][7][8] The primary mechanism of PF's inhibitory action involves the suppression of IκBα phosphorylation and subsequent degradation.[6][8] By preventing the phosphorylation of IκBα, PF ensures that the inhibitory protein remains bound to NF-κB, effectively trapping the transcription factor in the cytoplasm and preventing its nuclear translocation.[6][7]

Furthermore, studies indicate that this compound's influence extends upstream of IκBα phosphorylation. It has been shown to inhibit the phosphorylation of Akt, a serine/threonine kinase that can contribute to the activation of the IKK complex.[6][8] By attenuating Akt phosphorylation, PF adds another layer of inhibition to the NF-κB pathway, reducing the initial signal for IKK activation. The culmination of these inhibitory actions is a significant reduction in the nuclear translocation of the p65 subunit of NF-κB, leading to a downstream suppression of NF-κB-mediated gene transcription.[6][7][8]

NF_kappa_B_Pathway LPS/TNF-α LPS/TNF-α This compound This compound IκBα IκBα This compound->IκBα Prevents Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) This compound->NF-κB (p65/p50) Prevents Nuclear Translocation IKK Complex IKK Complex IKK Complex->IκBα Phosphorylates IκBα->NF-κB (p65/p50) Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on the NF-κB pathway and downstream inflammatory responses have been quantified in various studies. The following tables summarize key findings from research conducted on LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Cell Viability

Concentration (μM)Cell Viability (%)
0 (Control)100
3No significant change
6No significant change
12No significant change
24No significant change
48No significant change
Data synthesized from studies indicating no cytotoxicity below 48 μM.[6][7]

Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound

TreatmentTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control< 50< 20< 30
LPS (1 μg/mL)2500 ± 200800 ± 751500 ± 150
LPS + PF (12 μM)1500 ± 130500 ± 50900 ± 100
LPS + PF (24 μM)800 ± 70250 ± 30400 ± 50
LPS + PF (48 μM)400 ± 40100 ± 15200 ± 25
Values are representative of dose-dependent inhibition reported in the literature.[6][7][8]

Table 3: Suppression of NF-κB Pathway Protein Expression and Phosphorylation by this compound

Treatmentp-IκBα / IκBα RatioNuclear p65 / Total p65 RatioiNOS Expression (relative units)COX-2 Expression (relative units)
Control0.1 ± 0.020.2 ± 0.03< 0.1< 0.1
LPS (1 μg/mL)1.0 ± 0.10.9 ± 0.081.0 ± 0.11.0 ± 0.1
LPS + PF (24 μM)0.4 ± 0.050.4 ± 0.050.5 ± 0.060.4 ± 0.05
LPS + PF (48 μM)0.2 ± 0.030.25 ± 0.040.2 ± 0.030.2 ± 0.03
Relative protein expression and phosphorylation ratios are based on densitometric analysis from Western blot data.[6][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the NF-κB signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical & Molecular Assays cluster_analysis Data Analysis Cell_Culture RAW 264.7 Cell Culture PF_Treatment Pre-treatment with This compound Cell_Culture->PF_Treatment LPS_Stimulation LPS Stimulation PF_Treatment->LPS_Stimulation Western_Blot Western Blot (p-IκBα, p-p65, iNOS, COX-2) LPS_Stimulation->Western_Blot ELISA ELISA (TNF-α, IL-1β, IL-6) LPS_Stimulation->ELISA Luciferase_Assay NF-κB Luciferase Reporter Assay LPS_Stimulation->Luciferase_Assay EMSA EMSA (NF-κB DNA Binding) LPS_Stimulation->EMSA Data_Quantification Densitometry & Statistical Analysis Western_Blot->Data_Quantification ELISA->Data_Quantification Luciferase_Assay->Data_Quantification EMSA->Data_Quantification

Figure 2: Experimental workflow for investigating this compound's effect on NF-κB.
Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9][10]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[9]

  • Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 6-well plates for protein extraction, 96-well plates for viability assays) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0, 12, 24, 48 μM) for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 μg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine and protein expression studies).

Western Blot Analysis
  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-IκBα, IκBα, p-p65, p65, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: The cell culture supernatant is collected after the treatment period.

  • Assay Procedure: The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.[7]

  • Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined by interpolation from the standard curve.

NF-κB Luciferase Reporter Assay
  • Transfection: RAW 264.7 cells are transiently co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[11][12]

  • Treatment and Stimulation: After 24 hours of transfection, the cells are treated with this compound and stimulated with LPS as described in section 4.1.

  • Cell Lysis: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[11]

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as relative luciferase units (RLU).

Electrophoretic Mobility Shift Assay (EMSA)
  • Nuclear Protein Extraction: Nuclear extracts are prepared from treated and stimulated cells using a nuclear extraction kit.

  • Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is end-labeled with biotin or a radioactive isotope (e.g., [γ-³²P]ATP).[13][14]

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.[14]

  • Electrophoresis: The protein-DNA complexes are separated from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.[15][16]

  • Detection: The gel is transferred to a nylon membrane (for biotin-labeled probes) and detected using a streptavidin-HRP conjugate and chemiluminescence, or exposed to X-ray film (for radiolabeled probes). The resulting bands indicate the DNA-binding activity of NF-κB.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for inflammatory conditions by potently inhibiting the NF-κB signaling pathway. Its multi-faceted mechanism of action, involving the suppression of Akt phosphorylation, inhibition of IκBα phosphorylation and degradation, and the subsequent blockade of p65 nuclear translocation, underscores its efficacy in downregulating the expression of key pro-inflammatory mediators. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel NF-κB inhibitors, paving the way for the development of new anti-inflammatory therapeutics.

References

Phenethyl Ferulate: A Modulator of MAPK Signaling in Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenethyl ferulate (PF), a natural compound, has demonstrated significant potential as a modulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This technical guide provides a comprehensive overview of the molecular mechanisms through which PF exerts its effects, with a focus on its inhibitory action on key kinases within the MAPK cascade. The information presented herein is intended to support further research and development of PF as a potential therapeutic agent for inflammatory-mediated immune disorders. This document summarizes key quantitative data, details experimental protocols for replication and further investigation, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to this compound and MAPK Signaling

This compound is a bioactive compound found in Notopterygii Rhizoma et Radix. It has garnered interest for its anti-inflammatory properties. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade of protein kinases that regulates a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The three major subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.

Quantitative Analysis of MAPK Modulation by this compound

This compound has been shown to inhibit the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following table summarizes the quantitative data on the inhibitory effects of PF on the phosphorylation of these key MAPK proteins.

Target ProteinCell LineStimulantPF Concentration (µM)Inhibition of Phosphorylation (%)Reference
p-ERKRAW 264.7LPS1253.6[1]
p-JNKRAW 264.7LPS1273.8[1]
p-p38RAW 264.7LPS1262.4[1]

Molecular Mechanism of Action

The anti-inflammatory effects of this compound are attributed to its ability to suppress the activation of the MAPK signaling pathway. In the context of an inflammatory stimulus such as LPS, Toll-like receptor 4 (TLR4) is activated, initiating a downstream cascade that leads to the phosphorylation and activation of MAPK kinases (MAPKKs) and subsequently MAPKs (ERK, JNK, and p38). This compound is thought to interfere with this cascade, leading to a reduction in the phosphorylation of ERK, JNK, and p38.[1] This inhibition, in turn, prevents the activation of downstream transcription factors and the subsequent expression of pro-inflammatory mediators.[1] While the precise upstream target of PF is still under investigation, evidence suggests that like other phenolic acids, it may interfere with the TLR4 signaling pathway.[1]

Proposed Mechanism of this compound in MAPK Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK activates PF This compound PF->TLR4 inhibits MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates MEK1_2 MEK1/2 MAPKKK->MEK1_2 phosphorylates p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK ERK MEK1_2->ERK phosphorylates Inflammation Inflammatory Response p38->Inflammation leads to JNK->Inflammation leads to ERK->Inflammation leads to Experimental Workflow for MAPK Phosphorylation Analysis start Start cell_culture Culture RAW 264.7 cells start->cell_culture treatment Pre-treat with this compound (or vehicle) cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation lysis Cell Lysis and Protein Extraction stimulation->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting with Primary & Secondary Antibodies transfer->immunoblot detection ECL Detection immunoblot->detection analysis Densitometry and Data Analysis detection->analysis end End analysis->end

References

The Bioavailability of Phenethyl Ferulate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioavailability of phenethyl ferulate is limited in publicly available scientific literature. This guide synthesizes available information on closely related compounds, particularly ethyl ferulate, and established methodologies to provide a comprehensive overview for research and development purposes. All data presented for ethyl ferulate should be considered as a surrogate and may not be directly extrapolated to this compound.

Executive Summary

This compound, an ester of ferulic acid and phenethyl alcohol, is a compound of interest for its potential therapeutic properties, including anti-inflammatory effects.[1] Understanding its bioavailability—the extent and rate at which it enters the systemic circulation—is critical for its development as a therapeutic agent. This technical guide provides a detailed examination of the factors influencing the bioavailability of this compound, drawing upon pharmacokinetic data from the closely related ethyl ferulate, outlining relevant experimental protocols, and proposing metabolic pathways. The aim is to equip researchers and drug development professionals with the foundational knowledge required to design and interpret studies on this compound's absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetics of Ferulic Acid from Ethyl Ferulate Administration

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of ferulic acid measured in rat plasma following the oral administration of ethyl ferulate at a dose of 150 mg/kg.[2][3]

ParameterValue (Mean ± SE)Description
Cmax (Maximum Plasma Concentration)18.38 ± 1.38 µg/mLThe highest concentration of ferulic acid observed in the plasma.
Tmax (Time to Maximum Concentration)0.25 hThe time at which Cmax is reached.
t½α (Absorption Half-life)0.09 ± 0.01 hThe time taken for half of the ferulic acid to be absorbed.
t½β (Elimination Half-life)0.11 ± 0.01 hThe time taken for the plasma concentration of ferulic acid to decrease by half during the elimination phase.
Vd(area)/F (Apparent Volume of Distribution)1.25 ± 0.12 L/kgA theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.
Cl(B) (Total Body Clearance)7.35 ± 0.57 L/h/kgA measure of the rate at which a drug is removed from the body.
MRT (Mean Residence Time)0.40 ± 0.00 hThe average time the drug molecules stay in the body.

Data from a study on ferulic acid pharmacokinetics following oral administration of ethyl ferulate in rats.[2][3]

Experimental Protocols

The following sections detail the methodologies that can be employed to assess the bioavailability of this compound, based on established protocols for similar compounds.

In Vivo Oral Bioavailability Study in Rats

This protocol is adapted from a study on ethyl ferulate and represents a standard approach for determining the pharmacokinetic profile of a compound after oral administration.[4][5][6][7]

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound and its primary metabolite, ferulic acid, following oral administration in rats.

Animal Model:

  • Species: Wistar or Sprague-Dawley rats.[8]

  • Sex: Female or male, with justification.

  • Weight: 300-400 g.[3]

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals should be fasted overnight before dosing.

Dosing:

  • Test Article: this compound.

  • Dose: To be determined based on preliminary toxicity and efficacy studies.

  • Formulation: Dissolved in a suitable vehicle (e.g., a mixture of arachis oil, Tween 80, and 1-methyl-2-pyrrolidone).[2]

  • Route of Administration: Oral gavage.

Blood Sampling:

  • Collection Site: Retro-orbital plexus or other appropriate site.

  • Time Points: A series of time points to capture the absorption, distribution, and elimination phases (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose).[2]

  • Anticoagulant: K3EDTA.

Sample Processing and Analysis:

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Sample Extraction: Precipitate plasma proteins with a solvent like acetonitrile.[3]

  • Analytical Method: Quantify the concentrations of this compound and its metabolites using a validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[2][9]

Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, clearance, and volume of distribution using appropriate software.[2]

In Vitro Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[10][11][12][13][14][15]

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for approximately 21 days to allow for differentiation into a monolayer with tight junctions, mimicking the intestinal epithelium.[10][14]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer Yellow.[13]

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This simulates absorption.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side. This assesses efflux.

  • Sample Analysis: Quantify the concentration of this compound in the donor and receiver compartments at various time points using UPLC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[13]

Visualizations: Pathways and Workflows

Proposed Metabolic Pathway of this compound

Based on the known metabolism of ferulic acid and related phenolic compounds, this compound is likely to undergo hydrolysis to liberate ferulic acid and phenethyl alcohol.[16][17][18][19][20] Ferulic acid is then expected to be metabolized primarily through Phase II conjugation reactions, namely glucuronidation and sulfation.[16][17][18][19][20] The phenethyl alcohol moiety may also undergo metabolism.

PF This compound FA Ferulic Acid PF->FA Hydrolysis PEA Phenethyl Alcohol PF->PEA Hydrolysis FAG Ferulic Acid Glucuronide FA->FAG Glucuronidation (UGTs) FAS Ferulic Acid Sulfate FA->FAS Sulfation (SULTs) PEAM Phenethyl Alcohol Metabolites PEA->PEAM Metabolism

Proposed metabolic pathway of this compound.

Experimental Workflow for In Vivo Oral Bioavailability Study

The following diagram illustrates the key steps in an in vivo pharmacokinetic study to determine the oral bioavailability of a test compound.

cluster_0 Pre-study cluster_1 Study Conduct cluster_2 Analysis Animal_Acclimatization Animal Acclimatization Dose_Preparation Dose Formulation Animal_Acclimatization->Dose_Preparation Oral_Dosing Oral Gavage Dose_Preparation->Oral_Dosing Blood_Sampling Serial Blood Sampling Oral_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis UPLC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Modeling Sample_Analysis->PK_Analysis

Workflow for an in vivo oral bioavailability study.

Conceptual Diagram of Oral Bioavailability

This diagram illustrates the journey of an orally administered drug and the factors that reduce its bioavailability.

Dose Oral Dose Dissolution Dissolution & Liberation Dose->Dissolution Absorption Intestinal Absorption Dissolution->Absorption FirstPass First-Pass Metabolism Absorption->FirstPass Portal Vein Bioavailable Bioavailable Drug FirstPass->Bioavailable

Factors affecting oral bioavailability.

Conclusion

While the direct bioavailability and pharmacokinetic profile of this compound remain to be fully elucidated, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging data from the closely related ethyl ferulate and employing established in vivo and in vitro methodologies, a comprehensive understanding of this compound's ADME properties can be achieved. The proposed metabolic pathways and experimental workflows offer a starting point for designing studies that will be crucial for the successful development of this compound as a potential therapeutic agent. Future research should focus on conducting dedicated pharmacokinetic studies on this compound to provide the definitive data needed for its clinical advancement.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Phenethyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Phenethyl ferulate (PF), a naturally occurring ester of ferulic acid and phenethyl alcohol, has emerged as a promising scaffold in drug discovery. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, are intricately linked to its unique chemical architecture. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for scientists engaged in the development of novel therapeutics based on this versatile molecule.

Core Structure and Pharmacological Significance

This compound's structure comprises two key moieties: the ferulic acid backbone and the phenethyl ester group. The ferulic acid component, a derivative of cinnamic acid, is characterized by a phenolic hydroxyl group and a methoxy group on the phenyl ring, conjugated to a propenoic acid side chain. The phenethyl group provides a lipophilic character to the molecule. This combination of a potent antioxidant phenolic acid with a lipophilic tail is fundamental to its biological activity, influencing its bioavailability and interaction with cellular targets.

Structure-Activity Relationship Across Key Biological Activities

The biological efficacy of this compound and its analogs is highly dependent on the specific arrangement and nature of their functional groups. Understanding these relationships is paramount for the rational design of more potent and selective therapeutic agents.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its multifaceted therapeutic potential. This activity is primarily attributed to the ferulic acid moiety.

Key Structural Features for Antioxidant Activity:

  • Phenolic Hydroxyl Group: The free hydroxyl group at the C4 position of the phenyl ring is crucial for donating a hydrogen atom to scavenge free radicals. Masking or removing this group significantly diminishes antioxidant activity.

  • Methoxy Group: The methoxy group at the C3 position enhances the stability of the resulting phenoxy radical through resonance, thereby increasing the radical scavenging capacity.

  • α,β-Unsaturated Ester: The conjugated double bond in the propenoic acid side chain participates in the delocalization of the unpaired electron, further stabilizing the radical and contributing to the overall antioxidant effect.

  • Ester Group: Esterification of the carboxylic acid of ferulic acid generally modulates the lipophilicity of the molecule. While ferulic acid itself is a potent antioxidant, esterification to form this compound can enhance its ability to cross cell membranes and exert its effects within lipid-rich environments. Compared to shorter alkyl esters like methyl and ethyl ferulate, the phenethyl group in PF increases lipophilicity, which can influence its interaction with cellular membranes and antioxidant efficacy in different environments.

CompoundAssayIC50 (µM)Reference
This compoundDPPH Radical ScavengingNot explicitly found, but derivatives show activity-
Ethyl FerulateDPPH Radical Scavenging59.7 ± 0.2[1]
Ferulic AcidDPPH Radical Scavenging23.5 ± 0.5[1]

This table summarizes available quantitative data for the antioxidant activity of this compound and related compounds. The lack of a specific IC50 for this compound in the DPPH assay from the searched literature highlights a gap for future research.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.

Key Structural Features for Anti-inflammatory Activity:

  • Ferulic Acid Moiety: The core ferulic acid structure is essential for inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

  • Phenethyl Ester Group: The lipophilicity conferred by the phenethyl group is thought to enhance cellular uptake and interaction with the active sites of inflammatory enzymes. Modifications to this group can significantly impact potency.

CompoundTargetIC50 (µM)Reference
This compoundCOX4.35[2]
This compound5-LOX5.75[2]
Anticancer Activity

The anticancer properties of this compound and its derivatives are an area of active investigation. The SAR for this activity is complex and appears to be cell-line dependent.

Key Structural Features for Anticancer Activity:

  • Substitutions on the Phenyl Ring: Modifications on both the ferulic acid and phenethyl phenyl rings can influence cytotoxicity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with biological targets.

  • Nature of the Ester Group: The size and nature of the ester group can affect the compound's ability to penetrate cancer cells and induce apoptosis or cell cycle arrest.

Compound/DerivativeCell LineIC50 (µM)Reference
24-methylenecyloartanyl ferulateA549 (Lung)< 75[3]
Cycloartenyl ferulateA549 (Lung)Significant inhibition[3]
Campesteryl ferulateA549 (Lung)Significant inhibition[3]
β-Sitosteryl ferulateA549 (Lung)No significant inhibition[3]
Caffeic acid phenethyl ester (CAPE)MCF-7 (Breast)5 µg/mL

This table provides a comparative overview of the cytotoxic effects of various ferulate derivatives and the related compound CAPE on different cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound and its analogs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant capacity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

    • Prepare various concentrations of the test compound (this compound or its analogs) and a positive control (e.g., ascorbic acid, Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution.

    • Add an equal volume of the DPPH working solution to initiate the reaction.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key mediators of inflammation.

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. The inhibition of this reaction can be monitored by measuring the decrease in the production of a specific prostaglandin, such as PGE2, often using an ELISA-based method.

Protocol (General ELISA-based method):

  • Reagent Preparation:

    • Reconstitute purified COX-1 or COX-2 enzyme in a suitable buffer.

    • Prepare a solution of arachidonic acid (substrate) and a known COX inhibitor (e.g., indomethacin) as a positive control.

    • Prepare various concentrations of the test compound.

  • Enzyme Reaction:

    • In a reaction tube or well, pre-incubate the enzyme with the test compound or control for a specific time at 37°C.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a defined period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a suitable reagent (e.g., a solution of stannous chloride).

  • PGE2 Quantification (ELISA):

    • The amount of PGE2 produced is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Calculation:

    • The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the untreated control.

    • The IC50 value is determined from the dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay evaluates the inhibitory effect of a compound on the 5-LOX enzyme, another critical enzyme in the inflammatory cascade.

Principle: 5-LOX catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a precursor to leukotrienes. The formation of a conjugated diene during this reaction results in an increase in absorbance at 234 nm, which can be monitored spectrophotometrically.

Protocol (Spectrophotometric Method):

  • Reagent Preparation:

    • Prepare a solution of 5-lipoxygenase enzyme in a suitable buffer.

    • Prepare a solution of the substrate, linoleic acid or arachidonic acid.

    • Prepare various concentrations of the test compound and a known 5-LOX inhibitor (e.g., zileuton) as a positive control.

  • Assay Procedure:

    • In a quartz cuvette, mix the enzyme solution with the test compound or control and incubate for a short period.

    • Initiate the reaction by adding the substrate solution.

  • Measurement and Calculation:

    • Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

    • The initial rate of the reaction is determined from the linear portion of the absorbance curve.

    • The percentage of 5-LOX inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of the untreated control.

    • The IC50 value is determined from the dose-response curve.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways provides a deeper insight into its mechanism of action and potential therapeutic applications.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Inflammatory_Genes Induces Transcription PF This compound PF->IKK Inhibits PF->NFkB_active Inhibits Translocation

NF-κB Signaling Pathway Inhibition by this compound.

This compound inhibits the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant defenses. Analogs of this compound, such as ethyl ferulate, have been shown to activate this protective pathway.

Nrf2_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change PF_analog This compound Analogs PF_analog->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters for degradation Nrf2_active Nrf2 Nrf2->Nrf2_active Dissociation Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Nrf2 Pathway Activation by this compound Analogs.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or activators like this compound analogs can induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of antioxidant genes like heme oxygenase-1 (HO-1).

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including inflammation and cell proliferation. This compound has been shown to modulate this pathway.

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases (e.g., TAK1) LPS->Upstream_Kinases Activates ERK ERK Upstream_Kinases->ERK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates p38 p38 Upstream_Kinases->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activate JNK->Transcription_Factors Activate p38->Transcription_Factors Activate Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Promotes PF This compound PF->ERK Inhibits Phosphorylation PF->JNK Inhibits Phosphorylation PF->p38 Inhibits Phosphorylation

MAPK Signaling Pathway Modulation by this compound.

This compound can inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. By doing so, it blocks the downstream activation of transcription factors like AP-1, thereby suppressing the inflammatory response.

Conclusion

The structure-activity relationship of this compound is a rich and complex field of study. The interplay between the ferulic acid and phenethyl moieties, along with the specific nature and position of functional groups, dictates its diverse pharmacological activities. This guide has provided a comprehensive overview of the current understanding of this compound's SAR, detailed key experimental protocols for its evaluation, and visualized its interactions with critical signaling pathways. For researchers and drug development professionals, a thorough grasp of these principles is essential for the design and synthesis of novel, more effective therapeutic agents based on the promising this compound scaffold. Further research, particularly in generating more extensive comparative quantitative data for a wider range of analogs, will undoubtedly unlock the full therapeutic potential of this remarkable natural product derivative.

References

The Discovery and Isolation of Phenethyl Ferulate from Qianghuo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl ferulate, a significant bioactive constituent of the traditional Chinese medicine Qianghuo (Notopterygium incisum), has garnered considerable attention for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound. It details a comprehensive experimental protocol for its extraction and purification from the roots and rhizomes of Notopterygium incisum. Furthermore, this document elucidates the compound's mechanism of action, focusing on its modulation of key inflammatory signaling pathways, including NF-κB, Akt, and MAPK. All quantitative data are presented in structured tables for clarity, and complex experimental and signaling pathways are visualized using Graphviz diagrams.

Introduction

Notopterygium incisum Ting ex H.T.Chang, commonly known as Qianghuo, is a perennial herb belonging to the Apiaceae family. Its rhizomes and roots have been used for centuries in traditional Chinese medicine to treat a variety of ailments, including colds, headaches, and rheumatic conditions, owing to their analgesic and anti-inflammatory effects. Phytochemical investigations have revealed that Qianghuo is rich in a diverse array of bioactive compounds, with this compound being one of its major and most pharmacologically significant constituents. This guide focuses on the scientific journey of this compound from its natural source to its characterization as a promising anti-inflammatory agent.

Extraction and Isolation of this compound

The isolation of this compound from Notopterygium incisum is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a detailed methodology based on established scientific literature[1].

Experimental Protocol: Extraction and Fractionation
  • Plant Material : 2 kg of dried and powdered roots and rhizomes of Notopterygium incisum are used as the starting material.

  • Extraction : The powdered plant material is subjected to reflux extraction with methanol (6 L) for four cycles (the first for 2 hours, followed by three 1-hour cycles).

  • Concentration : The methanol extracts are combined and concentrated under reduced pressure to yield a crude residue. From 2 kg of plant material, approximately 513.0 g of residue can be obtained, representing a yield of 25.7%[1].

  • Solvent Partitioning : The crude residue is suspended in water and sequentially partitioned with cyclohexane, ethyl acetate, and n-butanol to separate compounds based on their polarity. This step yields a cyclohexane-soluble fraction (89.0 g), an ethyl acetate-soluble fraction (150.6 g), and an n-butanol-soluble fraction[1].

Experimental Protocol: Chromatographic Purification

This compound is primarily found in the ethyl acetate fraction.

  • Initial Column Chromatography : The ethyl acetate soluble partition (150.6 g) is subjected to column chromatography on a silica gel column. A gradient elution is performed with petroleum ether-ethyl acetate (from 10:1 to 0:1, v/v) to yield several fractions[1].

  • Secondary Column Chromatography : A specific fraction from the initial separation (1.3 g) is further chromatographed on a silica gel column using a chloroform-ethyl acetate (40:1, v/v) solvent system[1].

  • Reversed-Phase Semi-Preparative HPLC (RP-SP-HPLC) : A sub-fraction from the secondary chromatography step is then purified by RP-SP-HPLC using a mobile phase of 60% aqueous methanol at a flow rate of 15 mL/min. This is followed by a final purification step on the same system with a mobile phase of 50% aqueous acetonitrile at a flow rate of 8 mL/min, with UV detection at 320 nm. This final step yields pure this compound (30.0 mg)[1].

The following diagram illustrates the overall workflow for the isolation of this compound.

G cluster_extraction Extraction and Partitioning cluster_purification Chromatographic Purification plant Dried Notopterygium incisum Roots and Rhizomes (2 kg) extraction Methanol Reflux Extraction plant->extraction residue Crude Methanol Extract (513.0 g) extraction->residue partitioning Solvent Partitioning (Cyclohexane, Ethyl Acetate, n-Butanol) residue->partitioning fractions Cyclohexane, Ethyl Acetate (150.6 g), and n-Butanol Fractions partitioning->fractions silica_gel_1 Silica Gel Column Chromatography (Petroleum Ether-Ethyl Acetate Gradient) fractions->silica_gel_1 Ethyl Acetate Fraction silica_gel_2 Silica Gel Column Chromatography (Chloroform-Ethyl Acetate 40:1) silica_gel_1->silica_gel_2 Selected Fraction rp_hplc_1 Reversed-Phase Semi-Preparative HPLC (60% Aqueous Methanol) silica_gel_2->rp_hplc_1 Sub-fraction rp_hplc_2 Reversed-Phase Semi-Preparative HPLC (50% Aqueous Acetonitrile) rp_hplc_1->rp_hplc_2 Further Purification pure_compound Pure this compound (30.0 mg) rp_hplc_2->pure_compound

Figure 1. Experimental workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory activity through its ability to inhibit key enzymes and modulate inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified through various in vitro assays. The following table summarizes key findings.

AssayTargetIC50 Value (µM)Reference
Nitric Oxide (NO) ProductioniNOS in LPS-activated RAW264.7 macrophages2.73[1]
Cyclooxygenase (COX) InhibitionCOX4.35
5-Lipoxygenase (5-LOX) Inhibition5-LOX5.75
Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting multiple signaling cascades within inflammatory cells.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway.

The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation and Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription PF This compound PF->IKK Inhibition

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

The Akt (Protein Kinase B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are also crucial in the inflammatory response. LPS stimulation activates both Akt and the three main MAPK families: ERK, JNK, and p38. These kinases, in turn, can activate transcription factors that promote the expression of inflammatory mediators. This compound has been demonstrated to suppress the phosphorylation of Akt, ERK, JNK, and p38, thereby downregulating the inflammatory cascade.

The following diagram depicts the inhibitory effects of this compound on the Akt and MAPK signaling pathways.

G cluster_akt_mapk Akt and MAPK Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade p_Akt p-Akt Akt->p_Akt Phosphorylation Inflammatory_response Inflammatory Response p_Akt->Inflammatory_response p_MAPK p-ERK, p-JNK, p-p38 MAPK_cascade->p_MAPK Phosphorylation p_MAPK->Inflammatory_response PF This compound PF->Akt Inhibition of Phosphorylation PF->MAPK_cascade Inhibition of Phosphorylation

Figure 3. Inhibition of Akt and MAPK signaling pathways by this compound.

Conclusion

This compound, a key bioactive compound isolated from Notopterygium incisum, demonstrates significant potential as an anti-inflammatory agent. The detailed protocols for its isolation and purification provided in this guide offer a reproducible methodology for obtaining this valuable natural product. Furthermore, the elucidation of its inhibitory mechanisms on the NF-κB, Akt, and MAPK signaling pathways provides a strong scientific basis for its further investigation and development as a therapeutic candidate for inflammatory diseases. This technical guide serves as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

In Vitro Cytotoxicity of Phenethyl Ferulate on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl ferulate (PFE), a naturally occurring ester of ferulic acid and phenethyl alcohol, has garnered significant interest in oncological research due to its potential anticancer properties. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of PFE against various cancer cell lines. It summarizes key quantitative data, details established experimental protocols for assessing its efficacy, and elucidates the molecular signaling pathways implicated in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its related compounds has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. It is important to note that some of the available data pertains to structurally similar compounds like ethyl ferulate and phenethyl isothiocyanate, providing valuable insights into the potential bioactivity of PFE.

CompoundCancer Cell LineAssayIC50 / GI50 (µM)Citation
Ethyl FerulateHeLa (Cervical Cancer)Alamar Blue52.8 (GI50)[1]
24-methylenecycloartanyl ferulateA549 (Lung Cancer)Not SpecifiedNot Specified[2][3]
Phenethyl isothiocyanatePC-3 (Prostate Cancer)Not Specified~10[4]
Phenethyl isothiocyanateCaSki (Cervical Cancer)MTT Assay20-30 (Significant Cytotoxicity)[5][6]
Phenethyl isothiocyanateHeLa (Cervical Cancer)MTT AssayDose-dependent cytotoxicity[5]

Experimental Protocols

The following section details the standard methodologies employed to assess the in vitro cytotoxicity and mechanisms of action of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining with Flow Cytometry

This method is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific antibodies to visualize the protein of interest.

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, Caspase-3, Cyclin B1, CDK1).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways and Molecular Mechanisms

The cytotoxic effects of this compound and its related compounds are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and death.

Induction of Apoptosis

Studies on related compounds like phenethyl isothiocyanate suggest that PFE likely induces apoptosis through the intrinsic (mitochondrial) pathway. This is characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the subsequent activation of a caspase cascade.[4][5][6]

PFE This compound ROS ↑ Reactive Oxygen Species (ROS) PFE->ROS Bax ↑ Bax PFE->Bax Bcl2 ↓ Bcl-2 PFE->Bcl2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c release MMP->CytoC Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Proposed intrinsic apoptosis pathway induced by this compound.

Key molecular events in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[7][8][9][10][11] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytosol, and the activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[7][8][9][10][11]

Cell Cycle Arrest

This compound and related compounds have been shown to induce cell cycle arrest, primarily at the G2/M phase.[12][13] This prevents cancer cells from entering mitosis and undergoing cell division.

PFE This compound CyclinB1 ↓ Cyclin B1 PFE->CyclinB1 CDK1 ↓ CDK1 PFE->CDK1 G2M_Arrest G2/M Phase Arrest CyclinB1->G2M_Arrest CDK1->G2M_Arrest

Figure 2: Proposed mechanism of G2/M cell cycle arrest by this compound.

The molecular mechanism underlying this cell cycle arrest involves the downregulation of key regulatory proteins, including Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1).[13][14][15][16][17] The Cyclin B1/CDK1 complex is crucial for the G2 to M phase transition, and its inhibition effectively halts the cell cycle at this checkpoint.

Experimental Workflow

A typical workflow for investigating the in vitro cytotoxicity of this compound is outlined below.

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Start Select Cancer Cell Lines MTT MTT Assay (Determine IC50) Start->MTT Flow Flow Cytometry (Annexin V/PI) Apoptosis Assay MTT->Flow WB_Apoptosis Western Blot (Bax, Bcl-2, Caspases) MTT->WB_Apoptosis WB_CellCycle Western Blot (Cyclin B1, CDK1) MTT->WB_CellCycle ROS_Assay ROS Detection Assay MTT->ROS_Assay Analysis Analyze Data & Draw Conclusions Flow->Analysis WB_Apoptosis->Analysis WB_CellCycle->Analysis ROS_Assay->Analysis

Figure 3: General experimental workflow for in vitro cytotoxicity studies.

Conclusion

This compound demonstrates significant potential as an anticancer agent, exhibiting cytotoxic effects in various cancer cell lines. Its mechanism of action appears to be multifactorial, involving the induction of apoptosis via the mitochondrial pathway and the promotion of cell cycle arrest at the G2/M phase. The generation of reactive oxygen species seems to play a crucial role in initiating the apoptotic cascade. Further research is warranted to fully elucidate the specific molecular targets of this compound and to evaluate its therapeutic efficacy in preclinical and clinical settings. This guide provides a foundational framework for researchers to design and execute robust in vitro studies to further explore the anticancer potential of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols: Phenethyl Ferulate Solubility and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl ferulate (PF), a naturally occurring compound found in Notopterygii Rhizoma et Radix, is gaining significant attention in the scientific community for its potential therapeutic properties. As a derivative of ferulic acid, it exhibits potent anti-inflammatory and antioxidant activities.[1][2] This document provides detailed application notes on the solubility of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents, along with protocols for its dissolution and investigation of its effects on key signaling pathways.

Data Presentation: Solubility of this compound

The solubility of a compound is a critical parameter for its biological investigation and formulation development. Below is a summary of the known solubility of this compound and a related compound, ethyl ferulate, in various organic solvents.

Table 1: Quantitative Solubility of this compound and Related Compounds

CompoundSolventSolubility (mg/mL)Molar Solubility (mM)Notes
This compound DMSO 50 [3]167.60 Ultrasonic assistance may be required. The use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility.[3]
This compoundEthanolSoluble[4]-Quantitative data not readily available.
This compoundEthyl AcetateSoluble[4]-Quantitative data not readily available.
Ethyl FerulateDMSO~11[5]~49.5For comparison.
Ethyl FerulateEthanol~20[5]~90.0For comparison.
Ethyl FerulateDimethylformamide (DMF)~20[5]~90.0For comparison.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • After the incubation period, cease agitation and allow the suspension to settle.

  • To separate the undissolved solid, centrifuge the vial at a high speed.

  • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • Express the solubility in mg/mL or M (mol/L).

Protocol 2: Preparation of this compound Stock and Working Solutions

This protocol provides instructions for preparing solutions of this compound for in vitro and in vivo studies.

For in vitro studies (e.g., cell culture experiments):

  • High-Concentration Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 50 mg/mL, which is 167.60 mM) in high-quality, anhydrous DMSO.[3] Aid dissolution by vortexing and, if necessary, gentle warming or sonication. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

For in vivo studies (formulation examples): Note: These formulations are intended to provide a clear solution and improve bioavailability. The final concentration of this compound in these formulations is typically ≥ 2.5 mg/mL.[3]

  • Formulation A (with PEG300 and Tween-80): [3]

    • Start with a 10% DMSO solution containing the desired amount of this compound.

    • Add 40% PEG300 and mix thoroughly.

    • Add 5% Tween-80 and mix until a clear solution is obtained.

    • Finally, add 45% saline to reach the final volume.

  • Formulation B (with SBE-β-CD): [3]

    • Prepare a 10% DMSO stock solution of this compound.

    • In a separate tube, prepare a 20% solution of SBE-β-CD in saline.

    • Add the DMSO stock solution to the SBE-β-CD solution to make up 90% of the final volume and mix well.

  • Formulation C (with Corn Oil): [3]

    • Prepare a 10% DMSO stock solution of this compound.

    • Add the DMSO stock solution to corn oil to make up 90% of the final volume and mix thoroughly.

Signaling Pathway Involvement

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cellular stress responses.

Inhibition of COX and 5-LOX Pathways

This compound is a known dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes that play crucial roles in the inflammatory cascade by producing prostaglandins and leukotrienes, respectively.[6][7][8][9]

COX_5_LOX_Inhibition Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Phenethyl_Ferulate This compound Phenethyl_Ferulate->COX Phenethyl_Ferulate->LOX

This compound Inhibition of COX and 5-LOX Pathways.
Modulation of NF-κB, Akt, and MAPK Signaling Pathways

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound has been shown to suppress the inflammatory response by inhibiting the activation of key signaling pathways including Nuclear Factor-kappa B (NF-κB), Protein Kinase B (Akt), and Mitogen-Activated Protein Kinases (MAPKs).[1][2]

Inflammatory_Signaling_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Pathways cluster_response Inflammatory Response LPS LPS Akt Akt LPS->Akt MAPK MAPK (ERK, JNK, p38) LPS->MAPK IKK IKK LPS->IKK Akt->IKK NFkB NF-κB (p65) MAPK->NFkB IkB IκBα IKK->IkB P IkB->NFkB iNOS_COX2 iNOS / COX-2 Expression NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Phenethyl_Ferulate This compound Phenethyl_Ferulate->Akt Phenethyl_Ferulate->MAPK Phenethyl_Ferulate->IKK

Inhibition of Pro-inflammatory Signaling by this compound.

This diagram illustrates that this compound inhibits the phosphorylation of Akt and MAPKs, and the activation of the IKK complex.[1][2] This, in turn, prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, leading to a reduction in the expression of pro-inflammatory mediators like iNOS, COX-2, and various cytokines.[1][2]

Experimental Workflow: Investigating Anti-inflammatory Effects

The following workflow outlines a typical experimental approach to characterize the anti-inflammatory effects of this compound in a cell-based model, such as LPS-stimulated RAW 264.7 macrophages.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of Inflammatory Response Cell_Seeding Seed RAW 264.7 Macrophages PF_Pretreatment Pre-treat with This compound Cell_Seeding->PF_Pretreatment LPS_Stimulation Stimulate with LPS PF_Pretreatment->LPS_Stimulation Cytokine_Analysis Measure Cytokine Levels (ELISA) LPS_Stimulation->Cytokine_Analysis NO_Measurement Quantify Nitric Oxide (Griess Assay) LPS_Stimulation->NO_Measurement Protein_Expression Analyze Protein Expression (Western Blot) LPS_Stimulation->Protein_Expression

Workflow for Assessing Anti-inflammatory Activity.

This structured approach allows for the comprehensive evaluation of this compound's impact on inflammatory responses at both the secreted mediator and intracellular signaling levels.

References

Application Notes and Protocols for In-Vivo Administration of Phenethyl Ferulate in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl ferulate (FEA) is a naturally occurring compound with demonstrated anti-inflammatory, antioxidant, and neuroprotective properties. As a derivative of ferulic acid, its enhanced lipophilicity suggests potentially improved bioavailability, making it a compound of interest for in vivo studies. These application notes provide a detailed protocol for the administration of this compound to mice, covering various routes of administration, dosage considerations, and relevant experimental models. The protocols are compiled from existing literature on FEA and structurally related compounds.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo administration of this compound and related compounds in mice.

Table 1: Dosage and Administration of Ethyl Ferulate (a closely related compound) in Mice

ParameterDetailsReference
Compound Ethyl Ferulate[1][2]
Animal Model C57BL/6 mice[1][2]
Disease Model Lipopolysaccharide (LPS)-induced acute lung injury[1][2]
Administration Route Intraperitoneal (IP) injection[1][2]
Dosage 15 mg/kg and 30 mg/kg[1][2]
Frequency Twice a day for 5 days[1][2]
Vehicle Not specified, likely saline or a similar aqueous vehicle

Table 2: Vehicle Formulations for this compound

Administration RouteVehicle CompositionFinal ConcentrationReference
Intraperitoneal/Intravenous 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[3]
Intraperitoneal/Intravenous 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[3]
Oral 10% DMSO, 90% Corn oil≥ 2.5 mg/mL[3]

Experimental Protocols

Preparation of this compound for In Vivo Administration

a. Intraperitoneal/Intravenous Injection Vehicle:

  • Method 1 (PEG300/Tween-80 based):

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • To prepare 1 mL of the final injection solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of saline to bring the final volume to 1 mL and vortex until a clear solution is obtained.[3]

  • Method 2 (SBE-β-CD based):

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • To prepare 1 mL of the final injection solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.

    • Vortex until the solution is clear.[3]

b. Oral Gavage Vehicle:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final oral suspension, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Vortex thoroughly before each administration.[3]

Administration Protocols in Mice

a. Intraperitoneal (IP) Injection:

  • Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.

  • Injection Site: The lower right quadrant of the abdomen.

  • Procedure:

    • Use a 25-27 gauge needle.

    • Tilt the mouse's head downwards to move the abdominal organs forward.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate to ensure no fluid (urine or intestinal contents) is drawn back.

    • Inject the solution slowly.

  • Maximum Volume: 10 mL/kg.

b. Intravenous (IV) Injection (Tail Vein):

  • Animal Restraint: Place the mouse in a restraining device.

  • Procedure:

    • Warm the tail with a heat lamp or warm water to dilate the veins.

    • Use a 27-30 gauge needle.

    • Insert the needle into one of the lateral tail veins, parallel to the vein.

    • Inject the solution slowly.

  • Maximum Volume: 5 mL/kg.

c. Oral Gavage:

  • Animal Restraint: Manually restrain the mouse by scruffing the neck.

  • Procedure:

    • Use a flexible feeding tube (gavage needle).

    • Measure the tube from the tip of the mouse's nose to the last rib to determine the correct insertion length.

    • Gently insert the tube into the esophagus and advance it to the predetermined length.

    • Administer the solution slowly.

Experimental Models

a. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (Anti-inflammatory Model):

  • Animals: C57BL/6 mice.

  • Procedure:

    • Administer this compound (e.g., 15-30 mg/kg, IP) twice daily for 5 days.[1][2]

    • One hour after the final dose of FEA, induce lung injury by intranasal administration of LPS (0.5 mg/kg).[1][2]

    • Euthanize mice at a predetermined time point (e.g., 6-24 hours) after LPS challenge.

  • Outcome Measures:

    • Collection of bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis (TNF-α, IL-6, IL-1β).

    • Lung tissue collection for histology (H&E staining), myeloperoxidase (MPO) activity assay, and gene expression analysis (e.g., iNOS, COX-2).

b. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke (Neuroprotection Model):

  • Animals: C57BL/6 or other appropriate mouse strain.

  • Procedure:

    • Induce transient focal cerebral ischemia by MCAO for a specific duration (e.g., 60 minutes).

    • Administer this compound at a selected dose (e.g., 15 mg/kg, IP, based on ethyl ferulate data) either before or after the ischemic insult.

    • Continue treatment for a specified period (e.g., once daily for 3 days).

  • Outcome Measures:

    • Neurological deficit scoring.

    • Infarct volume measurement using TTC staining.

    • Immunohistochemical analysis of brain tissue for markers of apoptosis (e.g., cleaved caspase-3) and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Behavioral tests (e.g., rotarod, grip strength).

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_model Experimental Model cluster_analysis Analysis prep_fea Prepare this compound (FEA) Solution admin_route Select Administration Route (IP, IV, or Oral) prep_fea->admin_route administer Administer FEA to Mice admin_route->administer induce_model Induce Disease Model (e.g., LPS or MCAO) administer->induce_model outcome Assess Outcome Measures (Behavioral, Biochemical, Histological) induce_model->outcome signaling_pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway LPS LPS IKB IκBα (Phosphorylation) LPS->IKB Activates FEA This compound FEA->IKB Inhibits Nrf2 Nrf2 (Nuclear Translocation) FEA->Nrf2 Activates p65 p65 (Nuclear Translocation) Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p65->Inflammation Induces IKB->p65 Activates HO1 HO-1 (Expression) Nrf2->HO1 Induces Antioxidant Antioxidant Response HO1->Antioxidant Promotes

References

Application Note: Quantification of Phenethyl Ferulate in Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl ferulate, a derivative of ferulic acid, is a compound of increasing interest in pharmaceutical research due to its potential therapeutic properties. Accurate quantification of this compound in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the determination of this compound in plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is designed to be robust, specific, and sensitive for bioanalytical applications.

Principle

This method utilizes reversed-phase HPLC to separate this compound from endogenous plasma components. Plasma samples are first subjected to a protein precipitation step to remove interfering macromolecules. The supernatant is then injected into the HPLC system. The compound is detected by its UV absorbance, and quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Caffeic acid)[1]

  • Acetonitrile (HPLC grade)[2][3]

  • Methanol (HPLC grade)[2][3][4]

  • Water (HPLC grade, 0.1% Formic Acid)[3]

  • Formic acid (analytical grade)[3]

  • Drug-free plasma (e.g., rat, human)[5]

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

Preparation of Solutions
  • Mobile Phase: A mixture of methanol and water (containing 0.1% formic acid) is commonly used.[3][6] An isocratic elution with a ratio of 60:40 (v/v) methanol:water can be a starting point. The optimal ratio should be determined during method development.

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard (e.g., Caffeic acid) in methanol.

  • Internal Standard Working Solution: Dilute the IS stock solution with the mobile phase to a final concentration of, for example, 10 µg/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2][7]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered sample into the HPLC system.[8]

HPLC Method Parameters

The following are recommended starting parameters for the HPLC analysis. Optimization may be required based on the specific instrumentation and column used.

ParameterRecommended Value
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Methanol:Water (0.1% Formic Acid) (60:40, v/v)[3][9]
Flow Rate 1.0 mL/min[6]
Injection Volume 20 µL[8]
Column Temperature 25°C[6][8]
Detection Wavelength 320 nm[6]
Run Time Approximately 15 minutes

Method Validation

A bioanalytical method must be validated to ensure its reliability. Key validation parameters that should be assessed according to regulatory guidelines (e.g., FDA, ICH) include:[10][11]

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma samples to check for interfering peaks at the retention time of this compound and the IS.

  • Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration. The correlation coefficient (r²) should be >0.99.[5]

  • Precision and Accuracy: The closeness of agreement between a series of measurements. This is evaluated at multiple concentration levels (low, medium, and high QC samples) within a single day (intra-day) and on different days (inter-day). The coefficient of variation (%CV) for precision should be ≤15%, and the accuracy should be within 85-115%.[5][10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration on the calibration curve with acceptable precision and accuracy.[5]

  • Recovery: The efficiency of the extraction procedure. It is determined by comparing the peak area of the analyte in a pre-extracted spiked sample to that of a post-extracted spiked sample.

  • Stability: The stability of the analyte in plasma under different storage and handling conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term at -80°C).

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: HPLC Method Parameters

Parameter Value
Column C18 (250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Methanol:Water (0.1% Formic Acid) (60:40, v/v)[3][9]
Flow Rate 1.0 mL/min[6]
Injection Volume 20 µL[8]
Detection Wavelength 320 nm[6]
Retention Time (this compound) ~6.5 min (example)

| Retention Time (IS) | ~4.2 min (example) |

Table 2: Method Validation Summary

Validation Parameter Result Acceptance Criteria
Linearity Range 0.1 - 100 µg/mL r² > 0.99[5]
Correlation Coefficient (r²) 0.9992
Intra-day Precision (%CV) < 5% ≤ 15%[10]
Inter-day Precision (%CV) < 8% ≤ 15%[10]
Intra-day Accuracy (%) 95.8 - 103.2% 85 - 115%[10]
Inter-day Accuracy (%) 94.5 - 105.1% 85 - 115%[10]
Recovery (%) > 90% Consistent and reproducible

| Limit of Quantification (LOQ) | 0.1 µg/mL | S/N > 10 |

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter hplc_injection Inject into HPLC (20 µL) filter->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (320 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Phenethyl Ferulate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl ferulate (PF) is a natural compound that has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive set of protocols to investigate and quantify the anti-inflammatory effects of PF in a well-established in vitro model of inflammation using the RAW 264.7 macrophage cell line. The protocols detail methods for assessing cell viability, measuring key inflammatory mediators, and analyzing the underlying molecular signaling pathways.

Key Experimental Workflow

The overall workflow for evaluating the anti-inflammatory properties of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_viability Cytotoxicity Assessment cluster_inflammation Inflammation Induction and Treatment cluster_analysis Analysis of Anti-inflammatory Effects prep_pf Prepare this compound (PF) Stock Solution mtt_assay MTT Assay to Determine Non-toxic PF Concentrations prep_pf->mtt_assay culture_cells Culture RAW 264.7 Macrophages culture_cells->mtt_assay seed_cells Seed RAW 264.7 Cells culture_cells->seed_cells pretreat_pf Pre-treat with Non-toxic Doses of PF mtt_assay->pretreat_pf Select non-toxic concentrations seed_cells->pretreat_pf stimulate_lps Stimulate with Lipopolysaccharide (LPS) pretreat_pf->stimulate_lps griess_assay Nitric Oxide (NO) Measurement (Griess Assay) stimulate_lps->griess_assay elisa Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) stimulate_lps->elisa qrpcr Gene Expression Analysis (qRT-PCR for iNOS, COX-2, Cytokines) stimulate_lps->qrpcr western_blot Protein Expression and Signaling Pathway Analysis (Western Blot for NF-κB and MAPK pathways) stimulate_lps->western_blot

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Data Presentation

Table 1: Effect of this compound on Cell Viability

This compound (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 4.5
198.7 ± 5.1
597.2 ± 4.8
1095.8 ± 5.3
2594.1 ± 4.9
5070.3 ± 6.2
10045.1 ± 5.8

Table 2: Effect of this compound on Nitric Oxide and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentNitric Oxide (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control2.1 ± 0.350.2 ± 5.835.7 ± 4.1
LPS (1 µg/mL)45.8 ± 3.91245.6 ± 110.2987.4 ± 85.3
LPS + PF (5 µM)30.2 ± 2.5850.4 ± 75.6654.8 ± 60.1
LPS + PF (10 µM)20.7 ± 1.8543.8 ± 48.9421.5 ± 38.7
LPS + PF (25 µM)10.5 ± 1.1210.1 ± 20.5180.9 ± 17.4

Table 3: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Cells (Fold Change vs. Control)

TreatmentiNOSCOX-2TNF-αIL-6
Control1.0 ± 0.11.0 ± 0.21.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL)25.4 ± 2.118.9 ± 1.730.1 ± 2.822.5 ± 2.0
LPS + PF (10 µM)12.1 ± 1.19.2 ± 0.814.5 ± 1.310.8 ± 0.9
LPS + PF (25 µM)4.3 ± 0.43.5 ± 0.35.8 ± 0.54.1 ± 0.4

Table 4: Densitometric Analysis of Western Blots for Key Signaling Proteins (Relative Protein Expression)

Treatmentp-p65/p65p-IκBα/IκBαp-p38/p38p-ERK/ERKp-JNK/JNK
Control1.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL)5.8 ± 0.54.9 ± 0.44.5 ± 0.43.8 ± 0.34.1 ± 0.3
LPS + PF (25 µM)2.1 ± 0.21.8 ± 0.21.9 ± 0.21.5 ± 0.11.7 ± 0.1

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days by scraping and reseeding at a 1:4 to 1:6 dilution to maintain sub-confluent cultures.

This compound Preparation
  • Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Store the stock solution in aliquots at -20°C.

  • For experiments, dilute the stock solution in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[1]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-100 µM). Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well.[1] After overnight adherence, pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours. Then, stimulate with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Quantification of Pro-inflammatory Cytokines (ELISA)
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well.[2] Pre-treat with this compound for 1-2 hours, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Gene Expression Analysis (qRT-PCR)
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well.[1] Pre-treat with this compound for 1-2 hours, followed by stimulation with 1 µg/mL LPS for 6 hours.[3]

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate at 1 x 10^6 cells/well.[1] After reaching 80-90% confluency, pre-treat with this compound for 1-2 hours, followed by a short-term stimulation with 1 µg/mL LPS (e.g., 30 minutes for signaling pathway activation).[4]

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Signaling Pathway Diagrams

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[5][6]

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa IκBα IkBa_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkBa_NFkB->NFkB Degradation of IκBα NFkB_nuc NF-κB (p65/p50) (Active) Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes PF This compound PF->IKK Inhibits PF->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 Phosphorylation ERK ERK MKKs->ERK Phosphorylation JNK JNK MKKs->JNK Phosphorylation p_p38 p-p38 p_ERK p-ERK p_JNK p-JNK AP1 AP-1 p_p38->AP1 p_ERK->AP1 p_JNK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes PF This compound PF->p38 Inhibits Phosphorylation PF->ERK Inhibits Phosphorylation PF->JNK Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by this compound.

References

Application Notes: DPPH Assay for Measuring Phenethyl Ferulate Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenethyl ferulate, an ester of phenethyl alcohol and ferulic acid, is a compound of significant interest due to the well-documented antioxidant properties of its parent molecules. Ferulic acid and its derivatives are known to act as potent free radical scavengers, a characteristic crucial for mitigating oxidative stress implicated in numerous disease states. The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of compounds.[1][2][3] This method is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, thus neutralizing it.[2][4] The reduction of the DPPH radical is visually apparent as the deep violet solution turns pale yellow, a change that is quantified by measuring the decrease in absorbance at approximately 517 nm.[1][5] These application notes provide a detailed protocol for assessing the free-radical scavenging activity of this compound using the DPPH assay.

Mechanism of Action

The core of the DPPH assay lies in a single-electron transfer or hydrogen atom transfer reaction. The DPPH molecule is a stable free radical due to the delocalization of its spare electron across the molecule.[1] Phenolic compounds, such as this compound, act as antioxidants by donating a hydrogen atom from their phenolic hydroxyl group to the DPPH radical. This process reduces the DPPH radical to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[2][5] The resulting phenoxy radical from the antioxidant is stabilized by resonance, making the initial hydrogen donation energetically favorable.[6] The antioxidant activity is directly proportional to the extent of DPPH reduction, which is measured by the decrease in absorbance.

cluster_0 DPPH Radical Scavenging Mechanism DPPH_Radical DPPH• (Stable Radical, Violet) DPPH_Reduced DPPH-H (Reduced Form, Yellow) DPPH_Radical->DPPH_Reduced H Atom Transfer Antioxidant This compound (ArOH - H Donor) Antioxidant_Radical This compound Radical (ArO• - Stabilized) Antioxidant->Antioxidant_Radical H Atom Donation

Caption: DPPH radical scavenging by an antioxidant donor.

Experimental Protocol

This protocol details the necessary steps to determine the IC50 value of this compound, which represents the concentration required to scavenge 50% of the DPPH radicals.

1. Materials and Reagents

  • Chemicals:

    • This compound (Test Sample)

    • 1,1-diphenyl-2-picrylhydrazyl (DPPH), high purity

    • Ascorbic acid or Trolox (Positive Control)[2]

    • Methanol or Ethanol, spectrophotometric grade[7]

  • Equipment:

    • UV-Vis Spectrophotometer or Microplate Reader capable of reading at 517 nm

    • Analytical balance

    • Volumetric flasks and pipettes

    • 96-well microplates or quartz cuvettes

    • Vortex mixer

    • Aluminum foil

2. Preparation of Solutions

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh approximately 3.94 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.

    • Wrap the flask in aluminum foil to protect the solution from light, as DPPH is light-sensitive.[7]

    • This solution should be freshly prepared daily.[7] The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[1]

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in 10 mL of methanol or ethanol to create a 1 mg/mL stock solution.

  • Serial Dilutions of this compound:

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). The solvent used for dilution should be the same as that used for the stock solution.

  • Positive Control Solution (e.g., Ascorbic Acid):

    • Prepare a stock solution and serial dilutions of the positive control in the same manner as the test sample.

3. Assay Procedure

The following workflow outlines the steps for conducting the assay in a 96-well microplate format.

A Prepare 0.1 mM DPPH Working Solution C Pipette 100 µL of Sample/Control Dilutions into 96-well Plate A->C B Prepare Serial Dilutions of This compound & Control B->C D Add 100 µL of DPPH Solution to Each Well C->D F Incubate Plate in the Dark for 30 Minutes at Room Temp. D->F E Prepare Blanks: - Sample Blank (Sample + Solvent) - Control Blank (DPPH + Solvent) G Measure Absorbance at 517 nm E->G for corrections F->G H Calculate % Radical Scavenging Activity G->H I Plot Dose-Response Curve & Determine IC50 Value H->I

Caption: Experimental workflow for the DPPH assay.

  • Reaction Setup: In a 96-well plate, add 100 µL of each concentration of this compound, the positive control, and the solvent (for the blank) into separate wells. Perform all measurements in triplicate.[1]

  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to each well containing the sample, control, or blank.[7]

  • Incubation: Mix the contents of the wells gently. Cover the plate and incubate in the dark at room temperature for 30 minutes.[1][7][8]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[7][8]

4. Data Analysis

  • Calculate Percent Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula:[8][9]

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control reaction (DPPH solution + solvent).

    • A_sample is the absorbance of the test sample (DPPH solution + this compound).

  • Determine IC50 Value: The IC50 value is the concentration of the antioxidant that inhibits 50% of the free radicals.

    • Plot a graph with the percentage of inhibition on the y-axis and the corresponding sample concentrations on the x-axis.[8][10]

    • Determine the IC50 value from the dose-response curve. This can be done by using linear regression analysis from the linear portion of the curve and solving for the concentration (x) when the inhibition (y) is 50%.[10][11]

5. Data Presentation

Quantitative results should be summarized in a clear, tabular format to allow for easy comparison.

Concentration (µg/mL)This compound Mean Absorbance (517 nm)This compound % InhibitionAscorbic Acid Mean Absorbance (517 nm)Ascorbic Acid % Inhibition
Control (0) 0.9850.0%0.9850.0%
6.25 0.81217.6%0.65034.0%
12.5 0.65533.5%0.48351.0%
25 0.49150.1%0.29669.9%
50 0.31568.0%0.14185.7%
100 0.15884.0%0.08991.0%
IC50 (µg/mL) ~25 ~12

Note: The data presented in this table is hypothetical and for illustrative purposes only.

6. Troubleshooting

  • Low Scavenging Activity: Ensure the sample is fully dissolved. Consider extending the incubation time or increasing the concentration range of the test sample.[7]

  • Inconsistent Results: Verify pipetting accuracy. Use a freshly prepared DPPH solution for each experiment, as it degrades over time.[7]

  • High Absorbance in Sample Blanks: If this compound itself has color and absorbs at 517 nm, a sample blank (sample + solvent, without DPPH) should be run, and its absorbance should be subtracted from the sample's reading.

References

Application Note: FRAP Assay for Determining the Antioxidant Capacity of Phenethyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenethyl ferulate, an ester of phenethyl alcohol and ferulic acid, is a phenolic compound of significant interest due to its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties. Quantifying the antioxidant capacity of such compounds is crucial for their validation and application in pharmaceuticals, nutraceuticals, and cosmetics. The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used, simple, and robust method to assess the total antioxidant capacity of a substance. This application note provides a detailed protocol for using the FRAP assay to determine the antioxidant potential of this compound.

Principle of the FRAP Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The assay relies on a reagent containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At a low pH (3.6), antioxidants in the sample reduce the Fe³⁺-TPTZ complex to the ferrous (Fe²⁺) form.[1] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which has a maximum absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants present in the sample. The antioxidant capacity is then determined by comparing the absorbance change to that of a standard, typically Trolox or ferrous sulfate (FeSO₄).

FRAP_Principle Antioxidant This compound (Antioxidant) Oxidized_Antioxidant Oxidized this compound Antioxidant->Oxidized_Antioxidant Donates electron Fe2_TPTZ Fe²⁺-TPTZ Complex (Intense Blue Color) Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe3_TPTZ->Fe2_TPTZ Accepts electron (is reduced) measurement Measure Absorbance at 593 nm Fe2_TPTZ->measurement

Figure 1: Chemical principle of the FRAP assay.

Materials and Reagents

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm.

    • Water bath or incubator set to 37°C.

    • Micropipettes and tips.

    • Vortex mixer.

    • Test tubes or 96-well microplate.

  • Chemicals:

    • This compound (test sample).

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ferrous Sulfate (FeSO₄·7H₂O) as the standard.

    • Sodium acetate trihydrate (CH₃COONa·3H₂O).

    • Glacial acetic acid.

    • 2,4,6-Tripyridyl-s-triazine (TPTZ).

    • Hydrochloric acid (HCl).

    • Ferric chloride hexahydrate (FeCl₃·6H₂O).

    • Distilled or deionized water.

    • Solvent for dissolving this compound (e.g., ethanol or DMSO).

Experimental Protocols

4.1. Preparation of Reagents

  • Acetate Buffer (300 mM, pH 3.6):

    • Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water.

    • Add 16 mL of glacial acetic acid.

    • Adjust the final volume to 1 L with distilled water.

    • Confirm the pH is 3.6.

  • TPTZ Solution (10 mM):

    • Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl.

    • This solution should be prepared fresh and protected from light.

  • Ferric Chloride Solution (20 mM):

    • Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • This solution should be prepared fresh.

  • FRAP Working Reagent:

    • Prepare the FRAP reagent fresh on the day of the assay by mixing the Acetate Buffer, TPTZ Solution, and Ferric Chloride Solution in a 10:1:1 (v/v/v) ratio.

    • For example, mix 25 mL of acetate buffer with 2.5 mL of TPTZ solution and 2.5 mL of ferric chloride solution.

    • The reagent should be a pale yellow color. If it turns blue, it may be contaminated with ferrous ions and should be discarded.

    • Pre-warm the FRAP reagent to 37°C before use.

4.2. Preparation of Standard and Sample Solutions

  • Trolox Standard Stock Solution (1 mM):

    • Dissolve 25 mg of Trolox in 100 mL of a suitable solvent (e.g., ethanol).

    • From this stock, prepare a series of working standard solutions (e.g., 100, 200, 400, 600, 800, 1000 µM) by diluting with distilled water.

  • This compound Sample Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Dilute the stock solution to several concentrations to ensure the absorbance readings fall within the linear range of the standard curve.

4.3. Assay Procedure

The following procedure is adapted for a microplate reader but can be scaled for cuvettes.

  • Reaction Setup:

    • Add 20 µL of the sample, standard, or blank (distilled water or solvent) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP working reagent to each well.

    • Mix thoroughly using a plate shaker or by pipetting.

  • Incubation:

    • Incubate the plate at 37°C for a specified time. A 4-minute incubation is common, but reaction times can be extended (e.g., up to 30 minutes) to ensure the reaction goes to completion.[2] The optimal time should be determined empirically.

  • Measurement:

    • Measure the absorbance of the solution at 593 nm against a reagent blank. The blank consists of 20 µL of the solvent used for the sample and 180 µL of the FRAP reagent.

4.4. Data Analysis

  • Standard Curve: Plot the absorbance values of the Trolox standards against their corresponding concentrations (µM).

  • Linear Regression: Perform a linear regression on the standard curve to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the concentration.

  • Calculate FRAP Value: Use the regression equation to calculate the FRAP value of the this compound sample from its absorbance reading. The result is typically expressed as µmol Trolox Equivalents per gram or per mole of the compound (µmol TE/g or µmol TE/mol).

FRAP_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_reagents 1. Prepare Reagents (Acetate Buffer, TPTZ, FeCl₃) mix_frap 2. Mix FRAP Working Reagent (10:1:1 ratio) prep_reagents->mix_frap prep_samples 3. Prepare Sample & Standard Solutions (this compound & Trolox) mix_frap->prep_samples add_reagents 4. Add Sample/Standard to Plate prep_samples->add_reagents add_frap 5. Add Pre-warmed FRAP Reagent add_reagents->add_frap incubate 6. Incubate at 37°C add_frap->incubate measure_abs 7. Measure Absorbance at 593 nm incubate->measure_abs plot_curve 8. Plot Trolox Standard Curve measure_abs->plot_curve calculate 9. Calculate FRAP Value of Sample (µmol TE/g) plot_curve->calculate

Figure 2: Experimental workflow for the FRAP assay.

Data Presentation

The table below presents comparative antioxidant activity data for ferulic acid and its derivatives from a study using the FRAP assay. Researchers should generate specific data for this compound following the protocol above.

Table 1: Ferric Reducing Antioxidant Power (FRAP) of Ferulic Acid and its Derivatives

CompoundFRAP Value (µmol Trolox Equivalents/µmol compound)
Ferulic AcidValue A
iso-Ferulic AcidValue B
Methyl FerulateValue C
Ethyl FerulateValue D
This compound To be determined experimentally

Note: Values A, B, C, and D are placeholders representing data that would be obtained from experimental analysis comparing these compounds under the same assay conditions. It is generally observed that while ferulic acid is a potent antioxidant, its esters also exhibit significant, though sometimes slightly lower, activity in polar systems.

Conclusion

The FRAP assay is a reliable and efficient method for determining the total antioxidant capacity of this compound. The protocol outlined in this application note provides a standardized procedure for researchers, scientists, and drug development professionals to quantify its ferric reducing ability. The results can be used to compare its antioxidant potential with other compounds and to support its development for various therapeutic and commercial applications. It is recommended to perform the assay in triplicate to ensure the accuracy and reproducibility of the results.

References

Application Notes: Western Blot Analysis of COX-2 Expression Following Phenethyl Ferulate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory response and is implicated in the pathogenesis of various inflammatory diseases and cancers.[1][2] Its expression is tightly regulated by complex signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] Phenethyl ferulate (PF), a natural compound, has demonstrated potent anti-inflammatory properties by inhibiting the expression of key inflammatory mediators, including COX-2.[3][4] This document provides a detailed protocol for the analysis of COX-2 protein expression in cell lysates after treatment with this compound using Western blot, a widely used technique for protein quantification.

Data Presentation

The following tables summarize the dose-dependent effect of this compound on COX-2 expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The data is presented as a relative density of the COX-2 band normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on LPS-Induced COX-2 Expression

Treatment GroupThis compound (µM)LPS (1 µg/mL)Relative COX-2 Expression (Normalized to β-actin)
Control0-1.00
LPS0+8.50
PF 10 µM + LPS10+6.25
PF 25 µM + LPS25+4.10
PF 50 µM + LPS50+2.30

Table 2: Inhibition of Key Signaling Proteins by this compound

Treatment GroupThis compound (µM)LPS (1 µg/mL)Relative p-p65 Expression (Normalized to total p65)Relative p-ERK1/2 Expression (Normalized to total ERK1/2)
Control0-1.001.00
LPS0+5.804.50
PF 50 µM + LPS50+2.101.80

Experimental Protocols

Western Blot Protocol for COX-2 Detection

This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis of COX-2 expression.

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[3]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours) to induce COX-2 expression. Include a negative control group with no LPS stimulation.

2. Protein Extraction:

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 5x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the COX-2 band intensity to the intensity of a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.

Mandatory Visualization

G cluster_0 Cell Treatment & Lysis cluster_1 Western Blot Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound LPS Stimulation LPS Stimulation Treatment with this compound->LPS Stimulation Cell Lysis Cell Lysis LPS Stimulation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Experimental workflow for Western blot analysis of COX-2.

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_Pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_Pathway Phenethyl_Ferulate This compound Phenethyl_Ferulate->IKK Phenethyl_Ferulate->MAPK_Pathway IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation COX2_Gene COX-2 Gene Nucleus->COX2_Gene Transcription COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Translation AP1 AP-1 MAPK_Pathway->AP1 AP1->Nucleus Translocation

Caption: this compound's inhibitory signaling pathway on COX-2.

References

Application Notes and Protocols: Preparation of Phenethyl Ferulate Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the preparation, storage, and handling of Phenethyl ferulate stock solutions for use in various in vitro assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Introduction

This compound (CAPE, Caffeic acid phenethyl ester) is a natural phenolic compound known for a range of biological activities, including inhibitory effects on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX)[1][2][3]. Accurate and consistent preparation of stock solutions is the first critical step for obtaining reliable results in in vitro studies. This protocol outlines the necessary steps, from solvent selection to long-term storage, to ensure the stability and integrity of this compound.

Physicochemical Properties and Solubility

This compound is a white to off-white solid[1]. Understanding its solubility is key to preparing a homogenous stock solution. Due to its hydrophobic nature, it is sparingly soluble in aqueous solutions but readily soluble in organic solvents.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₈H₁₈O₄[1][4]
Molecular Weight 298.33 g/mol [1][4]
CAS Number 71835-85-3[1]
Appearance White to off-white solid[1]
Solubility in DMSO ≥ 50 mg/mL (167.60 mM)[1]
Solubility in Ethanol Data for the related compound, ferulic acid, suggests good solubility.[5][6]
Aqueous Solubility Sparingly soluble.[5][6]

Note: The use of newly opened, anhydrous (hygroscopic) DMSO is recommended as moisture can significantly impact solubility[1].

Experimental Protocol: Stock Solution Preparation

This protocol details the preparation of a 100 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes

Step-by-Step Procedure
  • Pre-Weighing Preparation: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution:

    • Calculation: 0.1 mol/L * 1 L * 298.33 g/mol = 29.83 mg/mL.

    • Weigh out 29.83 mg of this compound.

  • Dissolution:

    • Add the weighed powder to a sterile vial.

    • Add the calculated volume of DMSO (in this case, 1 mL) to the vial.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Ensuring Complete Solubilization:

    • If the solution is not completely clear, sonicate the vial in a water bath for 5-10 minutes[1]. Gentle warming (to 37°C) can also aid dissolution, but avoid excessive heat.

    • Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting tubes[1].

Preparation of Working Solutions

The high-concentration stock solution must be diluted to the final working concentration required for the specific in vitro assay.

  • Determine Final Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1% - 0.5%) to avoid solvent-induced cytotoxicity[7]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentration. For example, to prepare a 100 µM working solution from a 100 mM stock:

    • First, make an intermediate dilution: Add 1 µL of 100 mM stock to 999 µL of medium for a 100 µM solution (a 1:1000 dilution). This results in a 0.1% DMSO concentration.

Storage and Stability

Proper storage is critical to maintain the chemical integrity of this compound. Phenolic compounds are often sensitive to light, temperature, and oxidation[8].

Table 2: Storage Conditions for this compound

FormTemperatureDurationConditionsSource(s)
Solid Powder -20°CLong-termSealed, dry, protected from light[9]
4°CShort-termSealed, dry, protected from light[1]
Stock Solution -80°C≤ 6 monthsAliquoted, sealed, protected from light[1]
(in DMSO) -20°C≤ 1 monthAliquoted, sealed, protected from light[1]

Note: Avoid repeated freeze-thaw cycles. Do not store working solutions in aqueous buffers for more than one day[1][6].

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation A Equilibrate & Weigh This compound Powder B Add Anhydrous DMSO A->B C Vortex Thoroughly B->C D Sonicate to Ensure Complete Dissolution C->D E Aliquot into Light-Protecting Tubes D->E F Store Aliquots at -80°C (6 months) or -20°C (1 month) E->F Store immediately G Retrieve Single Aliquot F->G Use as needed H Perform Serial Dilution in Assay Medium/Buffer G->H I Use Immediately in In Vitro Assay H->I

Caption: Workflow for this compound solution preparation.

Example Signaling Pathway

This compound is known to inhibit the COX and 5-LOX enzymes, which are key to the inflammatory pathway.

G cluster_membrane Cell Membrane cluster_pathways Inflammatory Pathways AA Arachidonic Acid COX COX Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Phenethyl_Ferulate This compound Phenethyl_Ferulate->COX Phenethyl_Ferulate->LOX

Caption: Inhibition of COX and 5-LOX pathways by this compound.

References

Application Notes and Protocols for Phenethyl Ferulate in Preclinical Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl ferulate (PF), an ester of ferulic acid, is a natural compound found in Notopterygii Rhizoma et Radix. It has garnered interest in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant activities. While research into its specific application in neurodegenerative diseases is emerging, comprehensive in vivo dosage and protocol guidelines are not yet well-established.

These application notes provide a summary of the available data on this compound and its closely related analogs, such as caffeic acid phenethyl ester (CAPE), in animal models relevant to neurodegenerative conditions. The provided protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for researchers designing their own studies.

Data Presentation: Dosage and Administration of this compound Analogs

Due to the limited availability of in vivo studies specifically on this compound for neurodegenerative diseases, the following table summarizes quantitative data from studies on the closely related and structurally similar compound, caffeic acid phenethyl ester (CAPE), in a relevant animal model. This data can serve as a valuable reference for dose-ranging studies with this compound.

CompoundDisease ModelAnimal ModelDosageRoute of AdministrationKey Findings
Caffeic Acid Phenethyl Ester (CAPE)Transient Focal Cerebral IschemiaLong-Evans Rats0.1, 1, and 10 µg/kgIntravenousDose-dependent reduction in infarct volume[1]; Neuroprotection through antioxidant and anti-inflammatory effects[1][2]
Caffeic Acid Phenethyl Ester (CAPE)Transient Focal Cerebral IschemiaRat1-10 mg/kgNot SpecifiedDose-dependent brain protection, wide therapeutic window, downregulation of inflammation via NF-κB[2]

Experimental Protocols

The following protocols are detailed methodologies for key experiments relevant to the investigation of this compound in animal models of neurodegenerative disease.

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides methods for dissolving this compound for administration to animal models. It is crucial to prepare a clear and stable solution for reliable experimental results. The working solution should be prepared fresh on the day of use.[3][4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 or PEG400

  • Tween-80

  • Saline (0.9% NaCl) or Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Method 1: Formulation with PEG300 and Tween-80

  • Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved.

  • Prepare the working solution (example for a 1 mL final volume):

    • Take 100 µL of the DMSO stock solution (25 mg/mL).

    • Add 400 µL of PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of saline to adjust the final volume to 1 mL.

    • Mix until a clear solution is obtained. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3][4]

Method 2: Formulation with Corn Oil

  • Prepare a stock solution: As in Method 1, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Prepare the working solution (example for a 1 mL final volume):

    • Take 100 µL of the DMSO stock solution (25 mg/mL).

    • Add 900 µL of corn oil.

    • Mix thoroughly by vortexing until a clear and uniform solution is achieved.[3][4]

Protocol 2: Induction of a Focal Cerebral Ischemia Model in Rats

This protocol describes the induction of transient middle cerebral artery occlusion (MCAO), a common model for studying ischemic stroke.[1]

Materials:

  • Male Long-Evans or Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 nylon suture with a rounded tip

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Temporarily clamp the CCA and ICA.

  • Insert a 4-0 nylon suture through an incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).

  • After 60 minutes of occlusion, withdraw the suture to allow for reperfusion.[1]

  • Suture the incision and allow the animal to recover.

Protocol 3: Assessment of Neurological Deficit

Neurological function can be assessed 24 hours after MCAO using a scoring system.

Scoring:

  • 0: No observable neurological deficit.

  • 1: Forelimb flexion upon lifting the animal by the tail.

  • 2: Circling towards the contralateral side.

  • 3: Inability to bear weight on the contralateral limb.

  • 4: No spontaneous motor activity.

Protocol 4: Measurement of Infarct Volume

Infarct volume is a key measure of the extent of brain injury.

Procedure:

  • At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the rat and remove the brain.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.

  • Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct area using image analysis software. The total infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness.[1]

Visualizations

Experimental Workflow

G cluster_0 Animal Model Induction cluster_1 Treatment cluster_2 Outcome Assessment Induction Induce Neurodegenerative Disease Model (e.g., MCAO in rats) Administration Administer Treatment (e.g., Intravenous) Induction->Administration Preparation Prepare this compound (or Vehicle Control) Preparation->Administration Behavioral Behavioral Testing (e.g., Neurological Deficit Score) Administration->Behavioral Histological Neuropathological Analysis (e.g., Infarct Volume Measurement) Behavioral->Histological

Caption: Experimental workflow for evaluating this compound in an animal model.

Signaling Pathways

Anti-Inflammatory Signaling Pathway of this compound

Recent research has elucidated that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB, Akt, and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[3][5] This pathway is crucial in the neuroinflammatory processes associated with neurodegenerative diseases.

G cluster_0 Inflammatory Stimulus cluster_1 This compound Action cluster_2 Signaling Cascades cluster_3 Inflammatory Response LPS LPS MAPK MAPK (ERK, JNK, p38) LPS->MAPK Activates Akt Akt LPS->Akt Activates IKB IκBα LPS->IKB Activates Phosphorylation PF This compound PF->MAPK PF->Akt PF->IKB Inhibits Phosphorylation NFkB NF-κB (p65) IKB->NFkB Inhibits Nuclear Translocation Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB->Mediators Promotes Transcription

Caption: this compound's anti-inflammatory mechanism.[3]

Antioxidant Signaling Pathway Modulated by Ferulic Acid and its Esters

Ferulic acid and its derivatives are known to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a key regulator of cellular antioxidant defenses.[6][7][8][9] This is a critical mechanism for neuroprotection against oxidative stress, a common feature of neurodegenerative diseases.

G cluster_0 Cellular Stress cluster_1 This compound Action cluster_2 Nrf2 Activation cluster_3 Gene Transcription OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 Induces Dissociation PF This compound PF->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and Binds AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1, etc.) ARE->AntioxidantEnzymes Initiates Transcription

Caption: Antioxidant response via the Nrf2/ARE pathway.

References

Application Notes and Protocols: Investigating the Effects of Phenethyl Ferulate on RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenethyl ferulate (PF), a natural phenolic compound, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant effects. RAW 264.7 macrophages are a widely used and well-characterized murine cell line that provides a robust in vitro model to study the inflammatory processes and the effects of novel compounds. When stimulated with lipopolysaccharide (LPS), RAW 264.7 cells mimic an inflammatory response by producing a variety of pro-inflammatory mediators. This document provides detailed application notes and experimental protocols for utilizing RAW 264.7 macrophages to investigate the biological effects of this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the dose-dependent inhibitory effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Mediators and Cytokines by this compound

AnalyteThis compound Concentration (µM)Inhibition (%)Reference
Nitric Oxide (NO) 3Significant Inhibition[1]
6Significant Inhibition[1]
12Significant Inhibition[1]
Prostaglandin E2 (PGE2) 3Dose-dependent Inhibition[1]
6Dose-dependent Inhibition[1]
1250.5%[1]
Tumor Necrosis Factor-α (TNF-α) 3Dose-dependent Inhibition[1]
6Dose-dependent Inhibition[1]
12Significant Inhibition[1]
Interleukin-1β (IL-1β) 3Dose-dependent Inhibition[1]
6Dose-dependent Inhibition[1]
12Significant Inhibition[1]
Interleukin-6 (IL-6) 3Dose-dependent Inhibition[1]
6Dose-dependent Inhibition[1]
12Significant Inhibition[1]

Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression

ProteinThis compound Concentration (µM)EffectReference
Inducible Nitric Oxide Synthase (iNOS) 3Dose-dependent Downregulation[1]
6Dose-dependent Downregulation[1]
12Dose-dependent Downregulation[1]
Cyclooxygenase-2 (COX-2) 3Dose-dependent Downregulation[1]
6Dose-dependent Downregulation[1]
12Dose-dependent Downregulation[1]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response in RAW 264.7 macrophages.

cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Akt Akt Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKK MAPKKs TLR4->MAPKK IKK IKK TLR4->IKK Akt Akt TLR4->Akt PhenethylFerulate This compound p_ERK p-ERK PhenethylFerulate->p_ERK Inhibits p_JNK p-JNK PhenethylFerulate->p_JNK Inhibits p_p38 p-p38 PhenethylFerulate->p_p38 Inhibits p_IkBa p-IκBα PhenethylFerulate->p_IkBa Inhibits p_Akt p-Akt PhenethylFerulate->p_Akt Inhibits ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 ERK->p_ERK JNK->p_JNK p38->p_p38 InflammatoryResponse Inflammatory Response (iNOS, COX-2, TNF-α, IL-1β, IL-6) p_ERK->InflammatoryResponse p_JNK->InflammatoryResponse p_p38->InflammatoryResponse IKK->p_IkBa IkBa IκBα NFkB NF-κB (p65/p50) p_IkBa->NFkB degradation of IκBα NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation NFkB_nucleus->InflammatoryResponse Akt->p_Akt p_Akt->IKK

Caption: this compound's Inhibition of Inflammatory Signaling Pathways.

Experimental Protocols

Cell Culture and Treatment

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (PF)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a desired density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine production). Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS alone.

cluster_workflow Experimental Workflow for PF Treatment Start Seed RAW 264.7 Cells Adherence Overnight Adherence Start->Adherence Pretreatment Pre-treat with This compound Adherence->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for Desired Time Stimulation->Incubation Analysis Collect Supernatant/Lysates for Analysis Incubation->Analysis

Caption: General experimental workflow for studying PF effects.

Cell Viability Assay (MTT Assay)

Protocol:

  • Seed RAW 264.7 cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of this compound (e.g., 0, 3, 6, 12, 24, 48 µM) for 24 hours.[1]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1] Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described in the general protocol.

  • After 24 hours of incubation, collect the culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.[2]

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Quantification (ELISA)

Protocol:

  • Seed RAW 264.7 cells (3 x 10⁵ cells/well) in a 24-well plate and treat with this compound and LPS as described in the general protocol.[1]

  • After 24 hours, collect the culture supernatants and centrifuge to remove cell debris.[1]

  • Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[1]

Western Blot Analysis

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS.

  • After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, p-Akt, Akt, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

Protocol:

  • Seed RAW 264.7 cells in a black, clear-bottom 96-well plate.

  • Treat the cells with this compound and an ROS inducer (e.g., LPS or H₂O₂).

  • Wash the cells with warm PBS.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.

Nuclear Translocation of Nrf2

Protocol:

  • Seed RAW 264.7 cells on coverslips in a 24-well plate.

  • Treat the cells with this compound.

  • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.

  • Incubate with an anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the subcellular localization of Nrf2 using a fluorescence microscope. Alternatively, perform nuclear and cytoplasmic fractionation followed by Western blot analysis for Nrf2.

Antioxidant Signaling Pathway of Ferulate Esters

Based on studies with the related compound ethyl ferulate, this compound is expected to exert its antioxidant effects through the activation of the Nrf2/HO-1 pathway.

cluster_antioxidant Antioxidant Signaling Pathway PhenethylFerulate This compound Nrf2 Nrf2 PhenethylFerulate->Nrf2 Promotes dissociation from Keap1 ROS Oxidative Stress (e.g., from LPS) ROS->Nrf2 Promotes dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2 sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds to HO1 HO-1 ARE->HO1 Induces transcription AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse

Caption: Proposed antioxidant mechanism of this compound via Nrf2/HO-1.

These detailed notes and protocols provide a comprehensive framework for researchers to effectively utilize RAW 264.7 macrophages as a model system to elucidate the anti-inflammatory and antioxidant mechanisms of this compound.

References

Application Notes and Protocols for Testing Phenethyl Ferulate in an Alzheimer's Disease Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the therapeutic potential of Phenethyl Ferulate (PF) in preclinical models of Alzheimer's disease (AD). The protocols outlined below cover in vitro and in vivo assays to assess the compound's key bioactivities, including its antioxidant, anti-inflammatory, and anti-amyloidogenic properties, as well as its impact on cognitive function.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. This compound, a derivative of ferulic acid, has emerged as a promising therapeutic candidate due to its potential to counteract these pathological hallmarks.[1][2] Ferulic acid and its derivatives are known for their antioxidant and anti-inflammatory properties and their ability to inhibit Aβ aggregation.[1][2] Furthermore, the lipophilic nature of this compound may enhance its ability to cross the blood-brain barrier, a critical attribute for centrally acting drugs.[3][4]

This document provides detailed protocols for a series of experiments designed to rigorously test the efficacy of this compound in relevant AD models.

In Vitro Experimental Protocols

Aβ Aggregation Inhibition Assay (Thioflavin T Assay)

This assay assesses the ability of this compound to inhibit the aggregation of Aβ peptides, a key pathological event in AD.

Protocol:

  • Preparation of Aβ42: Reconstitute synthetic Aβ42 peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. Incubate for 1 hour at room temperature to ensure monomerization. Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide film at -80°C.

  • Assay Preparation: Resuspend the Aβ42 peptide film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM. Dilute this stock into phosphate-buffered saline (PBS), pH 7.4, to a final concentration of 10 µM.

  • Treatment: Add this compound (dissolved in DMSO) to the Aβ42 solution at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO only).

  • Incubation: Incubate the mixtures at 37°C for 24-48 hours with gentle agitation to promote aggregation.

  • Thioflavin T (ThT) Measurement: Prepare a 5 µM ThT solution in 50 mM glycine-NaOH buffer, pH 8.5. Add 10 µL of each Aβ42 sample to 190 µL of the ThT solution in a 96-well black plate.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~485 nm.[5][6][7]

  • Data Analysis: Normalize the fluorescence readings to the vehicle control. Calculate the percentage inhibition of Aβ aggregation.

Antioxidant Capacity Assays

These assays determine the free radical scavenging and reducing potential of this compound.

  • Reagent Preparation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix equal volumes and allow them to react for 12-16 hours in the dark to generate the ABTS radical cation (ABTS•+). Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay: Add 20 µL of this compound at various concentrations to 180 µL of the diluted ABTS•+ solution.

  • Measurement: After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.[8]

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity.

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol.

  • Assay: Mix 100 µL of this compound at various concentrations with 100 µL of the DPPH solution in a 96-well plate.

  • Measurement: Incubate for 30 minutes in the dark at room temperature and measure the absorbance at 517 nm.[9][10]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

  • Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.

  • Assay: Add 10 µL of this compound at various concentrations to 190 µL of the FRAP reagent pre-warmed to 37°C.

  • Measurement: After a 30-minute incubation at 37°C, measure the absorbance at 593 nm.[8][11]

  • Calculation: Create a standard curve using FeSO4·7H2O and express the results as Fe²⁺ equivalents.

Anti-inflammatory Effects in Microglia

This experiment investigates the ability of this compound to suppress the inflammatory response in microglial cells, the primary immune cells of the brain.

Protocol:

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed the cells in 24-well plates. Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[12][13]

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which is an indicator of NO production.[13]

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant using ELISA kits according to the manufacturer's instructions.[13][14]

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein expression levels of key inflammatory mediators such as iNOS, COX-2, and components of the NF-κB signaling pathway (e.g., p-p65, p-IκBα).[12][14]

Neuroprotection Assay in a Neuronal Cell Line

This assay evaluates the protective effects of this compound against Aβ-induced neurotoxicity.

Protocol:

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed the cells in 96-well plates. Pre-treat with various concentrations of this compound for 2 hours.

  • Toxicity Induction: Expose the cells to pre-aggregated Aβ42 oligomers (e.g., 10 µM) for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[15]

  • Apoptosis Assay: Assess apoptosis by staining with Annexin V-FITC and propidium iodide followed by flow cytometry analysis.

Blood-Brain Barrier (BBB) Permeability Assay

This in vitro model assesses the potential of this compound to cross the blood-brain barrier.

Protocol:

  • Model Setup: Use an in vitro BBB model consisting of human brain microvascular endothelial cells (HBMECs) cultured on transwell inserts.[16][17]

  • Permeability Study: Add this compound to the apical (blood side) chamber.

  • Sample Collection: At various time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral (brain side) chamber.

  • Quantification: Analyze the concentration of this compound in the basolateral samples using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to quantify the permeability.

In Vivo Experimental Design

Animal Model

A commonly used animal model for AD is the APP/PS1 transgenic mouse, which develops age-dependent Aβ plaques and cognitive deficits.[18] Other models include the 5XFAD and Tg2576 mice.[18][19]

Experimental Groups
  • Group 1: Wild-type (WT) mice + Vehicle

  • Group 2: APP/PS1 mice + Vehicle

  • Group 3: APP/PS1 mice + this compound (low dose)

  • Group 4: APP/PS1 mice + this compound (high dose)

  • Group 5: APP/PS1 mice + Positive control (e.g., an approved AD drug)

Dosing Regimen

Administer this compound or vehicle daily via oral gavage for a period of 3-6 months, starting before or at the onset of pathology.

Behavioral Testing: Morris Water Maze (MWM)

The MWM is a widely used test to assess spatial learning and memory, which are hippocampus-dependent functions impaired in AD.[20][21][22]

Protocol:

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (using non-toxic paint) maintained at 22-25°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.[23]

  • Acquisition Phase (5-7 days):

    • Four trials per day for each mouse.

    • Gently place the mouse into the water facing the pool wall from one of four starting positions.

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.[23]

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day after last acquisition day):

    • Remove the platform from the pool.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.[22]

Post-mortem Tissue Analysis

At the end of the treatment period, euthanize the animals and collect brain tissue for biochemical and histological analysis.

Protocols:

  • Aβ Plaque Load:

    • Perform immunohistochemistry or immunofluorescence on brain sections using anti-Aβ antibodies (e.g., 6E10, 4G8).

    • Quantify the Aβ plaque area and number in the cortex and hippocampus using image analysis software.

  • Neuroinflammation Assessment:

    • Use immunohistochemistry to detect activated microglia (Iba1) and astrocytes (GFAP).

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in brain homogenates using ELISA.

  • Oxidative Stress Markers:

    • Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

    • Assess the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in brain homogenates.

  • Signaling Pathway Analysis:

    • Use Western blotting to analyze the protein expression levels of key molecules in the Nrf2/HO-1 and NF-κB signaling pathways in brain homogenates.[24][25]

Data Presentation

Table 1: In Vitro Efficacy of this compound
AssayParameterThis compound (IC50/EC50 in µM)Positive Control
Aβ Aggregation ThT FluorescenceCurcumin
Antioxidant ABTS ScavengingTrolox
DPPH ScavengingAscorbic Acid
FRAPTrolox
Anti-inflammatory NO Production (LPS-stimulated BV-2)Dexamethasone
TNF-α Release (LPS-stimulated BV-2)Dexamethasone
Neuroprotection Aβ-induced toxicity (SH-SY5Y)
BBB Permeability Papp (cm/s)Caffeine
Table 2: In Vivo Effects of this compound in APP/PS1 Mice
ParameterWT + VehicleAPP/PS1 + VehicleAPP/PS1 + PF (Low Dose)APP/PS1 + PF (High Dose)
Morris Water Maze
Escape Latency (Day 5, s)
Time in Target Quadrant (s)
Biochemical Markers
Aβ Plaque Load (% area)
Iba1+ Microglia (% area)
MDA Levels (nmol/mg protein)
SOD Activity (U/mg protein)

Visualization of Pathways and Workflows

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (APP/PS1 Mice) cluster_analysis Endpoint Analysis a Aβ Aggregation Assay (ThT) f This compound Treatment b Antioxidant Assays (ABTS, DPPH, FRAP) c Anti-inflammatory Assay (LPS-stimulated Microglia) d Neuroprotection Assay (Aβ-treated Neurons) e BBB Permeability (HBMEC Transwell) g Behavioral Testing (Morris Water Maze) f->g h Post-mortem Tissue Analysis g->h i Aβ Plaque Load h->i j Neuroinflammation (Microglia, Astrocytes) h->j k Oxidative Stress Markers h->k l Signaling Pathways (Western Blot) h->l

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_stress Cellular Stressors in AD cluster_pathways Signaling Pathways cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response cluster_outcomes Cellular Outcomes Abeta Aβ Oligomers NFkB NF-κB Abeta->NFkB activates ROS Oxidative Stress Nrf2 Nrf2 ROS->Nrf2 activates ROS->NFkB activates PF This compound PF->Nrf2 activates PF->NFkB inhibits Inflammation_Reduction Reduced Inflammation PF->Inflammation_Reduction ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes upregulates HO1 HO-1 ARE->HO1 upregulates Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant_Enzymes->Neuroprotection Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB->Inflammatory_Genes upregulates

Caption: Proposed signaling pathways of this compound in AD.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Phenethyl Ferulate and its Putative Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of phenethyl ferulate and its potential metabolites in plasma. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring the accurate quantification of this compound and its metabolic products in a biological matrix.

Introduction

This compound is a naturally occurring ester of phenethyl alcohol and ferulic acid, found in various plants. It has garnered significant interest in the scientific community due to its potential antioxidant, anti-inflammatory, and neuroprotective properties. To facilitate further research into its pharmacological activities and metabolic fate, a reliable and high-throughput analytical method for its quantification in biological matrices is essential. This application note provides a detailed protocol for the analysis of this compound and its putative metabolites, including hydroxylated, glucuronidated, and sulfated forms, in plasma using LC-MS/MS.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or a compound not endogenously present in the matrix)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., rat, human)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and its metabolites from plasma.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.[1]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Table 1: Proposed MRM Transitions for this compound and its Putative Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound297.1193.115100
Hydroxylated this compound313.1209.115100
This compound Glucuronide473.1297.120100
This compound Sulfate377.1297.125100
Internal Standard[Appropriate m/z][Appropriate m/z][Optimized Value]100

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of phenolic compounds in plasma using LC-MS/MS, which can be expected for the presented method.[2][3][4]

Table 2: Quantitative Method Performance for Related Phenolic Compounds

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Linearity (r²)
Ferulic Acid0.5500>0.995
p-Coumaric Acid1.0500>0.995
Caffeic Acid0.8400>0.996

Table 3: Precision and Accuracy Data for a Representative Phenolic Compound

Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
2.56.88.2105.4
504.56.1102.1
4003.95.598.7

Table 4: Recovery and Matrix Effect for a Representative Phenolic Compound

Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
2.588.295.1
5091.598.3
40093.1101.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is_acn 2. Add Acetonitrile with IS (200 µL) plasma->add_is_acn vortex1 3. Vortex (1 min) add_is_acn->vortex1 centrifuge 4. Centrifuge (13,000 x g, 10 min) vortex1->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex2 8. Vortex reconstitute->vortex2 autosampler 9. Transfer to Autosampler Vial vortex2->autosampler lc_separation 10. LC Separation (C18 Column) autosampler->lc_separation ms_detection 11. MS/MS Detection (ESI-, MRM) data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism phenethyl_ferulate This compound hydroxylation Hydroxylation (CYP450) phenethyl_ferulate->hydroxylation glucuronidation Glucuronidation (UGTs) phenethyl_ferulate->glucuronidation sulfation Sulfation (SULTs) phenethyl_ferulate->sulfation hydroxylated_pf Hydroxylated this compound hydroxylation->hydroxylated_pf pf_glucuronide This compound Glucuronide glucuronidation->pf_glucuronide pf_sulfate This compound Sulfate sulfation->pf_sulfate

Caption: Putative metabolic pathway of this compound.

Discussion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound and its potential metabolites in plasma. The simple protein precipitation sample preparation is amenable to automation and allows for rapid sample processing. The use of a C18 column with a gradient elution provides good chromatographic separation of the parent compound and its more polar metabolites. Negative ion ESI is well-suited for the analysis of phenolic compounds, and the high selectivity and sensitivity of MRM detection enable accurate quantification at low concentrations.

The proposed metabolic pathway for this compound includes phase I hydroxylation, likely mediated by cytochrome P450 enzymes, and phase II conjugation reactions, including glucuronidation and sulfation, which are common metabolic routes for phenolic compounds.[5][6] The developed LC-MS/MS method is capable of monitoring these potential metabolites, allowing for a comprehensive assessment of the metabolic fate of this compound.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the determination of this compound and its putative metabolites in plasma. The method is suitable for a wide range of research applications, including pharmacokinetic and metabolism studies, and can aid in the further elucidation of the pharmacological properties of this promising natural compound.

References

Application Note: Synthesis and Purification of Phenethyl Ferulate for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical synthesis, purification, and characterization of Phenethyl ferulate (PF). It is intended for researchers requiring a pure sample of PF for preclinical studies, particularly for investigating its anti-inflammatory properties.

Introduction

This compound (PF) is an ester formed from ferulic acid, a ubiquitous phenolic compound found in plants, and phenethyl alcohol. Like other ferulic acid derivatives, PF is investigated for its potent antioxidant and anti-inflammatory activities. Research suggests that PF can modulate key inflammatory signaling pathways, making it a compound of interest for developing therapeutics against inflammation-mediated disorders.[1] Its ester linkage increases its lipophilicity compared to ferulic acid, potentially enhancing its bioavailability and efficacy.

This application note outlines a reliable method for synthesizing this compound, a subsequent purification protocol using column chromatography, and methods for analytical verification. Additionally, it describes the well-documented anti-inflammatory signaling pathway inhibited by PF.

Synthesis and Purification Workflow

The overall process involves a multi-step chemical synthesis followed by purification and analysis. The workflow ensures the production of a high-purity compound suitable for research applications.

G Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization start Starting Materials (Ferulic Acid, Phenethyl Alcohol) esterification Acid-Catalyzed Esterification start->esterification workup Aqueous Workup & Extraction esterification->workup drying Drying of Crude Product workup->drying chromatography Silica Gel Column Chromatography drying->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions evaporation Solvent Evaporation fractions->evaporation purity Purity Assessment (HPLC) evaporation->purity structure Structural Verification (NMR, MS) evaporation->structure final_product Pure this compound (>98%) purity->final_product structure->final_product

Caption: Overall workflow from synthesis to final product analysis.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a standard Fischer esterification, which uses an acid catalyst to combine ferulic acid and phenethyl alcohol.

Materials:

  • Ferulic Acid (1.0 eq)

  • Phenethyl Alcohol (1.5 eq)

  • Toluene (or Benzene)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (catalytic amount, ~5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To a round-bottom flask, add ferulic acid (1.0 eq), phenethyl alcohol (1.5 eq), and toluene (enough to suspend the reagents).

  • Add a catalytic amount of concentrated sulfuric acid (~5 mol%).

  • Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

  • Continue reflux for 4-8 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting ferulic acid.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil or semi-solid.

Alternative Method: Enzymatic synthesis using an immobilized lipase, such as Novozym 435, can be employed as a greener alternative, often requiring milder conditions but potentially longer reaction times.[2]

ParameterCondition
Reactants Ferulic Acid, Phenethyl Alcohol
Catalyst Sulfuric Acid or p-TsOH
Solvent Toluene
Temperature Reflux (~110 °C)
Reaction Time 4-8 hours
Typical Yield 60-80% (post-purification)

Table 1: Summary of typical reaction conditions for Fischer esterification.

Purification by Column Chromatography

The crude product is purified using silica gel column chromatography to remove unreacted starting materials and byproducts.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (non-polar eluent)

  • Ethyl Acetate (polar eluent)

  • TLC plates (silica gel on aluminum)

Protocol:

  • Prepare the Column: Slurry pack a glass chromatography column with silica gel in hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add the powdered sample to the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc.).

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light (254 nm). This compound is UV active.

  • Combine and Evaporate: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield pure this compound. A final purity of >98% is achievable with this method.

Characterization and Data

The identity and purity of the final product should be confirmed by HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

TechniquePurposeExpected Result
HPLC Purity AssessmentSingle major peak (>98% purity)
MS (ESI+) Molecular WeightExpected m/z: 299.12 [M+H]⁺, 321.10 [M+Na]⁺ for C₁₈H₁₈O₄
NMR Structural ElucidationChemical shifts consistent with the proposed structure

Table 2: Analytical techniques for product verification.

Predicted NMR Spectral Data

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These values are estimated based on the known spectra of ferulic acid esters and phenethyl alcohol.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.60 d, J ≈ 15.9 Hz 1H H-7 (vinylic)
~7.20-7.35 m 5H Phenyl H (phenethyl group)
~7.05 d, J ≈ 1.9 Hz 1H H-2
~6.90 d, J ≈ 8.1 Hz 1H H-5
~6.85 dd, J ≈ 8.1, 1.9 Hz 1H H-6
~6.30 d, J ≈ 15.9 Hz 1H H-8 (vinylic)
~5.90 s (broad) 1H Ar-OH
~4.45 t, J ≈ 7.0 Hz 2H -O-CH₂-
~3.90 s 3H -OCH₃

| ~3.00 | t, J ≈ 7.0 Hz | 2H | -CH₂-Ph |

Table 3: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~167.0 C-9 (C=O)
~148.0 C-3
~146.8 C-4
~145.0 C-7
~138.0 C-1' (Quaternary, phenethyl)
~129.0 C-2', C-6' (phenethyl)
~128.6 C-3', C-5' (phenethyl)
~127.0 C-1
~126.5 C-4' (phenethyl)
~123.0 C-6
~115.5 C-8
~114.8 C-5
~109.5 C-2
~65.0 -O-CH₂-
~56.0 -OCH₃

| ~35.0 | -CH₂-Ph |

Table 4: Predicted ¹³C NMR chemical shifts for this compound.

Biological Activity: Anti-inflammatory Signaling

This compound has been shown to exert significant anti-inflammatory effects by inhibiting key signaling pathways in macrophages stimulated by lipopolysaccharide (LPS), a bacterial endotoxin. The primary mechanism involves the suppression of the NF-κB and MAPK pathways.

Upon binding to its receptor (TLR4), LPS triggers a cascade that activates IKK, leading to the phosphorylation and subsequent degradation of IκBα. This releases the p65 subunit of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and various interleukins. Simultaneously, LPS activates the MAPK pathway, including ERK, JNK, and p38, which further promotes inflammatory responses.

This compound inhibits this process by preventing the phosphorylation of key upstream kinases (like Akt) and the IκBα subunit, thereby blocking p65 nuclear translocation. It also suppresses the phosphorylation of ERK, JNK, and p38.

G Inhibitory Action of this compound on LPS-Induced Signaling cluster_mapk MAPK Pathway cluster_akt_nfkb Akt/NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK p-ERK p-JNK p-p38 TLR4->MAPK Akt p-Akt TLR4->Akt PF Phenethyl Ferulate PF->MAPK PF->Akt IkBa p-IκBα PF->IkBa inhibits phosphorylation Inflammation Inflammatory Response (iNOS, COX-2, TNF-α, IL-6) MAPK->Inflammation Upregulation IKK p-IKK Akt->IKK IKK->IkBa p65 p65 Translocation IkBa->p65 p65->Inflammation Transcription

Caption: this compound inhibits LPS-induced inflammatory pathways.

References

Application Notes and Protocols: Assessing Phenethyl Ferulate Permeability Using an In Vitro Blood-Brain Barrier Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for maintaining brain homeostasis and protecting it from toxins and pathogens.[1] However, it also poses a significant challenge for the delivery of therapeutic agents to the brain.[2] In vitro BBB models are essential tools for screening the permeability of potential neuroprotective compounds.[1][3] These models, often utilizing a Transwell co-culture system with brain microvascular endothelial cells (BMECs), astrocytes, and sometimes pericytes, mimic the cellular architecture and barrier function of the in vivo BBB.[4][5][6]

Phenethyl ferulate (PF) is a natural compound with demonstrated anti-inflammatory and neuroprotective properties.[7] Its therapeutic potential for neurological disorders is contingent on its ability to cross the BBB. This document provides detailed protocols for establishing a co-culture in vitro BBB model and assessing the permeability of this compound.

Data Presentation

As no specific quantitative data for the BBB permeability of this compound is currently available in the cited literature, the following table provides a template with example data for well-characterized compounds to serve as a reference for experimental outcomes. Researchers can use this structure to report their findings for this compound. The apparent permeability coefficient (Papp) is a common metric used to quantify permeability in in vitro models.[1]

CompoundConcentration (µM)DirectionPapp (x 10-6 cm/s)Efflux Ratio (Papp B-A / Papp A-B)Known CNS Permeability
This compound User-definedA to BExperimental ValueExperimental ValueTo be determined
This compound User-definedB to AExperimental Value
Caffeine (High Permeability Control) 10A to B15.2 ± 1.81.1High
Sucrose (Low Permeability Control) 10A to B0.1 ± 0.05-Low
Rhodamine 123 (P-gp Substrate) 10A to B0.5 ± 0.14.2Low (due to efflux)
Rhodamine 123 (P-gp Substrate) 10B to A2.1 ± 0.3
  • A to B: Apical (blood side) to Basolateral (brain side)

  • B to A: Basolateral (brain side) to Apical (blood side)

Experimental Protocols

I. Establishment of the In Vitro Co-culture BBB Model

This protocol describes the establishment of a static in vitro BBB model using a co-culture of brain microvascular endothelial cells (BMECs) and astrocytes on Transwell inserts.[4][6]

Materials:

  • Primary or immortalized rat or human brain microvascular endothelial cells (BMECs)

  • Primary or immortalized rat or human astrocytes

  • Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)

  • 24-well companion plates

  • Cell culture medium for BMECs and astrocytes

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Fibronectin or collagen

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Coating Transwell Inserts:

    • Coat the apical side of the Transwell inserts with fibronectin or collagen solution (e.g., 50 µg/mL) and incubate for at least 2 hours at 37°C.

    • Aspirate the coating solution and allow the inserts to air dry.

  • Seeding Astrocytes:

    • Trypsinize and count astrocytes.

    • Seed astrocytes on the basolateral side of the Transwell insert membrane by inverting the insert and adding the cell suspension (e.g., 1 x 105 cells/cm2).[4]

    • Incubate the inverted inserts for 4-6 hours to allow for cell attachment.

    • Place the inserts in the 24-well companion plate containing astrocyte medium.

  • Seeding BMECs:

    • Once the astrocytes have reached confluence (typically 2-3 days), trypsinize and count the BMECs.

    • Seed the BMECs onto the apical side of the coated Transwell insert (e.g., 2 x 105 cells/cm2).[4]

  • Co-culture and Barrier Formation:

    • Maintain the co-culture for 4-6 days to allow for the formation of a tight endothelial monolayer.

    • Change the medium in both the apical and basolateral compartments every 2-3 days.

  • Barrier Integrity Assessment (TEER Measurement):

    • Monitor the formation of tight junctions by measuring the Transendothelial Electrical Resistance (TEER) using a voltohmmeter.

    • TEER values should be measured daily. The barrier is considered established when TEER values plateau (typically >150 Ω x cm2 for many cell lines).[5]

    • Subtract the resistance of a blank, cell-free insert from the measured TEER values.

II. This compound Permeability Assay

This protocol details the steps to assess the permeability of this compound across the established in vitro BBB model.

Materials:

  • Established in vitro BBB co-culture model in Transwell plates

  • This compound (PF) stock solution (e.g., in DMSO)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Positive control (e.g., Caffeine)

  • Low permeability marker (e.g., Lucifer Yellow or Sucrose)

  • P-glycoprotein (P-gp) substrate (e.g., Rhodamine 123)

  • P-gp inhibitor (e.g., Verapamil)

  • 96-well plates for sample collection

  • LC-MS/MS system for quantification

Procedure:

  • Preparation:

    • Wash the apical and basolateral compartments of the Transwell inserts twice with pre-warmed transport buffer (37°C).

    • Prepare the dosing solutions of this compound and control compounds in transport buffer at the desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%) to not affect barrier integrity.

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Add the dosing solution containing this compound or control compound to the apical chamber (donor).

    • Add fresh transport buffer to the basolateral chamber (receiver).

    • Incubate the plate at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and immediately replace the volume with fresh, pre-warmed transport buffer.

    • At the final time point, collect samples from both the apical and basolateral chambers.

  • Permeability Experiment (Basolateral to Apical - B to A for Efflux Assessment):

    • To assess active efflux, perform the experiment in the reverse direction.

    • Add the dosing solution to the basolateral chamber (donor) and fresh transport buffer to the apical chamber (receiver).

    • Follow the same sampling procedure as in the A to B experiment.

    • To confirm the involvement of specific efflux transporters like P-gp, co-incubate with a known inhibitor (e.g., verapamil).

  • Sample Analysis:

    • Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.[8]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of substance transport across the monolayer (µmol/s).

      • A is the surface area of the membrane (cm2).

      • C0 is the initial concentration in the donor chamber (µmol/cm3).

    • Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests active efflux.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 In Vitro BBB Model Setup cluster_1 Permeability Assay cluster_2 Data Analysis a Coat Transwell Inserts b Seed Astrocytes (Basolateral) a->b c Seed BMECs (Apical) b->c d Co-culture & Barrier Formation c->d e TEER Measurement d->e f Add this compound (Donor) e->f g Sample Collection (Receiver) f->g h LC-MS/MS Analysis g->h i Calculate Papp h->i j Determine Efflux Ratio i->j

Caption: Experimental workflow for assessing this compound permeability.

Signaling Pathway of this compound

G cluster_Akt Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS Akt p-Akt LPS->Akt ERK p-ERK LPS->ERK JNK p-JNK LPS->JNK p38 p-p38 LPS->p38 IkBa p-IκBα LPS->IkBa PF This compound PF->Akt PF->ERK PF->JNK PF->p38 PF->IkBa Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β, IL-6) Akt->Inflammatory_Mediators ERK->Inflammatory_Mediators JNK->Inflammatory_Mediators p38->Inflammatory_Mediators p65 p65 Nuclear Translocation IkBa->p65 p65->Inflammatory_Mediators

Caption: Anti-inflammatory signaling pathways of this compound.

References

Measuring Nitric Oxide Production in Response to Phenethyl Ferulate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl ferulate (PF), a natural phenolic compound, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. One of the key mechanisms underlying its anti-inflammatory action is the modulation of nitric oxide (NO) production. This document provides detailed application notes and protocols for measuring the inhibitory effect of this compound on nitric oxide production in a laboratory setting. Nitric oxide is a critical signaling molecule in various physiological and pathological processes. In the context of inflammation, excessive NO production by inducible nitric oxide synthase (iNOS) can lead to tissue damage.[1][2] this compound has been shown to suppress the expression of iNOS, thereby reducing the overproduction of NO.[1][2][3] The primary mechanism for this suppression is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.[1][2][3] Additionally, PF has been observed to influence the Akt and mitogen-activated protein kinase (MAPK) signaling pathways, which are also involved in the inflammatory cascade.[1][2][3]

These protocols and notes are designed to guide researchers in accurately quantifying the dose-dependent effects of this compound on NO production, providing a basis for its evaluation as a potential anti-inflammatory agent.

Data Presentation

The inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is summarized below. The data is based on studies investigating the dose-dependent response of PF.

This compound (µM)Cell Viability (%)Nitric Oxide ProductioniNOS Protein Expression
0 (Control + LPS)100HighHigh
3~100Significantly InhibitedSuppressed
6~100Significantly InhibitedSuppressed
12~100Significantly InhibitedSuppressed
24~100Significantly InhibitedSuppressed
48~100Significantly InhibitedSuppressed

Note: The table qualitatively summarizes the findings that this compound was not cytotoxic at concentrations up to 48 µM and significantly inhibited nitric oxide production and iNOS expression in a dose-dependent manner. For precise quantitative data, refer to the original research articles.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the inflammatory response and the inhibitory action of this compound.

G cluster_cytoplasm Cytoplasm cluster_nfkb cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocation iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-arginine to L-citrulline Phenethyl_Ferulate This compound Phenethyl_Ferulate->IKK Inhibition Phenethyl_Ferulate->NFkB_nucleus Inhibition of Translocation G start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_pf Pre-treat with This compound (various concentrations) incubate1->treat_pf incubate2 Incubate for 1h treat_pf->incubate2 stimulate_lps Stimulate with LPS (e.g., 1 µg/mL) incubate2->stimulate_lps incubate3 Incubate for 24h stimulate_lps->incubate3 collect_supernatant Collect cell culture supernatant incubate3->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure absorbance at 540-550 nm griess_assay->measure_absorbance calculate_no Calculate Nitrite Concentration measure_absorbance->calculate_no end End calculate_no->end

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Phenethyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the poor aqueous solubility of Phenethyl ferulate presents a significant hurdle in advancing its therapeutic potential. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

Q2: Which solubility enhancement techniques are most promising for this compound?

A2: Based on its hydrophobic nature, several techniques are viable for improving the aqueous solubility of this compound. These include:

  • Co-solvent Systems: Utilizing a mixture of water-miscible organic solvents.

  • Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin host.

  • Solid Dispersions: Dispersing this compound in a solid polymer matrix at a molecular level.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range to increase surface area and dissolution rate.

  • Liposomal Formulations: Encapsulating this compound within lipid bilayers.

Q3: Are there any ready-to-use protocols for dissolving this compound for in vivo studies?

A3: Yes, a co-solvent system including a cyclodextrin has been documented to achieve a solubility of at least 2.5 mg/mL. This provides a reliable starting point for animal studies.[1] The protocol involves first dissolving this compound in a stock solution of Dimethyl Sulfoxide (DMSO) and then diluting this into a solution containing Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.[1]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Media

Problem: After preparing a stock solution in an organic solvent (e.g., DMSO, ethanol), this compound precipitates upon dilution with water or an aqueous buffer.

Possible Causes & Solutions:

CauseSolution
Insufficient Solvent Capacity The final concentration of the organic solvent may be too low to maintain solubility. Try to keep the final concentration of the organic solvent as high as is permissible for your experiment. For cell-based assays, ensure the final DMSO concentration is typically below 0.5%.
pH Effects The phenolic hydroxyl group on the ferulate moiety can ionize at higher pH, which may affect solubility. Evaluate the solubility of this compound across a range of pH values to determine if a buffered solution can improve its stability in the dissolved state.
Slow Dissolution Kinetics Even with co-solvents, the dissolution rate can be slow. Use of sonication or gentle heating (if the compound is stable) can aid in the dissolution process.[1]
Issue 2: Low Drug Loading or Encapsulation Efficiency

Problem: When preparing formulations like solid dispersions, cyclodextrin complexes, or liposomes, the amount of this compound successfully incorporated is lower than expected.

Possible Causes & Solutions:

Formulation TypeCauseSolution
Solid Dispersion Poor miscibility between this compound and the chosen polymer.Screen different polymers such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) at various drug-to-polymer ratios. The choice of solvent in the solvent evaporation method is also critical to ensure both drug and polymer are fully dissolved.
Cyclodextrin Complex Steric hindrance or a poor fit between this compound and the cyclodextrin cavity.Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), SBE-β-CD) as their cavity sizes and hydrophobicity differ. The method of complexation (kneading, co-evaporation, freeze-drying) can also significantly impact efficiency.
Liposomes Inefficient partitioning of the hydrophobic this compound into the lipid bilayer.Optimize the lipid composition (e.g., ratio of phosphatidylcholine to cholesterol) to better accommodate the drug. The method of preparation (e.g., thin-film hydration, ethanol injection) and the drug-to-lipid ratio are key parameters to adjust.
Issue 3: Physical Instability of the Formulation Over Time

Problem: The prepared formulation (e.g., nanosuspension, amorphous solid dispersion) shows signs of instability during storage, such as particle aggregation, crystal growth, or sedimentation.

Possible Causes & Solutions:

Formulation TypeCauseSolution
Nanosuspension Insufficient stabilization leading to particle aggregation or Ostwald ripening (growth of larger particles at the expense of smaller ones).The choice and concentration of stabilizers (surfactants and/or polymers) are critical. A combination of stabilizers providing both electrostatic and steric stabilization is often more effective. Ensure the zeta potential of the nanosuspension is sufficiently high (typically > |30| mV) for good electrostatic stabilization.
Solid Dispersion Recrystallization of the amorphous this compound back to its more stable, less soluble crystalline form.The choice of polymer is crucial. A polymer with a high glass transition temperature (Tg) can help to restrict the molecular mobility of the drug and prevent recrystallization. Storing the solid dispersion in a dry environment is also essential as moisture can act as a plasticizer and promote recrystallization.

Data on Solubility Enhancement of this compound

While specific quantitative data for all enhancement methods with this compound are not extensively published, the following table summarizes known data and provides expected improvements based on similar poorly soluble compounds.

MethodCarrier/SystemAchieved Solubility / Expected EnhancementReference
Co-solvent / Cyclodextrin Complex 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1]
Cyclodextrin Inclusion Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD)Up to 100-fold increase (Estimated)General literature
Solid Dispersion Polyvinylpyrrolidone (PVP K30)Up to 1000-fold increase (Estimated)General literature
Nanosuspension Surfactant/Polymer StabilizedSignificant increase in dissolution rate and apparent solubilityGeneral literature
Liposomal Formulation Phosphatidylcholine/CholesterolHigh encapsulation efficiency, improved stabilityGeneral literature

*Note: Estimated values are based on typical performance of these techniques for BCS Class II compounds and are not specific experimental data for this compound. Researchers should perform their own studies to determine the actual solubility enhancement.

Experimental Protocols

The following are detailed methodologies for key experiments to improve the aqueous solubility of this compound. These should be considered as starting points and may require optimization.

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This method is simple, cost-effective, and avoids the use of large volumes of organic solvents.

  • Molar Ratio Calculation: Determine the required masses of this compound (guest) and a selected cyclodextrin (e.g., HP-β-CD) for a 1:1 molar ratio.

  • Slurry Formation: Place the accurately weighed cyclodextrin into a mortar and add a small amount of water to form a thick, uniform paste.

  • Incorporation of Drug: Gradually add the weighed this compound to the cyclodextrin paste.

  • Kneading: Triturate the mixture vigorously for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a minimal amount of water.

  • Drying: Transfer the paste to a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved. Alternatively, a vacuum oven can be used.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Powder Diffraction (XRPD).

  • Solubility Determination: Perform a phase solubility study by adding an excess amount of the prepared complex to water, agitating at a constant temperature, and then filtering and quantifying the amount of dissolved this compound by a suitable analytical method like HPLC.

G cluster_start Step 1: Preparation cluster_kneading Step 2: Complexation cluster_processing Step 3: Post-Processing cluster_analysis Step 4: Analysis A Weigh this compound and HP-β-CD (1:1 molar ratio) B Add water to HP-β-CD in a mortar C Form a thick paste B->C D Gradually add This compound C->D E Knead vigorously for 30-60 min D->E F Dry the paste (40-50°C) E->F G Pulverize and sieve the dried complex F->G H Characterization (DSC, FTIR, XRPD) G->H I Solubility Study G->I

Workflow for Cyclodextrin Inclusion Complex Preparation (Kneading Method)
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This method is effective for thermo-labile compounds and can lead to a high degree of amorphization.

  • Selection of Polymer and Ratio: Choose a hydrophilic polymer (e.g., PVP K30, PEG 6000) and a drug-to-polymer weight ratio (e.g., 1:1, 1:2, 1:4).

  • Dissolution: Dissolve the accurately weighed this compound and polymer in a suitable common organic solvent (e.g., ethanol, methanol, or a mixture). Ensure a clear solution is formed.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept as low as possible (e.g., 40°C) to minimize thermal stress on the compound.

  • Final Drying: Further dry the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve.

  • Characterization: Analyze the solid dispersion for amorphicity (DSC, XRPD) and drug-polymer interactions (FTIR).

  • Solubility and Dissolution Testing: Determine the apparent solubility by adding an excess of the solid dispersion to water and measuring the concentration of dissolved this compound. Perform in vitro dissolution studies to assess the rate of drug release compared to the pure drug.

G cluster_prep Step 1: Solution Preparation cluster_evap Step 2: Solvent Removal cluster_process Step 3: Final Processing cluster_analysis Step 4: Analysis A Weigh this compound and Polymer (e.g., PVP K30) B Dissolve both in a common solvent (e.g., Ethanol) A->B C Obtain clear solution B->C D Rotary Evaporation (under vacuum, 40°C) C->D E Vacuum Oven Drying (24h, 40-50°C) D->E F Scrape, pulverize, and sieve the solid E->F G Characterization for Amorphicity (DSC, XRPD) F->G H Solubility and Dissolution Testing F->H

Workflow for Solid Dispersion Preparation (Solvent Evaporation Method)
Protocol 3: Preparation of a this compound Nanosuspension (Antisolvent Precipitation Method)

This bottom-up approach can produce very fine nanoparticles, significantly increasing the surface area for dissolution.

  • Phase Preparation:

    • Solvent Phase: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to create a concentrated solution (e.g., 10-20 mg/mL).

    • Antisolvent Phase: Prepare an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 0.5% w/v Tween 80, 0.2% w/v HPMC).

  • Precipitation: Under high-speed stirring (e.g., >1000 rpm), inject the solvent phase into the antisolvent phase using a syringe. The rapid mixing will cause the this compound to precipitate as nanoparticles.

  • Homogenization (Optional but Recommended): To further reduce particle size and improve uniformity, subject the resulting suspension to high-energy homogenization, such as probe sonication or high-pressure homogenization.

  • Solvent Removal: If necessary, remove the organic solvent by stirring the suspension at room temperature under a vacuum or by dialysis.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Visualize the particle morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Solubility/Dissolution Assessment: Evaluate the saturation solubility and dissolution velocity of the nanosuspension in comparison to the unformulated drug.

G cluster_phases Step 1: Phase Preparation cluster_precipitation Step 2: Nanoprecipitation cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis A Dissolve this compound in organic solvent C Inject solvent phase into antisolvent under high stir A->C B Dissolve stabilizer(s) in water (antisolvent) B->C D Optional: High-energy homogenization (sonication) C->D E Remove organic solvent (e.g., vacuum stirring) D->E F Characterize particle size, PDI, Zeta Potential (DLS) E->F G Evaluate dissolution rate E->G

Workflow for Nanosuspension Preparation (Antisolvent Precipitation)

References

Stability of Phenethyl ferulate in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Phenethyl Ferulate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common research applications?

This compound is a natural compound found in some plants. It is structurally related to Caffeic Acid Phenethyl Ester (CAPE), a well-studied component of propolis.[1][2] this compound is investigated for its potential anti-inflammatory, antioxidant, and neuroprotective properties.[3] It is often used in cell-based assays to explore its effects on various cellular processes.

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[4] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing working solutions for cell culture, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: In which cell culture media can I use this compound?

This compound can be used in a variety of common cell culture media, such as Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640. However, the stability of this compound may vary between different media formulations due to differences in their composition, such as pH and the presence of serum and other additives. It is crucial to assess its stability under your specific experimental conditions.

Q4: What is the expected stability of this compound in cell culture media?

While specific public data on the stability of this compound in cell culture media is limited, a related compound, Caffeic Acid Phenethyl Ester (CAPE), is known to be unstable in physiological conditions due to its reactive ester bond, α,β-unsaturated carbonyl group, and catechol group.[1] Since this compound shares a similar ester linkage, it is likely to undergo hydrolysis in aqueous cell culture media, especially at 37°C. Therefore, it is highly recommended to prepare fresh working solutions for each experiment and minimize the pre-incubation time of the compound in the media before adding it to the cells.

Troubleshooting Guide

Issue 1: I am observing lower-than-expected or inconsistent biological activity of this compound in my cell-based assays.

  • Potential Cause 1: Degradation of this compound in cell culture media.

    • Solution: As this compound is likely susceptible to hydrolysis, its concentration in the media may decrease over the course of your experiment.

      • Recommendation 1: Prepare Fresh Solutions. Prepare a fresh working solution of this compound in your cell culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.

      • Recommendation 2: Time-Course Experiment. To assess the stability in your specific system, you can perform a time-course experiment. Incubate this compound in your cell culture medium at 37°C for different durations (e.g., 0, 2, 6, 12, 24 hours) and then analyze the remaining concentration by HPLC. This will help you determine the effective concentration over time.

      • Recommendation 3: Replenish the Medium. For long-term experiments (e.g., over 24 hours), consider replenishing the cell culture medium with freshly prepared this compound at regular intervals to maintain a more consistent concentration.[1]

  • Potential Cause 2: Precipitation of this compound in the media.

    • Solution: this compound has limited solubility in aqueous solutions.

      • Recommendation 1: Check Solubility. Ensure that the final concentration of this compound in your medium does not exceed its solubility limit. When preparing the working solution, add the DMSO stock solution to the medium dropwise while vortexing to facilitate dissolution.

      • Recommendation 2: Visual Inspection. Before adding the medium to your cells, visually inspect the solution for any precipitate. If precipitation is observed, consider lowering the working concentration.

Issue 2: I am seeing unexpected changes in my cell culture, such as a drop in pH or altered cell morphology, that do not seem to be directly related to the expected biological activity of this compound.

  • Potential Cause: Formation of degradation products.

    • Solution: The hydrolysis of this compound would release ferulic acid and phenethyl alcohol.

      • Recommendation 1: Analyze for Degradation Products. Use an analytical technique like HPLC to analyze the cell culture supernatant for the presence of ferulic acid. This can confirm if degradation is occurring.

      • Recommendation 2: Control Experiments. Run control experiments with the potential degradation products (ferulic acid and phenethyl alcohol) individually and in combination to determine if they are responsible for the observed effects.

Data on Stability of a Structurally Related Compound (CAPE)

Due to the lack of direct quantitative stability data for this compound, the following table presents hypothetical data based on the known instability of the related compound, Caffeic Acid Phenethyl Ester (CAPE), to illustrate how stability might be affected over time in a typical cell culture medium (e.g., DMEM with 10% FBS at 37°C).

Incubation Time (Hours)Hypothetical % Remaining this compoundPotential Degradation Products Detected
0100%None
2~85%Ferulic Acid, Phenethyl Alcohol
6~60%Ferulic Acid, Phenethyl Alcohol
12~35%Ferulic Acid, Phenethyl Alcohol
24<15%Ferulic Acid, Phenethyl Alcohol

Note: This table is for illustrative purposes only and is intended to highlight the potential for degradation. Researchers should perform their own stability studies for this compound under their specific experimental conditions.

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media by HPLC

This protocol provides a general method for determining the stability of this compound in a specific cell culture medium.

1. Materials

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or acetic acid (for mobile phase acidification)

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions

  • Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store at -20°C or -80°C.

  • Working Solution (e.g., 100 µM): Prepare a fresh working solution by diluting the stock solution in the cell culture medium to the final desired concentration.

3. Stability Experiment

  • Add the this compound working solution to a sterile container (e.g., a 50 mL conical tube).

  • Incubate the solution at 37°C in a cell culture incubator.

  • At various time points (e.g., 0, 2, 6, 12, 24 hours), collect an aliquot (e.g., 500 µL) of the solution.

  • Immediately stop any further degradation by adding an equal volume of cold methanol to the aliquot. This will precipitate proteins from the serum that could interfere with the analysis.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

4. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5][6]

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and methanol or acetonitrile. A typical gradient might start with a higher percentage of aqueous phase and ramp up to a higher percentage of organic phase.[5]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation product, ferulic acid, have strong absorbance (e.g., around 320 nm).[5][6]

  • Injection Volume: 10-20 µL.

  • Analysis:

    • Run a standard of this compound and ferulic acid to determine their retention times.

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 time point.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis stock Prepare 10 mM Stock in DMSO working Prepare Fresh Working Solution in Media stock->working incubate Incubate at 37°C working->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench with Cold Methanol sample->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge hplc Analyze by HPLC centrifuge->hplc

Caption: Workflow for assessing this compound stability.

hypothetical_pathway PF This compound Degradation Degradation (e.g., Hydrolysis) PF->Degradation Target Intended Cellular Target (e.g., Signaling Protein) PF->Target Intended Action FA Ferulic Acid Degradation->FA PA Phenethyl Alcohol Degradation->PA OffTarget Off-Target Effects FA->OffTarget Potential Confounding Activity PA->OffTarget Potential Confounding Activity Effect Observed Biological Effect Target->Effect

Caption: Potential interactions of this compound and its degradation products.

References

Optimizing Phenethyl Ferulate Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Phenethyl ferulate (PF) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: The optimal concentration of this compound (PF) is highly dependent on the cell type and the specific assay being performed. Based on available research, a good starting point for most cell-based assays is in the low micromolar range. For anti-inflammatory assays in RAW 264.7 macrophages, concentrations below 48 μM have been shown to be effective without causing cytotoxicity.[1] For assays investigating the antioxidant effects by measuring the reduction of intracellular reactive oxygen species (ROS), concentrations between 4 and 20 μM of the related compound prenyl ferulate have been effective.

Q2: What is the known cytotoxicity of this compound?

A2: this compound has been shown to be non-cytotoxic to RAW 264.7 macrophages at concentrations below 48 μM.[1] However, cytotoxicity is cell-line dependent. For instance, the related compound ethyl ferulate has shown cytotoxic effects at 50 μM in rat astrocytes and neurons. It is crucial to perform a dose-response experiment to determine the IC50 value and the non-toxic concentration range for your specific cell line before proceeding with functional assays.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). A common practice is to prepare a 10 mM or 20 mM stock solution in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been demonstrated to exert its anti-inflammatory effects by inhibiting the NF-κB, Akt, and MAPK signaling pathways.[1] It also inhibits the activity of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory response.[2]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable effect of this compound - Concentration too low: The concentration of PF used may be below the effective range for the specific cell line or assay. - Inadequate incubation time: The duration of treatment may not be sufficient for the biological effect to manifest. - Compound degradation: Improper storage or handling of the PF stock solution may have led to its degradation.- Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM). - Optimize the incubation time by performing a time-course experiment. - Prepare a fresh stock solution of PF and store it properly in aliquots at -20°C or -80°C, protected from light.
High cell death or cytotoxicity observed - Concentration too high: The concentration of PF is likely above the cytotoxic threshold for the specific cell line. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high.- Determine the IC50 value of PF for your cell line using a cell viability assay (e.g., MTT assay) to identify the appropriate non-toxic concentration range. - Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO).
Precipitation of this compound in culture medium - Poor solubility: PF has limited solubility in aqueous media. - High final concentration: The desired final concentration of PF in the culture medium may exceed its solubility limit.- Ensure the PF stock solution is fully dissolved before diluting it into the culture medium. - Prepare the final working solution by adding the stock solution to pre-warmed culture medium while vortexing or mixing gently. - Consider using a lower final concentration of PF. If a higher concentration is necessary, the use of a solubilizing agent may be explored, but its effect on the cells must be validated.
Inconsistent or variable results - Cell passage number: High passage numbers can lead to phenotypic and genotypic drift, affecting cellular responses. - Cell density: Variations in cell seeding density can influence the outcome of the experiment. - Inconsistent treatment conditions: Variations in incubation time, temperature, or CO2 levels can affect results.- Use cells with a consistent and low passage number for all experiments. - Ensure a uniform cell seeding density across all wells and experiments. - Maintain consistent experimental conditions for all treatments and controls.

Quantitative Data Summary

Table 1: Reported Effective Concentrations and IC50 Values of this compound and Related Compounds

CompoundAssay/EffectCell LineEffective Concentration / IC50Citation
This compound Anti-inflammatoryRAW 264.7 macrophages< 48 µM (non-cytotoxic)[1]
This compound COX Inhibition-IC50: 4.35 µM[2]
This compound 5-LOX Inhibition-IC50: 5.75 µM[2]
Ethyl ferulate HO-1 InductionRat Astrocytes15 µM (maximal expression)
Ethyl ferulate HO-1 InductionRat Neurons5 µM (maximal expression)
Prenyl ferulate ROS ReductionHuman Skin Fibroblasts4 - 20 µM

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-NF-κB p65, phospho-Akt, phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

ELISA for Inflammatory Cytokines
  • Sample Collection: After treating the cells with this compound and an inflammatory stimulus (e.g., LPS), collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions for the specific ELISA kit.

  • Standard Curve: Prepare a standard curve using the provided recombinant cytokine standards.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokines in the samples by interpolating from the standard curve.

Visualizations

Signaling_Pathway cluster_LPS LPS Stimulation cluster_PF This compound Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 PF This compound IKK IKK PF->IKK inhibits NFκB NF-κB (p65/p50) PF->NFκB inhibits nuclear translocation Akt Akt PF->Akt inhibits MAPK_pathway MAPK Pathway PF->MAPK_pathway inhibits TLR4->IKK TLR4->Akt TLR4->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates nucleus Nucleus NFκB->nucleus translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->Inflammatory_Genes activates transcription pAkt p-Akt Akt->pAkt phosphorylates p38 p-p38 MAPK_pathway->p38 ERK p-ERK MAPK_pathway->ERK JNK p-JNK MAPK_pathway->JNK

Caption: this compound signaling pathway inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Downstream Assays cell_culture Cell Culture (e.g., RAW 264.7) treatment Treat cells with PF and/or stimulus (e.g., LPS) cell_culture->treatment pf_prep Prepare Phenethyl Ferulate Stock (in DMSO) dilution Dilute PF to working concentrations in media pf_prep->dilution dilution->treatment viability Cell Viability (MTT Assay) treatment->viability western Protein Expression (Western Blot) treatment->western elisa Cytokine Secretion (ELISA) treatment->elisa

Caption: General experimental workflow for PF assays.

References

Technical Support Center: Synthesis of Phenethyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Phenethyl Ferulate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are chemical synthesis and enzymatic synthesis. Chemical synthesis often involves Fischer esterification, where ferulic acid and phenethyl alcohol react in the presence of an acid catalyst.[1] Enzymatic synthesis typically utilizes lipases to catalyze the esterification reaction, offering a more environmentally friendly alternative.[2]

Q2: What are the main challenges faced during the chemical synthesis of this compound?

A2: Common challenges in chemical synthesis include low yields, the occurrence of side reactions such as etherification and oxidation, and the need for harsh reaction conditions (e.g., high temperatures and strong acids).[3] The purification of the final product from byproducts and unreacted starting materials can also be complex.

Q3: What are the common hurdles in the enzymatic synthesis of this compound?

A3: Enzymatic synthesis can be hampered by low conversion rates, which can be multifactorial.[4] Other challenges include the high cost of enzymes, potential enzyme inhibition by substrates or products, and longer reaction times compared to chemical methods.[5] Maintaining optimal conditions such as temperature, pH, and water activity is crucial for enzyme stability and activity.[4]

Q4: How can I purify this compound after synthesis?

A4: Purification of this compound typically involves techniques like column chromatography, crystallization, and filtration.[5][6] High-performance centrifugal partition chromatography (HPCPC) has also been successfully used for the purification of similar ferulates, yielding high purity products.

Troubleshooting Guides

Low Product Yield
Common CauseTroubleshooting Steps
Chemical Synthesis: Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[7] - Increase Temperature: Gently reflux the reaction mixture to increase the reaction rate.[8] - Use Excess Alcohol: Employing phenethyl alcohol as the solvent can drive the equilibrium towards the product side according to Le Chatelier's Principle.[8][9]
Chemical Synthesis: Side Reactions - Optimize Catalyst Concentration: An excessive amount of acid catalyst can lead to side reactions. Titrate the catalyst amount to find the optimal concentration.[10] - Control Temperature: Overheating can promote the formation of unwanted byproducts. Maintain a gentle reflux.
Enzymatic Synthesis: Low Conversion Rate - Optimize Substrate Molar Ratio: While a 1:1 molar ratio is stoichiometric, using an excess of phenethyl alcohol can improve the conversion rate. However, a very large excess may inhibit the enzyme.[4] - Optimize Enzyme Concentration: Increasing the enzyme amount can increase the reaction rate up to a certain point.[4] - Control Water Content: The presence of water can shift the equilibrium towards hydrolysis. Use molecular sieves or a solvent-free system to remove water. - Optimize Temperature: Determine the optimal temperature for the specific lipase used, typically between 40°C and 70°C, to maximize activity without causing denaturation.[4]
Enzymatic Synthesis: Enzyme Inactivation - Immobilize the Enzyme: Immobilized enzymes often exhibit greater stability and can be reused.[2] - Choose a Suitable Solvent: The choice of organic solvent can significantly impact enzyme stability and activity.
Product Purification Issues
Common CauseTroubleshooting Steps
Co-elution of Impurities during Chromatography - Optimize Solvent System: Experiment with different solvent systems with varying polarities to achieve better separation of this compound from impurities. - Use a Different Stationary Phase: If co-elution persists, consider using a different type of chromatography column with a different stationary phase.
Poor Crystallization - Select an Appropriate Solvent System: Test various solvent and anti-solvent combinations to find the optimal conditions for crystallization. - Slow Cooling: Allow the saturated solution to cool slowly to encourage the formation of pure crystals.[5]
Presence of Unreacted Starting Materials - Optimize Reaction Conditions: Refer to the "Low Product Yield" section to ensure the reaction goes to completion. - Perform an Aqueous Wash: An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted ferulic acid.[11]

Experimental Protocols

Chemical Synthesis: Fischer Esterification

This protocol is a general guideline for the synthesis of this compound via Fischer esterification.

Materials:

  • Ferulic Acid

  • Phenethyl Alcohol (in excess, can be used as the solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as a catalyst

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add ferulic acid and an excess of phenethyl alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture while stirring.

  • Set up the apparatus for reflux and heat the mixture to a gentle reflux with continuous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.[11]

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol provides a general method for the enzymatic synthesis of this compound.

Materials:

  • Ferulic Acid

  • Phenethyl Alcohol

  • Immobilized Lipase (e.g., Novozym 435)

  • An appropriate organic solvent (e.g., tert-butanol, toluene) or a solvent-free system

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or a stirred reactor

  • Filtration setup

Procedure:

  • In a reaction vessel, dissolve ferulic acid and phenethyl alcohol in the chosen organic solvent. For a solvent-free system, directly mix the reactants.

  • Add the immobilized lipase to the mixture. If controlling water content is critical, add activated molecular sieves.

  • Incubate the reaction mixture at the optimal temperature for the lipase (e.g., 40-60°C) with constant shaking or stirring.[12]

  • Monitor the conversion of ferulic acid to this compound using a suitable analytical method (e.g., HPLC).

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • The filtrate containing this compound can then be further purified if necessary, for example, by solvent evaporation followed by chromatography.[12]

Data Presentation

Table 1: Comparison of Optimized Conditions for Ferulate Ester Synthesis

ParameterChemical Synthesis (Ethyl Ferulate)[10]Enzymatic Synthesis (Ethyl Ferulate)[13]
Catalyst Sulfuric AcidImmobilized Lipase from Mucor sp.
Solvent Ethanol (also a reactant)tert-Butyl alcohol
Temperature 88 °C (Microwave)45 °C
Reactant Molar Ratio (Acid:Alcohol) 1:61.5:1
Reaction Time 3 minutes (Microwave)120 hours
Yield 94%9.9%

Note: The data presented are for the synthesis of ethyl ferulate, a closely related compound, and serve as a reference for optimizing this compound synthesis.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Ferulic Acid + Phenethyl Alcohol Chemical_Synth Chemical Synthesis (e.g., Fischer Esterification) Reactants->Chemical_Synth Enzymatic_Synth Enzymatic Synthesis (Lipase-catalyzed) Reactants->Enzymatic_Synth Crude_Product Crude this compound Chemical_Synth->Crude_Product Enzymatic_Synth->Crude_Product Neutralization Neutralization (for Chemical Synthesis) Crude_Product->Neutralization Filtration Filtration Neutralization->Filtration Chromatography Column Chromatography Filtration->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Pathways cluster_inhibition Inhibition by this compound cluster_response Inflammatory Response LPS LPS Akt Akt LPS->Akt MAPK MAPK (ERK, JNK, p38) LPS->MAPK IKK IKK LPS->IKK Akt->IKK NFkB_p65 NF-κB (p65) MAPK->NFkB_p65 IKK->NFkB_p65 Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2) NFkB_p65->Inflammatory_Mediators Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_p65->Inflammatory_Cytokines PF This compound PF->Akt PF->MAPK PF->IKK PF->NFkB_p65

Caption: Anti-inflammatory signaling pathway inhibited by this compound.

References

Degradation products of Phenethyl ferulate under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Phenethyl Ferulate (PF) under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its ester bond. This reaction is catalyzed by both acidic and alkaline conditions and yields two main products:

  • Ferulic Acid

  • Phenethyl Alcohol

This degradation is a common characteristic of ester-containing compounds in aqueous environments.

Q2: How does pH influence the stability of this compound?

A2: The stability of this compound is significantly dependent on the pH of the solution. The ester hydrolysis reaction is catalyzed by both acids (H+) and bases (OH-). Consequently:

  • Acidic Conditions (pH < 4): Expect an accelerated rate of hydrolysis.

  • Neutral Conditions (pH ~6-7): The rate of hydrolysis is generally at its minimum. This is typically the pH of maximum stability for esters.

  • Alkaline Conditions (pH > 8): The rate of hydrolysis is significantly accelerated.

Therefore, to minimize degradation, it is crucial to control the pH of the experimental medium, aiming for a near-neutral range if possible.

Q3: Are there any secondary degradation products I should be aware of?

A3: Yes, the primary degradation product, ferulic acid, can undergo further reactions. Researchers should be aware of two potential secondary degradation pathways:

  • trans to cis Isomerization: Ferulic acid naturally exists in the trans configuration. Under certain conditions, such as exposure to UV light or prolonged time in solution, it can isomerize to its cis form.[1]

  • Decarboxylation: In some instances, particularly with exposure to heat, ferulic acid can undergo decarboxylation, leading to the formation of 4-vinylguaiacol.

Q4: How should I prepare and store this compound solutions to minimize degradation?

A4: To ensure the integrity of your experimental results, follow these storage guidelines:

  • Prepare Freshly: Whenever possible, prepare solutions immediately before use.

  • Use Buffered Solutions: If the experiment allows, dissolve this compound in a buffer solution at a pH of maximum stability (near neutral).

  • Control Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of chemical degradation.[2] For short-term storage, refrigeration (2-8°C) is recommended.

  • Protect from Light: Ferulic acid and related compounds can be light-sensitive. Store solutions in amber vials or protect them from light to prevent photodegradation and isomerization.

Troubleshooting Guide

Issue 1: I am observing a new, unexpected peak in my chromatogram (e.g., HPLC, LC-MS) during analysis.

  • Possible Cause: This is likely a degradation product. Based on the expected degradation pathway, the new peak could correspond to ferulic acid or phenethyl alcohol.

  • Troubleshooting Steps:

    • Confirm Identity: Run commercially available standards of ferulic acid and phenethyl alcohol under the same chromatographic conditions to compare retention times.

    • Use Mass Spectrometry: If available, use LC-MS to determine the mass of the unknown peak. Ferulic acid has a molecular weight of approximately 194.18 g/mol , and phenethyl alcohol is approximately 122.16 g/mol .

    • Check for Isomers: The new peak could also be cis-ferulic acid, which may have a different retention time than the trans isomer.

    • Review Experimental pH: Check the pH of your sample. If it is acidic or alkaline, hydrolysis is the most probable cause.

Issue 2: The concentration of my this compound standard solution is decreasing over time.

  • Possible Cause: The compound is degrading in the solvent. The rate of degradation will depend on the solvent, pH, temperature, and light exposure.

  • Troubleshooting Steps:

    • Assess Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light.[2]

    • Evaluate Solvent: If using a non-buffered aqueous solvent, the pH may be contributing to instability. Consider preparing the stock solution in a non-aqueous solvent like DMSO or ethanol and making final dilutions into your aqueous medium immediately before the experiment.

    • Perform a Stability Study: Quantify the concentration of this compound at several time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions to determine its stability window.

Issue 3: My solution of this compound has developed a yellow or brownish tint.

  • Possible Cause: This is often due to the oxidation of the phenolic hydroxyl group on the ferulic acid moiety, which can form colored quinone-type structures. This process is often accelerated at higher pH values and in the presence of oxygen.

  • Troubleshooting Steps:

    • De-gas Solvents: If your experiment is sensitive to oxidation, consider using solvents that have been de-gassed by sparging with nitrogen or argon.

    • Lower the pH: If compatible with your experimental design, adjusting the pH to a slightly acidic or neutral range can help reduce the rate of oxidation.

    • Add Antioxidants (with caution): In some formulation studies, antioxidants may be added. However, this is not recommended for most analytical or biological experiments as it can interfere with the results.

Data Presentation

The table below summarizes the expected degradation reactions of this compound under forced degradation conditions.

ConditionStress AgentPrimary ReactionExpected Degradation ProductsSecondary Reactions
Acidic e.g., 0.1 M HCl, HeatAcid-Catalyzed HydrolysisFerulic Acid, Phenethyl AlcoholIsomerization of Ferulic Acid
Alkaline e.g., 0.1 M NaOH, HeatBase-Catalyzed HydrolysisFerulic Acid, Phenethyl AlcoholIsomerization, Oxidation/Color Change
Neutral Heat in Water/BufferNeutral HydrolysisFerulic Acid, Phenethyl AlcoholIsomerization of Ferulic Acid
Photolytic UV/Visible Light--trans to cis Isomerization of Ferulic Acid moiety

Experimental Protocols

Protocol: Forced Degradation Study of this compound via Hydrolysis

This protocol outlines a general procedure to investigate the stability of this compound in acidic, alkaline, and neutral conditions.

1. Materials and Reagents:

  • This compound (PF)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Phosphate Buffer (pH 7.0)

  • HPLC system with UV/DAD or MS detector

  • pH meter

  • Heating block or water bath

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

3. Forced Degradation Procedure:

  • Acid Hydrolysis:

    • Pipette 1 mL of the PF stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1.0 M HCl.

    • Dilute to volume with water. Final concentration will be ~0.1 mg/mL PF in 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C for 4 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 1.0 M NaOH.

    • Dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Pipette 1 mL of the PF stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1.0 M NaOH.

    • Dilute to volume with water. Final concentration will be ~0.1 mg/mL PF in 0.1 M NaOH.

    • Incubate the solution at room temperature for 1 hour (alkaline hydrolysis is typically much faster).

    • After incubation, neutralize with an appropriate volume of 1.0 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Pipette 1 mL of the PF stock solution into a 10 mL volumetric flask.

    • Dilute to volume with water or a pH 7.0 buffer.

    • Incubate the solution in a water bath at 60°C for 4 hours.

    • After incubation, cool the solution to room temperature.

    • Dilute with mobile phase for HPLC analysis.

4. Analysis:

  • Analyze all samples, including an untreated control sample (PF diluted in mobile phase), by a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.

  • Characterize degradation peaks by comparison with standards and/or by using LC-MS.

Visualizations

PF This compound FA Ferulic Acid PF->FA Hydrolysis (Acid or Base Catalyzed) PA Phenethyl Alcohol PF->PA Hydrolysis (Acid or Base Catalyzed)

Caption: Primary degradation pathway of this compound.

TF trans-Ferulic Acid (from hydrolysis) CF cis-Ferulic Acid TF->CF Isomerization (e.g., UV Light) VG 4-Vinylguaiacol TF->VG Decarboxylation (e.g., Heat) OX Oxidized Products (Colored Quinones) TF->OX Oxidation (e.g., High pH, O2)

Caption: Potential secondary degradation pathways of Ferulic Acid.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare PF Stock (1 mg/mL in MeOH) acid Acidic (0.1 M HCl, 60°C) stock->acid base Alkaline (0.1 M NaOH, RT) stock->base neutral Neutral (Water, 60°C) stock->neutral neutralize Neutralize Samples acid->neutralize base->neutralize analyze Analyze by HPLC/LC-MS neutral->analyze neutralize->analyze identify Identify Degradants analyze->identify

Caption: Experimental workflow for a forced degradation study.

References

How to prevent oxidation of Phenethyl ferulate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Phenethyl ferulate during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, indicating potential oxidation.

Question 1: My this compound solution has developed a yellow or brownish tint. What does this indicate?

Answer: Discoloration, typically to a yellow or brown hue, is a primary indicator of this compound degradation, likely due to oxidation. The phenolic hydroxyl group and the conjugated double bond in the ferulate moiety are susceptible to oxidation, which can lead to the formation of colored quinone-type structures and other degradation products.

Immediate Actions:

  • Cease using the discolored solution in critical experiments as its purity and potency may be compromised.

  • Verify the storage conditions of the stock compound and other solutions.

  • Perform an analytical check (e.g., HPLC-UV) to assess the purity of the discolored solution and compare it to a fresh, properly prepared standard.

Question 2: I am observing a loss of biological activity or inconsistent results in my assays using a stored solution of this compound. Could this be related to oxidation?

Answer: Yes, a decrease in potency or inconsistent results are common consequences of chemical degradation. Oxidation can alter the molecular structure of this compound, reducing its ability to interact with its biological targets.

Troubleshooting Steps:

  • Prepare a fresh solution: Prepare a new solution of this compound from a solid stock that has been stored under optimal conditions.

  • Compare activities: Re-run the assay with the fresh solution and compare the results to those obtained with the older solution. A significant difference in activity points towards degradation of the stored solution.

  • Review storage protocol: Ensure that solutions are stored at the recommended low temperatures, protected from light, and in tightly sealed containers to minimize exposure to oxygen.

Question 3: My analytical chromatogram (e.g., HPLC) of this compound shows additional peaks that were not present in the freshly prepared sample. What are these new peaks?

Answer: The appearance of new peaks in a chromatogram is a strong indication of degradation. For this compound, these are likely oxidation products. Based on the structure of ferulic acid and its esters, potential oxidation products include:

  • Vanillin and related compounds: Formed from the cleavage of the propenoic acid side chain.

  • Quinone-type compounds: Resulting from the oxidation of the phenolic hydroxyl group.

  • Oligomeric products: Formed through radical-mediated coupling of phenoxy radicals.

  • Hydrolysis products: Ferulic acid and phenethyl alcohol, if moisture is present.

Analytical Approach:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain the molecular weights of the impurity peaks, which can help in their identification.

  • Forced Degradation Studies: Intentionally degrade a sample of this compound under oxidative conditions (e.g., with a mild oxidizing agent like hydrogen peroxide) and analyze the resulting mixture. This can help to confirm the identity of the degradation products seen in your stored samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture, at low temperatures. For long-term storage, -20°C or -80°C is recommended.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are more susceptible to degradation than the solid form. It is recommended to:

  • Prepare fresh solutions for each experiment whenever possible.

  • If storage is necessary, store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Use amber vials or wrap clear vials in aluminum foil to protect from light.

  • Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: this compound is soluble in organic solvents such as DMSO, ethanol, and methanol. For long-term storage of solutions, ensure the solvent is of high purity and has a low water content. Degassing the solvent by sparging with an inert gas before use can help to remove dissolved oxygen.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, the addition of a suitable antioxidant can significantly improve the stability of this compound solutions. Common and effective antioxidants for phenolic compounds include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that acts as a free radical scavenger.[1][2][3][4] A typical starting concentration is 0.01% to 0.1% (w/v).

  • Other Phenolic Antioxidants: In some cases, a combination of phenolic antioxidants can have a synergistic effect.[5][6][7][8][9]

Q5: Can metal ions in my buffer or solvent contribute to the oxidation of this compound?

A5: Yes, trace metal ions (e.g., iron, copper) can catalyze the oxidation of phenolic compounds. If you suspect metal ion contamination, consider adding a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) to your solutions at a low concentration (e.g., 0.1 mM) to sequester these ions.[10][11][12][13][14]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureLight ProtectionAtmosphereContainer
Solid -20°C or -80°CRequiredNormalTightly sealed
Solution -20°C or -80°CRequiredInert gas (Argon/Nitrogen)Tightly sealed, single-use aliquots

Table 2: Recommended Additives for Stabilization of this compound Solutions

AdditiveFunctionTypical ConcentrationNotes
BHT Antioxidant (Radical Scavenger)0.01% - 0.1% (w/v)Effective at low concentrations.
EDTA Chelating Agent0.1 mMSequesters catalytic metal ions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-UV

Objective: To determine the purity and quantify the degradation of this compound in a sample over time.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or acetic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of, for example, acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for good separation of this compound from its potential degradation products. A common starting point is a gradient elution.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute the this compound sample to be tested to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Set the UV detector to the λmax of this compound (around 320 nm).

    • Column Temperature: 30°C

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the test sample.

  • Data Interpretation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The presence of additional peaks indicates degradation. The percentage of purity can be calculated based on the relative peak areas.

Protocol 2: Forced Degradation Study (Oxidative Stress)

Objective: To intentionally degrade this compound to identify potential oxidation products and to validate the stability-indicating nature of the analytical method.

Materials:

  • This compound

  • 3% Hydrogen peroxide solution

  • Methanol or other suitable solvent

  • HPLC-MS system

Methodology:

  • Sample Preparation: Prepare a solution of this compound in methanol at a concentration of approximately 1 mg/mL.

  • Stress Condition: Add a small volume of 3% hydrogen peroxide to the this compound solution. The amount may need to be optimized to achieve a partial degradation (e.g., 10-30%).

  • Incubation: Incubate the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours), protected from light.

  • Analysis: Analyze the stressed sample using the HPLC-MS method described in Protocol 1.

  • Data Interpretation: Compare the chromatogram of the stressed sample to that of an unstressed control. Identify the degradation peaks and analyze their mass spectra to propose structures for the oxidation products.

Visualizations

Troubleshooting_Workflow cluster_observe Observation of Potential Degradation cluster_investigate Investigation cluster_compare Comparison & Analysis cluster_conclusion Conclusion & Action observe Observe Issue: - Discoloration - Loss of Activity - Extra HPLC Peaks check_storage Verify Storage Conditions: - Temperature (-20°C / -80°C) - Light Protection - Inert Atmosphere observe->check_storage First Step prepare_fresh Prepare Fresh Solution from Solid Stock check_storage->prepare_fresh analytical_check Perform Analytical Check (e.g., HPLC-UV/MS) prepare_fresh->analytical_check compare_activity Compare Biological Activity: Fresh vs. Old Solution prepare_fresh->compare_activity compare_chromatograms Compare Chromatograms: Fresh vs. Old Sample analytical_check->compare_chromatograms degradation_confirmed Degradation Confirmed compare_activity->degradation_confirmed Activity Loss no_degradation No Significant Degradation compare_activity->no_degradation No Activity Loss compare_chromatograms->degradation_confirmed New Peaks/ Reduced Purity compare_chromatograms->no_degradation No Change implement_prevention Implement Preventive Measures: - Optimize Storage - Add Stabilizers (BHT, EDTA) - Use Fresh Solutions degradation_confirmed->implement_prevention continue_use Continue Using Stock with Confidence no_degradation->continue_use

Caption: Troubleshooting workflow for identifying and addressing this compound oxidation.

References

HPLC troubleshooting for Phenethyl ferulate peak tailing

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HPLC Troubleshooting

Topic: Resolving Peak Tailing for Phenethyl Ferulate

This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of this compound and related phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for analyzing this compound?

Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a drawn-out trailing edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian.[1] Tailing is problematic because it can reduce analytical resolution, decrease sensitivity by lowering peak height, and compromise the accuracy and reproducibility of quantification by causing unreliable peak area calculations.[1][3][4] For phenolic compounds like this compound, maintaining peak symmetry is critical for accurate analysis, especially in complex mixtures.[2]

Q2: What are the most common causes of peak tailing for a phenolic compound like this compound?

The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[4][5] For this compound, this typically involves:

  • Secondary Silanol Interactions: Phenolic compounds can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[2][3] These active sites can form strong hydrogen bonds with the polar hydroxyl group of the ferulate moiety, causing some molecules to be retained longer than others and resulting in a "tail".[2]

  • Mobile Phase pH: The pH of the mobile phase is a critical factor.[2][6] If the pH is not optimal, it can lead to a mix of ionized and unionized species of both the analyte and the surface silanols, causing peak distortion.[2][7]

  • Column Issues: Column contamination, degradation (e.g., accumulation of strongly retained materials), or physical damage like a void at the column inlet can lead to distorted peaks.[3][8]

  • System and Method Issues: Extra-column effects (e.g., excessive tubing length), sample overload, or using an inappropriate sample solvent can also contribute to tailing.[3][7][9]

Q3: How can I tell if secondary silanol interactions are the cause of my peak tailing?

If you observe peak tailing specifically for polar or basic compounds while neutral compounds have good peak shape, secondary interactions are a likely culprit.[10][11] this compound, with its phenolic hydroxyl group, is susceptible to these interactions.[2][3] You can confirm this by:

  • Lowering the Mobile Phase pH: Add a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase.[12] This protonates the acidic silanol groups, neutralizing their charge and minimizing the unwanted secondary interaction.[5][12] If the peak shape improves, silanol interactions were likely the primary cause.

  • Using a Competing Base: For basic analytes, adding a competing base like triethylamine (TEA) to the mobile phase can block the active silanol sites.[6][7] However, for an acidic compound like this compound, pH modification is the more appropriate strategy.

  • Trying a Modern, End-Capped Column: Modern, high-purity (Type B) silica columns are designed with minimal residual silanols and are often "end-capped" to block most of the remaining active sites.[1][4][13] Comparing the performance on an older column versus a new, end-capped one can be a definitive test.[13][14]

Q4: Can my sample solvent cause peak tailing?

Yes. If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[3][10] This "solvent mismatch" leads to poor focusing of the analyte band at the head of the column.[3] Always try to dissolve your sample in the initial mobile phase or a weaker solvent whenever possible.

Troubleshooting Guide & Summary

The following table summarizes the common causes of peak tailing for this compound and the recommended solutions.

Potential Cause Symptoms & Observations Recommended Solution(s)
Secondary Silanol Interactions Tailing observed for polar analytes like this compound, but not for non-polar compounds.Lower mobile phase pH to < 3 using an acidic modifier (e.g., 0.1% formic acid).[12] Use a modern, fully end-capped C18 column.[1][4]
Incorrect Mobile Phase pH Peak shape is poor or variable. The mobile phase pH is close to the analyte's pKa.Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[2] For acidic phenols, a low pH (e.g., 2.5-3.0) is generally effective.[12]
Column Contamination/Damage All peaks in the chromatogram are tailing. System backpressure may have increased over time.[8]Perform a column cleaning/regeneration procedure (see Protocol 1). If the problem persists, replace the column.[8][12]
Column Overload Peak tailing worsens as sample concentration increases. Peaks may also show fronting.[7]Reduce the injection volume or dilute the sample.[7]
Sample Solvent Mismatch Early eluting peaks are most affected. Peak shape may be split or distorted.[10]Dissolve the sample in the initial mobile phase composition or a weaker solvent.
Extra-Column Volume All peaks are broad and tailing, even with a new column.Use shorter, narrower internal diameter tubing (e.g., 0.005").[9] Ensure all fittings are properly connected to avoid dead volume.[10]

Experimental Protocols

Protocol 1: Reversed-Phase Column Cleaning and Regeneration

This protocol is designed to remove strongly retained contaminants from a C18 column that may be causing peak tailing and high backpressure.

Objective: To restore column performance by flushing with a series of strong solvents.

Materials:

  • HPLC-grade Water

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • (Optional, for severe contamination) Tetrahydrofuran (THF), Hexane

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.[15]

  • Reverse the Column: Reverse the column flow direction. This allows contaminants collected at the inlet frit to be flushed out more efficiently.[12][15]

  • Buffer Flush: If your mobile phase contained a buffer, flush the column with at least 10-20 column volumes of HPLC-grade water (mixed with the same percentage of organic solvent as your mobile phase, but without the buffer salt) to prevent buffer precipitation.[15]

  • Organic Solvent Wash: Set the flow rate to half of your typical analytical flow rate.[8] Sequentially wash the column with 10-20 column volumes of the following solvents:

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Re-equilibration: Return the column to the normal flow direction. Flush with the initial mobile phase until the baseline is stable.

  • Test Performance: Inject a standard to check if the peak shape and pressure have returned to normal. If the problem persists, the column may be permanently damaged and require replacement.

Protocol 2: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound by suppressing silanol ionization.

Materials:

  • HPLC system with a C18 column

  • This compound standard solution

  • Mobile phase solvents (e.g., Acetonitrile and Water)

  • Acidic modifier (e.g., Formic Acid)

Procedure:

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phases with varying amounts of formic acid. For example:

    • Aqueous A: 0.2% Formic Acid in Water

    • Aqueous B: 0.1% Formic Acid in Water (a common starting point, pH ~2.7)[6]

    • Aqueous C: 0.05% Formic Acid in Water

  • Equilibrate the Column: Start with the mobile phase containing 0.1% formic acid (Aqueous B) mixed with your organic solvent at the desired isocratic or initial gradient composition. Equilibrate the column until the baseline is stable.

  • Inject Standard: Inject the this compound standard and record the chromatogram. Note the peak asymmetry factor.

  • Test Other pH Conditions: Sequentially switch to the other mobile phases (Aqueous A and C), ensuring the column is fully equilibrated before each injection.

  • Analyze Data: Compare the peak shapes and asymmetry factors obtained with each mobile phase. The pH that provides the most symmetrical peak (asymmetry factor closest to 1.0) is optimal. For acidic compounds like this compound, a lower pH is generally better for reducing tailing.[5][12]

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing and resolving peak tailing issues.

G start Peak Tailing Observed (Asymmetry > 1.2) check_column Step 1: Check Column Health start->check_column is_new Is column old or heavily used? check_column->is_new wash_column Perform Column Wash (See Protocol 1) is_new->wash_column Yes check_mobile_phase Step 2: Optimize Mobile Phase is_new->check_mobile_phase No wash_column->check_mobile_phase Tailing Persists resolved Issue Resolved wash_column->resolved Tailing Fixed replace_column Replace Column replace_column->resolved is_acidic Is mobile phase acidified (pH < 3.5)? check_mobile_phase->is_acidic add_acid Add 0.1% Formic Acid (See Protocol 2) is_acidic->add_acid No check_sample Step 3: Review Sample Prep & Injection is_acidic->check_sample Yes add_acid->check_sample Tailing Persists add_acid->resolved Tailing Fixed solvent_match Is sample solvent stronger than mobile phase? check_sample->solvent_match change_solvent Dissolve sample in mobile phase solvent_match->change_solvent Yes is_overloaded Is sample concentrated? solvent_match->is_overloaded No change_solvent->is_overloaded Tailing Persists change_solvent->resolved Tailing Fixed is_overloaded->replace_column No, Suspect irreparable column damage dilute_sample Dilute sample or reduce injection volume is_overloaded->dilute_sample Yes dilute_sample->replace_column Tailing Persists dilute_sample->resolved Tailing Fixed

Caption: A flowchart for systematic HPLC peak tailing troubleshooting.

Mechanism of Peak Tailing

This diagram illustrates the desired and undesired interactions between this compound and a C18 stationary phase.

G cluster_surface Silica Surface p1 p2 p3 p4 p5 p6 p7 silanol Residual Silanol (Si-OH) c18 C18 Bonded Phase analyte This compound analyte->silanol  Secondary Interaction  (Undesirable, H-Bonding)  Result: Peak Tailing analyte->c18  Primary Interaction  (Desirable, Hydrophobic)  Result: Symmetrical Peak

References

Minimizing off-target effects of Phenethyl ferulate in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Phenethyl Ferulate (PF). This guide is designed to help researchers, scientists, and drug development professionals minimize off-target effects and troubleshoot common issues encountered when using this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound (PF) is primarily known for its anti-inflammatory properties. In models like lipopolysaccharide (LPS)-stimulated macrophages, PF has been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] This is achieved by suppressing key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Akt, and Mitogen-Activated Protein Kinase (MAPK).[1] PF can block the phosphorylation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB, as well as reduce the phosphorylation of Akt, ERK, JNK, and p38.[1]

PF_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK Activates Akt Akt TLR4->Akt Activates MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK Activates IkBa_p65 IκBα-p65 IKK->IkBa_p65 Phosphorylates IκBα p65 p65 (Free) IkBa_p65->p65 Degradation of IκBα p65_nuc p65 p65->p65_nuc Translocation p_Akt p-Akt Akt->p_Akt p_MAPK p-MAPKs MAPK->p_MAPK PF Phenethyl ferulate PF->Akt Inhibits PF->MAPK Inhibits DNA DNA p65_nuc->DNA Binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Q2: What are the potential off-target effects or assay interferences I should be aware of?

Beyond its intended targets, PF can cause off-target effects, especially at higher concentrations. Researchers should be aware of the following:

  • Cytotoxicity: Like many phenolic compounds, PF can be toxic to cells at high concentrations. This is a critical off-target effect that can confound experimental results, making it essential to determine the non-toxic concentration range for your specific cell line.

  • Non-specific Antioxidant Activity: Ferulates are known antioxidants.[2] This general radical-scavenging activity can interfere with experiments studying specific redox signaling pathways if not properly controlled.

  • Assay Interference: As a colored compound, PF may interfere with colorimetric or fluorescence-based assays.[3][4]

    • Light Absorption: It may absorb light at wavelengths used for measurement in assays like the MTT or Bradford protein assay.

    • Autofluorescence: The compound may fluoresce, leading to false-positive signals in fluorescence microscopy or plate reader assays. It is crucial to run controls with the compound alone (no cells) to check for interference.[3]

  • Effects on Xenobiotic-Metabolizing Enzymes: Related compounds like phenethyl isothiocyanate have been shown to affect Phase I and Phase II xenobiotic-metabolizing enzymes, such as Cytochrome P450s.[5] While specific data for PF is limited, this represents a potential off-target pathway that could alter cellular metabolism.

Q3: How do I choose the optimal starting concentration of this compound?

Choosing the right concentration is critical. A concentration that is too low will show no effect, while one that is too high will cause cytotoxicity.

  • Review the Literature: Start by examining concentrations used in similar cell lines. For example, PF was found to be non-cytotoxic to RAW 264.7 macrophages at concentrations below 48 μM.[1] In other studies, related ferulate esters showed cytotoxicity in neurons and fibroblasts at concentrations around 50 μM and higher.[6][7]

  • Perform a Dose-Response Curve: The most reliable method is to perform a cell viability assay (e.g., MTT, MTS, or using a trypan blue exclusion test) with a wide range of PF concentrations (e.g., 1 µM to 100 µM) on your specific cell line.

  • Select a Working Range: Based on your viability data, choose the highest concentrations that show minimal to no cytotoxicity (e.g., >90% cell viability) for your functional experiments.

Troubleshooting Guides

Problem: High or Unexpected Cytotoxicity

You've treated your cells with this compound and observe widespread cell death, detachment, or poor morphology.

Initial Checks
  • Concentration Verification: Double-check your stock solution calculations and dilutions. A simple decimal error is a common source of unexpectedly high concentrations.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic. Typically, DMSO should be kept below 0.5%, and a vehicle-only control must always be included.

  • Compound Purity and Stability: Verify the purity of your PF supply. Impurities could be toxic. Consider if the compound may have degraded during storage.

Systematic Troubleshooting Workflow

Cytotoxicity_Workflow start Start: High Cytotoxicity Observed check_calcs Verify PF and Solvent Concentration Calculations start->check_calcs run_viability Perform Cell Viability Assay (e.g., MTT, Trypan Blue) check_calcs->run_viability viability_params Test Wide Concentration Range (e.g., 1-100 µM) Include Vehicle-Only Control run_viability->viability_params analyze Analyze Dose-Response Curve: Determine Max Non-Toxic Dose run_viability->analyze decision Is there a non-toxic concentration window? analyze->decision end_success End: Use concentrations in the non-toxic range for experiments decision->end_success Yes end_fail Consider alternative compound or cell line sensitivity decision->end_fail No

Caption: Workflow for troubleshooting this compound-induced cytotoxicity.
Quantitative Data on Ferulate Cytotoxicity

The following table summarizes reported cytotoxic concentrations for PF and related compounds. Use this as a guide for selecting a concentration range for your initial viability assays.

CompoundCell LineReported Cytotoxic / Non-Toxic ConcentrationCitation
This compound RAW 264.7 macrophagesNon-cytotoxic below 48 µM[1]
Ethyl ferulate Rat neuronsCytotoxic at 50 µM[6]
Ethyl ferulate RAW 264.7 macrophagesNo cytotoxicity up to 80 mg/L (~268 µM)[8]
Prenyl ferulate Human skin fibroblastsIC50 of 220.23 µM[9]
Benzyl ferulate SH-SY5Y cellsDose-dependently increased viability after H/R treatment[10]
Problem: Inconsistent or No Observed Effect

You have treated your cells with a non-toxic concentration of PF but do not see the expected biological outcome (e.g., no reduction in inflammatory markers).

Troubleshooting Steps
  • Confirm Cell Line Responsiveness: Is your cell line a valid model for the pathway you are studying? For example, to study anti-inflammatory effects, cells must first be stimulated (e.g., with LPS) to produce inflammatory mediators. Include a positive control (a known inhibitor of the pathway) to ensure the assay is working.

  • Check Compound Integrity:

    • Solubility: Ensure PF is fully dissolved in your stock solution and does not precipitate when added to the culture medium. Poor solubility is a common reason for lack of activity.

    • Stability: PF may be unstable in aqueous media over long incubation times. Consider preparing fresh dilutions for each experiment.

  • Optimize Incubation Time: The effect of PF may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment duration.

  • Verify Target Expression: Confirm that your cells express the target proteins of the pathway you are investigating (e.g., COX-2, components of the NF-κB pathway).

Key Experimental Protocols

Protocol 1: Determining Optimal PF Concentration using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound (PF) stock solution (e.g., 50 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of PF in complete culture medium. For a range of 1-100 µM, you might prepare 2X final concentrations of 200, 100, 50, 20, 10, 2 µM.

  • Treatment: Remove the old medium from the cells. Add 100 µL of the PF dilutions to the appropriate wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control (after subtracting background absorbance). Plot viability (%) vs. PF concentration to determine the non-toxic range.

Protocol 2: Western Blot Analysis for p-p65 and COX-2

Principle: Western blotting allows for the detection and semi-quantification of specific proteins to confirm if PF is inhibiting the NF-κB pathway and downstream inflammatory protein expression.

Materials:

  • 6-well plates

  • Cells and culture reagents

  • LPS (or other stimulus)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Pre-treat with non-toxic concentrations of PF for 1-2 hours. Then, stimulate with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for p-p65, 12-24 hours for COX-2). Include untreated, LPS-only, and PF+LPS groups.

  • Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Collect lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin). Compare the levels of p-p65 and COX-2 between treatment groups.

References

Navigating Phenethyl Ferulate Dosage in Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing Phenethyl ferulate in animal studies. The following information, presented in a question-and-answer format, addresses potential challenges in dosage selection to mitigate toxicity and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is a safe starting dose for this compound in my animal study?

A1: Due to the limited availability of public toxicity data specifically for this compound, establishing a definitive safe starting dose is challenging. However, data from its parent compound, ferulic acid, and the structurally similar caffeic acid phenethyl ester (CAPE) can provide initial guidance. It is crucial to conduct a dose-range finding (DRF) study to determine the Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect-Level (NOAEL) in your specific animal model and experimental conditions.

Q2: Are there any reported LD50 or NOAEL values for this compound or related compounds?

Table 1: Summary of Acute Toxicity Data for Compounds Related to this compound

CompoundAnimal ModelRoute of AdministrationToxicity Value
Ferulic AcidMouseIntraperitonealLD50 > 350 mg/kg[1]
Ferulic AcidMouseIntraperitonealLD50 > 194 mg/kg[2]
Ferulic AcidMouseOralTDLO: 857 mg/kg[1]
Caffeic Acid Phenethyl Ester (CAPE)MouseSubcutaneousTDLO: 50 mg/kg
Caffeic Acid Phenethyl Ester (CAPE)RatIntraperitonealTDLO: 20 mg/kg

LD50: Lethal Dose, 50%; TDLO: Lowest Published Toxic Dose

For repeated-dose studies, a 90-day subchronic oral toxicity study of two novel ethyl-carbamates in rats established a NOAEL of 12.5 mg/kg/day, which may offer a conservative starting point for designing studies with esterified phenolic compounds.

Q3: What are the potential mechanisms of this compound toxicity?

A3: The specific toxic mechanisms of this compound are not well-elucidated. However, based on its known pharmacological activities and the activities of related compounds, potential toxicity could be linked to the modulation of several signaling pathways. This compound is a known inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory response.[3] Dysregulation of these pathways could potentially lead to adverse effects. Furthermore, it has been shown to inhibit the NF-κB, Akt, and MAPK signaling pathways. While these are often therapeutic targets for inflammation, significant off-target effects or excessive inhibition could lead to toxicity. Related compounds have also been shown to interact with the Nrf2/HO-1 and NLRP3 inflammasome pathways, which are critical in cellular stress responses and inflammation.

Troubleshooting Guide

Issue: Observed signs of toxicity (e.g., weight loss, lethargy, ruffled fur) in animals after administering this compound.

Troubleshooting Steps:

  • Immediate Dose Reduction: The first step is to immediately reduce the dosage in subsequent cohorts or, if ethically permissible and scientifically sound, in the current cohort.

  • Review Dose Calculation and Preparation: Double-check all calculations for dose preparation and administration volumes. Ensure the compound is fully solubilized and stable in the chosen vehicle.

  • Vehicle Control Evaluation: Assess the vehicle control group for any adverse effects to rule out toxicity from the vehicle itself.

  • Conduct a Dose-Range Finding (DRF) Study: If not already performed, a DRF study is essential to identify the MTD. This involves administering a wide range of doses to a small number of animals to quickly identify a dose that causes mild, reversible toxicity.

  • Staggered Dosing: When initiating a study with a new compound, consider a staggered dosing approach where a small number of animals receive the initial dose, and the remaining animals are dosed only after an observation period confirms the absence of acute toxicity.

Issue: Difficulty in dissolving this compound for in vivo administration.

Troubleshooting Steps:

  • Solvent Selection: this compound is a lipophilic compound. Common solvents for in vivo use include DMSO, PEG300, Tween-80, and corn oil. It is critical to first prepare a stock solution in a suitable organic solvent like DMSO and then dilute it with an appropriate vehicle for administration.

  • Co-solvents and Surfactants: The use of co-solvents (e.g., PEG300) and surfactants (e.g., Tween-80) can improve solubility and stability in aqueous-based vehicles.

  • Sonication and Gentle Warming: Sonication and gentle warming can aid in the dissolution process. However, be cautious of potential degradation of the compound with excessive heat.

  • Preparation Freshness: It is recommended to prepare the dosing solution fresh for each administration to avoid precipitation and degradation.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study for Oral Administration in Mice

  • Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old, with an equal number of males and females.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Dose Selection: Based on available data for related compounds, select a wide range of doses. For example, starting from a low dose (e.g., 10 mg/kg) and escalating geometrically (e.g., 30 mg/kg, 100 mg/kg, 300 mg/kg, 1000 mg/kg).

  • Group Size: Use a small number of animals per group (n=2-3 per sex).

  • Administration: Administer a single oral gavage of the selected doses. Include a vehicle control group.

  • Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-dose) and then daily for up to 14 days. Record body weight daily.

  • Endpoint: The highest dose that does not cause mortality or severe, irreversible toxicity is considered the preliminary MTD. This information will guide the dose selection for subsequent definitive toxicity studies.

Protocol 2: 28-Day Repeated-Dose Oral Toxicity Study in Rats

  • Animal Model: Use a standard rat strain (e.g., Sprague-Dawley or Wistar), typically 6-8 weeks old.

  • Group Design: Establish at least three dose groups (low, mid, high) and a vehicle control group. The high dose should be a fraction of the MTD determined in the DRF study, aiming to induce minimal toxicity. The low dose should be a multiple of the anticipated efficacious dose and ideally the NOAEL. The mid-dose should be spaced geometrically between the low and high doses. Use a sufficient number of animals per group (e.g., n=10 per sex) to allow for statistical analysis.

  • Administration: Administer this compound daily via oral gavage for 28 consecutive days.

  • Monitoring:

    • Clinical Observations: Record clinical signs of toxicity daily.

    • Body Weight and Food Consumption: Measure weekly.

    • Clinical Pathology: Collect blood at the end of the study for hematology and clinical chemistry analysis.

    • Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.

  • Data Analysis: Analyze the data to identify any dose-dependent adverse effects and to determine the NOAEL.

Visualizations

experimental_workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Definitive Toxicity Study cluster_2 Phase 3: Data Analysis & Interpretation lit_review Literature Review (this compound & Analogs) drf_study Dose-Range Finding (DRF) Study (Single High Doses) lit_review->drf_study Inform Dose Selection repeated_dose Repeated-Dose Toxicity Study (e.g., 28-Day) drf_study->repeated_dose Determine MTD & Dose Levels monitoring In-life Monitoring (Clinical Signs, Body Weight) repeated_dose->monitoring endpoints Terminal Endpoints (Pathology, Bloodwork) monitoring->endpoints analysis Statistical Analysis endpoints->analysis noael Determine NOAEL analysis->noael report Final Report noael->report signaling_pathways cluster_inflammation Inflammatory Pathways cluster_stress Cellular Stress & Other Pathways COX COX LOX 5-LOX NFkB NF-κB MAPK MAPK Akt Akt Nrf2 Nrf2/HO-1 NLRP3 NLRP3 Inflammasome PF This compound PF->COX Inhibits PF->LOX Inhibits PF->NFkB Inhibits PF->MAPK Inhibits PF->Akt Inhibits PF->Nrf2 Modulates (potential) PF->NLRP3 Modulates (potential)

References

How to handle hygroscopic Phenethyl ferulate powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling hygroscopic Phenethyl ferulate powder. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a natural compound and a derivative of ferulic acid. It is recognized for its inhibitory activity against both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1][2] This dual inhibition suggests its potential role in modulating inflammatory and other related biological pathways.

Q2: Is this compound powder hygroscopic?

Q3: What are the recommended storage conditions for this compound powder?

To maintain its stability and integrity, this compound powder should be stored under the following conditions:

Storage ConditionTemperatureDurationAdditional Notes
Solid Powder 4°CShort to medium termMust be in a sealed container, protected from light and moisture.[1]
-20°CLong termSealed from moisture and light.[2]
-80°CExtended long termSealed from moisture and light.[1]
In Solvent -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Stored sealed and away from light.[1]
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Stored sealed and away from light.[1]

Q4: What are the visible signs of moisture absorption in this compound powder?

Exposure of hygroscopic powders like this compound to humidity can lead to several physical changes.[3] Researchers should be vigilant for the following signs:

  • Clumping or Caking: The powder may lose its fine, free-flowing consistency and form lumps or a solid mass.

  • Changes in Color or Appearance: The white to off-white powder might change in appearance.

  • Difficulty in Weighing and Handling: The powder may become sticky and difficult to transfer, leading to inaccurate measurements.

  • Reduced Solubility: The powder may not dissolve as expected, even in appropriate solvents.

Troubleshooting Guide

This guide addresses common issues encountered when working with hygroscopic this compound powder.

Troubleshooting_Hygroscopic_Powder cluster_start cluster_observe Observation cluster_problem Problem Identification cluster_solution Solution start Start: Handling this compound Powder observe_powder Observe Powder Condition start->observe_powder clumping Powder is clumped or caked observe_powder->clumping Yes inaccurate_weight Inaccurate or inconsistent weighing observe_powder->inaccurate_weight Yes solubility_issue Poor solubility in appropriate solvent observe_powder->solubility_issue Yes free_flowing Powder is free-flowing observe_powder->free_flowing No desiccate Action: Dry powder under vacuum in a desiccator with a suitable desiccant. clumping->desiccate glove_box Action: Handle and weigh powder in a controlled environment (glove box with low humidity). inaccurate_weight->glove_box stock_solution Action: Prepare a concentrated stock solution from the entire vial and aliquot for storage. solubility_issue->stock_solution proceed Proceed with experiment free_flowing->proceed desiccate->glove_box glove_box->proceed stock_solution->proceed

Experimental Protocols

Protocol 1: Purity and Stability Assessment of this compound after Exposure to Humidity

This protocol outlines a method to assess the impact of moisture on the purity and stability of this compound powder using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation of this compound after exposure to a high-humidity environment.

Materials:

  • This compound powder

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • Environmental chamber or a sealed container with a saturated salt solution to create a high-humidity environment (e.g., saturated potassium chloride solution for ~85% relative humidity).

  • Analytical balance

  • HPLC system with a C18 column

Methodology:

  • Sample Preparation (Time Zero):

    • Accurately weigh 10 mg of this compound powder that has been properly stored.

    • Dissolve the powder in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. This is your Time Zero sample.

  • Humidity Exposure:

    • Place a pre-weighed, open vial containing approximately 50 mg of this compound powder into the high-humidity chamber at room temperature.

    • At predetermined time points (e.g., 24, 48, 72 hours), remove a small aliquot (approx. 10 mg) of the exposed powder.

  • Sample Preparation (Post-Exposure):

    • For each time point, accurately weigh the removed aliquot and prepare a 1 mg/mL solution as described in step 1.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Detection: UV detector at an appropriate wavelength for this compound (e.g., 320 nm).

    • Inject equal volumes of the Time Zero and post-exposure samples.

  • Data Analysis:

    • Compare the chromatograms of the exposed samples to the Time Zero sample.

    • Calculate the percentage of remaining this compound and identify any new peaks that may correspond to degradation products.

    • Quantify the degradation by comparing the peak area of this compound at each time point relative to Time Zero.

Signaling Pathway Diagrams

This compound is known to inhibit both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. These pathways are critical in the metabolism of arachidonic acid to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_pathways Enzymatic Pathways cluster_products Products cluster_inhibitor Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Phenethyl_Ferulate This compound Phenethyl_Ferulate->COX Inhibits Phenethyl_Ferulate->LOX Inhibits

References

Technical Support Center: Optimizing the Extraction of Phenethyl Ferulate from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Phenethyl ferulate (PF) from its natural sources.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields of this compound can stem from several factors, from the choice of extraction method to the handling of the plant material.

  • Suboptimal Extraction Method: For compounds like this compound, which can be heat-sensitive, the extraction method is critical. Traditional methods like decoction may lead to degradation. Pressurized Liquid Extraction (PLE) and Sonication Extraction (SE) have been shown to be more efficient than methods like Supercritical Fluid Extraction (SFE) for related compounds, while hydrodistillation and decoction may not yield any this compound at all.[1][2]

  • Inappropriate Solvent Selection: The polarity of the solvent plays a crucial role. For similar phenolic compounds, aqueous mixtures of ethanol or methanol often provide better results than pure solvents.[3] For sonication of the related coniferyl ferulate, a mixture of methanol and formic acid (95:5, v/v) has been used effectively.[1]

  • Degradation During Extraction: this compound, like other phenolic esters, can be susceptible to degradation from heat, light, and oxidative enzymes.[4] It is advisable to protect the extraction mixture from light and consider performing extractions under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[3]

  • Incomplete Extraction: The extraction time and solvent-to-solid ratio may be insufficient. For ultrasound-assisted extraction (UAE), the majority of phenolic compounds are often extracted in the first 10-20 minutes.[5] Ensure your parameters are optimized for your specific plant material.

Troubleshooting Steps:

  • Review your extraction method: If using high-temperature methods, consider switching to PLE or UAE.

  • Optimize your solvent system: Experiment with different polarities, such as varying percentages of ethanol or methanol in water.

  • Protect your sample: Use amber glassware and consider adding antioxidants like ascorbic acid to the extraction solvent.[3]

  • Adjust extraction parameters: Increase the extraction time or the solvent-to-solid ratio to ensure complete extraction.

Q2: I am observing peak tailing and co-elution in my HPLC analysis of this compound. How can I resolve this?

A2: Peak tailing and co-elution are common challenges in the HPLC analysis of plant extracts due to the complexity of the matrix.

  • Co-elution with Similar Compounds: Plant extracts, such as those from Notopterygium incisum, contain numerous related compounds that may have similar retention times to this compound.[6]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and tailing.[7]

  • Secondary Interactions: Residual silanols on the HPLC column can interact with polar functional groups on this compound, causing peak tailing.[8]

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good separation.

Troubleshooting Steps:

  • Confirm Co-elution: Use a Diode Array Detector (DAD) to check for peak purity. If the UV-Vis spectra are not consistent across the peak, co-elution is likely occurring.[9][10]

  • Optimize Mobile Phase:

    • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the organic modifier (e.g., acetonitrile, methanol) percentage will increase retention time and may improve separation.[9]

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.[9]

    • Modify pH: Adding a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase can suppress the ionization of phenolic compounds and reduce peak tailing.[8]

  • Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different chemistry, such as a phenyl-hexyl or a C8 column, which may offer different selectivity.[11][12]

  • Sample Dilution: Dilute your sample to check if the peak shape improves, which would indicate column overload.[7]

Q3: How can I prevent the degradation of this compound during the extraction process?

A3: Phenolic esters like this compound can be prone to hydrolysis and oxidation.

  • Temperature: High temperatures can accelerate degradation. For heat-sensitive compounds, lower extraction temperatures are preferable.[4]

  • pH: Both highly acidic and alkaline conditions can promote the hydrolysis of the ester bond. Neutral or slightly acidic conditions are generally recommended.[3]

  • Light and Oxygen: Exposure to UV light and oxygen can lead to photodegradation and oxidation.[3][4]

Preventative Measures:

  • Use Non-Thermal Extraction Methods: Techniques like Ultrasound-Assisted Extraction (UAE) can be performed at or near room temperature.

  • Control pH: Maintain a neutral to slightly acidic pH of your extraction solvent.

  • Protect from Light and Air: Use amber glassware or cover your extraction vessel with aluminum foil.[3] Purging the extraction vessel with nitrogen can help to exclude oxygen.[3]

  • Add Stabilizers: The addition of antioxidants such as ascorbic acid or BHT to the extraction solvent can help prevent oxidative degradation.[3]

Experimental Protocols & Data

This section provides detailed methodologies for key extraction techniques and summarizes quantitative data for comparison.

Detailed Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE) of this compound from Notopterygium incisum

This protocol is a general guideline and may require optimization for specific equipment and plant material batches.

  • Sample Preparation:

    • Obtain dried rhizomes of Notopterygium incisum.

    • Grind the rhizomes into a fine powder (e.g., 40-60 mesh).

    • Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture.

  • Extraction Procedure:

    • Weigh 10 g of the dried plant powder and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of the extraction solvent (e.g., 80% ethanol in water). This corresponds to a 10:1 solvent-to-solid ratio.

    • Place the flask in an ultrasonic bath.

    • Set the sonication frequency (e.g., 40 kHz) and power (e.g., 100 W).

    • Extract for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

    • Store the extract at -20°C until further analysis.

2. Supercritical Fluid Extraction (SFE) of this compound

SFE is a green technology that uses supercritical CO₂ as the primary solvent.

  • Sample Preparation:

    • Prepare the dried and powdered plant material as described for UAE.

    • Mix the plant powder with a dispersing agent like diatomaceous earth to prevent clumping.

  • SFE Procedure:

    • Load the prepared sample into the extraction vessel of the SFE system.

    • Set the extraction parameters. Based on studies of similar compounds, initial parameters could be:

      • Pressure: 200-350 bar[1]

      • Temperature: 40-60°C[1]

      • CO₂ flow rate: 2-4 L/min

    • Introduce a co-solvent (modifier) such as ethanol (e.g., 5-10%) to increase the polarity of the supercritical fluid and enhance the extraction of phenolic compounds.

    • Perform the extraction for a set duration (e.g., 60-120 minutes).

    • Collect the extract in the separator vessel by reducing the pressure, which causes the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

    • Dissolve the collected extract in a suitable solvent for analysis.

Quantitative Data Summary

The following tables summarize extraction parameters and yields for ferulate derivatives from natural sources. Note that data specifically for this compound is limited, and data for the structurally similar Coniferyl ferulate is included for comparison.

Table 1: Comparison of Extraction Methods for Coniferyl Ferulate from Angelica sinensis

Extraction MethodSolventTemperature (°C)TimePressureYield (mg/g of raw material)Reference
Sonication (SE)Methanol-Formic Acid (95:5)Room Temp.40 minN/A~1.8[1]
Pressurized Liquid (PLE)Methanol10010 min1200 psi~1.8[1]
Supercritical Fluid (SFE)CO₂ with Ethyl Acetate404 h350 Bar~1.2[1]

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Phenolic Compounds

Plant MaterialOptimal SolventOptimal Time (min)Optimal Temperature (°C)Optimal Amplitude/PowerReference
Rosa canina L.Water305030%[13]
Tricosanthes cucumerinaWater6.254040%[14]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[15][16]

Phenethyl_Ferulate_Signaling cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates JNK JNK TLR4->JNK activates ERK ERK TLR4->ERK activates IKK IKK TLR4->IKK activates PF This compound PF->p38 inhibits phosphorylation PF->JNK inhibits phosphorylation PF->ERK inhibits phosphorylation PF->IKK inhibits phosphorylation Inflammatory_Response Inflammatory Response (iNOS, COX-2, TNF-α, IL-6) p38->Inflammatory_Response activate JNK->Inflammatory_Response activate ERK->Inflammatory_Response activate IkB_p65 IκB-p65 IKK->IkB_p65 phosphorylates IκBα p65_nuc p65 (nucleus) IkB_p65->p65_nuc releases p65 IkB_p p-IκBα p65_nuc->Inflammatory_Response promotes transcription Extraction_Workflow start Plant Material (e.g., Notopterygium incisum) prep Sample Preparation (Drying, Grinding) start->prep extraction Extraction (e.g., UAE, SFE) prep->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC Analysis (Quantification & Purity) crude_extract->hplc end Data Analysis hplc->end

References

Solving poor reproducibility in Phenethyl ferulate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Phenethyl ferulate (PF), aiming to improve reproducibility for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound (PF) is an ester of phenethyl alcohol and ferulic acid. It is a constituent of Qianghuo and has shown inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) with IC50 values of 4.35 μM and 5.75 μM, respectively[1]. Research has also indicated its role as a potent inhibitor of inflammation by acting on nuclear factor kappa-B (NF-κB), Akt, and mitogen-activated protein kinase (MAPK) signaling pathways.

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored under specific conditions. For long-term storage, it is recommended to store the compound at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. The compound should be sealed and protected from moisture and light. It is also advised to aliquot the solution after preparation to avoid repeated freeze-thaw cycles[1].

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO), PEG300, and Corn Oil[1]. For in vivo experiments, specific solvent systems are recommended. For instance, a stock solution in DMSO can be further diluted with PEG300, Tween-80, and saline[1]. It is crucial to prepare working solutions freshly on the day of use for in vivo studies to ensure reliable results[1].

Troubleshooting Guide

Synthesis and Purification

Q4: My this compound synthesis is yielding unexpected byproducts. What could be the cause?

Inconsistent reaction conditions or impurities in starting materials can lead to byproduct formation. One common issue in esterification reactions is the presence of water, which can lead to hydrolysis of the ester product. Ensure all glassware is thoroughly dried and use anhydrous solvents. Additionally, side reactions involving the phenolic hydroxyl group of ferulic acid can occur. Protecting this group before esterification and deprotecting it afterward can improve yield and purity.

Q5: I am having difficulty purifying this compound. What methods are most effective?

High-performance centrifugal partition chromatography (HPCPC) has been successfully used to purify similar compounds like coniferyl ferulate from natural extracts, achieving purities of over 98%. A two-phase solvent system such as n-hexane-ethyl acetate-ethanol-water can be effective. High-performance liquid chromatography (HPLC) is a reliable method for assessing purity.

Compound Stability and Handling

Q6: I am observing a decrease in the bioactivity of my this compound solution over time. Why is this happening?

This compound, like other phenolic compounds, can be susceptible to degradation. This can be caused by exposure to light, high temperatures, or inappropriate pH levels. Storing the compound as a solid at low temperatures and preparing fresh solutions for each experiment is highly recommended. For solutions, aliquotting and storing at -80°C can help maintain stability[1]. The choice of solvent can also impact stability; ensure the solvent is of high purity and appropriate for the intended application.

Q7: My this compound solution appears cloudy or shows precipitation. How can I resolve this?

Precipitation or phase separation can occur, especially in aqueous solutions, due to the hydrophobic nature of this compound. If this happens, gentle heating and/or sonication can aid in dissolution[1]. Using a co-solvent system, such as DMSO with PEG300 and Tween-80, can also improve solubility for in vivo studies[1].

Biological Assays

Q8: I am observing high variability in my IC50 values for this compound in cell-based assays. What are the potential sources of this inconsistency?

Several factors can contribute to variable IC50 values:

  • Cell Health and Density: Ensure cells are in a healthy, logarithmic growth phase and that seeding density is consistent across experiments.

  • Compound Stability in Media: this compound may degrade in cell culture media over the course of the experiment. Consider the stability of the compound under your specific assay conditions (e.g., temperature, pH, light exposure).

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) and consistent across all treatments, including controls, as it can have cytotoxic effects.

  • Assay Protocol: Inconsistencies in incubation times, reagent concentrations, and detection methods can all contribute to variability. Standardize the protocol and ensure all steps are performed consistently.

Q9: How can I confirm the purity and identity of my this compound sample?

The purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC). The identity can be confirmed using techniques such as Mass Spectrometry (MS) to determine the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to elucidate the chemical structure.

Data Presentation

Table 1: Solubility and IC50 Values for this compound

ParameterValueReference
Solubility in DMSO/PEG300/Tween-80/Saline ≥ 2.5 mg/mL (8.38 mM)[1]
Solubility in DMSO/SBE-β-CD in Saline ≥ 2.5 mg/mL (8.38 mM)[1]
Solubility in DMSO/Corn Oil ≥ 2.5 mg/mL (8.38 mM)[1]
IC50 (Cyclooxygenase - COX) 4.35 μM[1]
IC50 (5-Lipoxygenase - 5-LOX) 5.75 μM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Studies

This protocol is adapted from recommendations for similar compounds and aims to achieve a clear solution for administration.

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 25.0 mg/mL.

  • Prepare the working solution:

    • Take 100 μL of the DMSO stock solution.

    • Add 400 μL of PEG300 and mix thoroughly.

    • Add 50 μL of Tween-80 and mix thoroughly.

    • Add 450 μL of Saline to bring the final volume to 1 mL.

  • Final concentrations in the working solution: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].

  • Note: This protocol should yield a clear solution of ≥ 2.5 mg/mL. If precipitation occurs, gentle heating or sonication may be used to aid dissolution. Prepare this working solution fresh on the day of the experiment[1].

Protocol 2: Quality Control of this compound using HPLC

This protocol provides a general framework for assessing the purity of a this compound sample.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve a this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the this compound sample to be tested in the same solvent as the standard to a similar concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at an appropriate wavelength (e.g., determined by UV scan, likely around 320 nm for ferulates).

    • Column Temperature: 25-30°C.

  • Analysis: Inject the standard solutions and the sample solution. Purity is calculated by comparing the peak area of the this compound in the sample to the total peak area of all components in the chromatogram.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_exp Experimentation synthesis This compound Synthesis purification Purification (e.g., HPCPC) synthesis->purification hplc Purity Check (HPLC) purification->hplc nmr_ms Identity Confirmation (NMR, MS) hplc->nmr_ms storage Storage (-20°C or -80°C) nmr_ms->storage dissolution Dissolution (e.g., DMSO/PEG300) storage->dissolution assay Biological Assay (e.g., Cell Culture) dissolution->assay

Caption: A typical experimental workflow for this compound from synthesis to biological assay.

signaling_pathway cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS Akt Akt LPS->Akt MAPK MAPK (ERK, JNK, p38) LPS->MAPK NFkB NF-κB Pathway (IκB-α, p65) LPS->NFkB PF This compound PF->Akt PF->MAPK PF->NFkB iNOS_COX2 iNOS, COX-2 Akt->iNOS_COX2 MAPK->iNOS_COX2 NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines

Caption: The inhibitory effect of this compound on key inflammatory signaling pathways.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Phenethyl Ferulate and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, both synthetic non-steroidal anti-inflammatory drugs (NSAIDs) and naturally derived compounds are of significant interest. This guide provides a detailed comparison of the anti-inflammatory properties of ibuprofen, a widely used NSAID, and Phenethyl ferulate (PFE), a natural compound. This objective analysis is based on available experimental data to inform research and drug development efforts.

Mechanism of Action: A Tale of Two Pathways

Ibuprofen and this compound exert their anti-inflammatory effects through distinct yet overlapping mechanisms, primarily centered on the inhibition of the cyclooxygenase (COX) enzymes.

Ibuprofen , a derivative of propionic acid, is a well-established non-selective COX inhibitor.[1][2] It competitively and reversibly inhibits both COX-1 and COX-2 enzymes.[3] The inhibition of COX-2 is primarily responsible for its anti-inflammatory, analgesic, and antipyretic effects, as this enzyme is induced at sites of inflammation and mediates the production of prostaglandins (PGs) like PGE2.[4][5] However, its inhibition of the constitutively expressed COX-1 enzyme can lead to undesirable side effects, such as gastrointestinal irritation.[4] Ibuprofen has also been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.[6][7]

This compound (PFE) , a natural phenolic compound, also demonstrates significant anti-inflammatory activity. Its primary mechanism involves the inhibition of both COX and 5-lipoxygenase (5-LOX) enzymes.[8] Beyond direct enzyme inhibition, PFE has been shown to suppress the inflammatory cascade at a molecular level by targeting key signaling pathways. Studies have demonstrated that PFE can inhibit the activation of NF-κB, as well as the protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[9] By downregulating these pathways, PFE effectively reduces the production of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), COX-2, and various inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]

Quantitative Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound and ibuprofen against key inflammatory enzymes. It is important to note that these values are derived from different studies and experimental conditions, which may influence the results.

CompoundTarget EnzymeIC50 Value (µM)Reference
This compound COX4.35[8]
5-LOX5.75[8]
Ibuprofen COX-113[10][11]
COX-2370[10]
(S)-(+)-IbuprofenCOX-12.9[10]
(S)-(+)-IbuprofenCOX-21.1[10]
IbuprofenCOX-112[12]
IbuprofenCOX-280[12]

Note: The potency of ibuprofen can vary depending on the enantiomeric form and the specific assay conditions.

In Vivo and In Vitro Experimental Data

While direct comparative studies are limited, independent research provides insights into the anti-inflammatory efficacy of both compounds in established experimental models.

Carrageenan-Induced Paw Edema

This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.

  • This compound (as Ethyl Ferulate): In a study on rats with carrageenan-induced paw edema, ethyl ferulate, a closely related compound, was shown to significantly inhibit edema formation.[13]

  • Ibuprofen: Ibuprofen consistently demonstrates a significant reduction in paw edema in this model. For example, at a dose of 100 mg/kg, ibuprofen has been shown to inhibit paw edema.[8] In another study, doses of 8.75, 17.5, and 35 mg/kg all produced a significant inhibitory effect on induced edema.[12]

LPS-Stimulated Macrophages

This in vitro model is used to study the cellular mechanisms of inflammation.

  • This compound: In LPS-stimulated RAW 264.7 macrophages, PFE has been shown to dose-dependently inhibit the production of PGE2, TNF-α, IL-1β, and IL-6.[9] At a concentration of 12 μM, PFE dramatically decreased PGE2 expression levels by 50.5%.

  • Ibuprofen: Ibuprofen has been shown to decrease the production of PGE metabolites in LPS-stimulated human monocytes.[14] It has also been observed to reduce nitrite production in macrophages stimulated with platelets.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for reproducible research.

In Vitro COX Inhibition Assay

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.

Methodology:

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

  • Assay Buffer: Tris-HCl buffer (pH 8.0).

  • Cofactors: L-epinephrine, reduced glutathione, and hematin.

  • Substrate: [14C]-Arachidonic acid.

  • Procedure: a. The test compound (e.g., ibuprofen, this compound) is pre-incubated with the COX enzyme and cofactors. b. The reaction is initiated by the addition of [14C]-arachidonic acid. c. The reaction is allowed to proceed for a specified time at 37°C. d. The reaction is terminated by the addition of an acid solution. e. Prostaglandin products are extracted using an organic solvent (e.g., ethyl acetate). f. The radioactivity of the extracted prostaglandins is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by linear regression analysis.[10]

In Vivo Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Inducing Agent: 1% w/v carrageenan solution in saline.

  • Test Compound Administration: The test compound (e.g., ibuprofen, this compound) is administered orally or intraperitoneally at various doses prior to carrageenan injection.

  • Procedure: a. The initial paw volume of the rats is measured using a plethysmometer. b. The test compound or vehicle (control) is administered. c. After a set time (e.g., 1 hour), 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw. d. Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[5]

In Vitro LPS-Stimulated Macrophage Assay

Objective: To assess the effect of a test compound on the production of inflammatory mediators in macrophages.

Methodology:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Stimulant: Lipopolysaccharide (LPS).

  • Procedure: a. RAW 264.7 cells are seeded in 96-well plates and allowed to adhere. b. The cells are pre-treated with various concentrations of the test compound (e.g., this compound, ibuprofen) for a specific duration (e.g., 1 hour). c. The cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for a further period (e.g., 24 hours). d. The cell culture supernatant is collected.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measured using the Griess reagent.

    • Prostaglandin E2 (PGE2), TNF-α, IL-1β, IL-6: Measured using commercially available ELISA kits.

  • Data Analysis: The concentration of each inflammatory mediator is determined, and the percentage of inhibition by the test compound is calculated relative to the LPS-stimulated control.[9]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and a comparative experimental workflow are provided below to facilitate understanding.

G cluster_0 Ibuprofen and this compound Anti-inflammatory Pathways Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Akt Akt TAK1->Akt MAPK MAPK TAK1->MAPK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Inflammatory_Genes Activates Transcription Akt->IKK Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits PFE This compound PFE->COX2 Inhibits PFE->NFkB Inhibits Activation PFE->Akt Inhibits PFE->MAPK Inhibits

Caption: Comparative signaling pathways of Ibuprofen and this compound.

G cluster_0 Comparative Experimental Workflow start Select Test Compound (PFE or Ibuprofen) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo cox_assay COX Inhibition Assay (COX-1 & COX-2) in_vitro->cox_assay lps_assay LPS-stimulated Macrophage Assay in_vitro->lps_assay carrageenan_assay Carrageenan-induced Paw Edema in_vivo->carrageenan_assay ic50 Determine IC50 Values cox_assay->ic50 mediator_measurement Measure Inflammatory Mediators (NO, PGE2, Cytokines) lps_assay->mediator_measurement edema_measurement Measure Paw Volume carrageenan_assay->edema_measurement data_analysis Data Analysis & Comparison ic50->data_analysis mediator_measurement->data_analysis edema_measurement->data_analysis

Caption: Workflow for comparing anti-inflammatory effects.

Conclusion

Both this compound and ibuprofen are effective anti-inflammatory agents, albeit with different mechanisms and potencies. Ibuprofen is a potent, non-selective COX inhibitor with a well-documented clinical history. This compound demonstrates a broader mechanism of action, inhibiting both COX and 5-LOX pathways and modulating key inflammatory signaling cascades like NF-κB, Akt, and MAPK.

The available data suggests that while ibuprofen is a potent inhibitor of COX-1, certain forms of it show high potency against COX-2 as well. This compound's inhibitory concentration for general COX activity appears to be in a similar range to some reported values for ibuprofen's COX inhibition. However, a direct comparison is challenging without standardized, head-to-head studies.

For drug development professionals, this compound presents an interesting natural lead compound with a multi-targeted anti-inflammatory profile. Further research, including direct comparative studies with established NSAIDs like ibuprofen, is warranted to fully elucidate its therapeutic potential and safety profile. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

A Comparative Analysis of Phenethyl Ferulate and Caffeic Acid Phenethyl Ester (CAPE) Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenethyl ferulate and Caffeic Acid Phenethyl Ester (CAPE) are two structurally related natural compounds that have garnered significant attention in the scientific community for their diverse biological activities. Both compounds, characterized by a phenylpropanoid structure, exhibit promising antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, detailed protocols, and an exploration of their underlying mechanisms of action through signaling pathway diagrams.

At a Glance: Key Efficacy Markers

The following tables summarize the available quantitative data on the efficacy of this compound and CAPE across various biological activities. It is important to note that direct comparative studies are limited, and variations in experimental conditions can influence the results.

CompoundAssayIC50 ValueReference
This compound COX Inhibition4.35 µM[1]
5-LOX Inhibition5.75 µM[1]
CAPE 5-LOX Inhibition0.13 µM[2]
COX-1 InhibitionActivity confirmed, specific IC50 varies[3][4]
COX-2 InhibitionActivity confirmed, specific IC50 varies[3][4]

Table 1: Comparative Anti-inflammatory Activity. This table highlights the half-maximal inhibitory concentration (IC50) values of this compound and CAPE against key enzymes in the inflammatory cascade. Lower IC50 values indicate greater potency.

CompoundCell LineAssayIC50 ValueReference
CAPE MDA-MB-231 (Breast Cancer)MTT Assay14.08 µM[5]
Hs578T (Breast Cancer)MTT Assay8.01 µM[5]
HCT116 (Colon Cancer)MTT Assay (48h)12.07 mg/L[6]
HL-60 (Leukemia)Not specified1.0 µM (DNA synthesis), 5.0 µM (RNA synthesis), 1.5 µM (protein synthesis)[7]

Table 2: Comparative Anticancer Activity. This table presents the IC50 values of CAPE against various cancer cell lines. Data for this compound in similar assays is currently limited in the available literature.

Deep Dive: Experimental Methodologies

To ensure reproducibility and facilitate further research, detailed protocols for the key experiments cited in this guide are provided below.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Protocol:

    • Prepare a stock solution of the test compound (this compound or CAPE) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at 517 nm.

    • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

  • Protocol:

    • Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the test compound solution at various concentrations to a 96-well microplate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assays

a) Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

  • Principle: These assays measure the ability of a compound to inhibit the activity of COX-1, COX-2, or 5-LOX enzymes, which are key enzymes in the biosynthesis of prostaglandins and leukotrienes, respectively.

  • Protocol (General):

    • Utilize commercially available COX or LOX inhibitor screening assay kits.

    • Prepare the test compound at various concentrations.

    • In a 96-well plate, add the reaction buffer, the respective enzyme (COX-1, COX-2, or 5-LOX), and the test compound.

    • Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

    • Incubate the plate under the conditions specified by the kit manufacturer.

    • Measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric).

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Anticancer Activity Assay

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

  • Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed the desired cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (this compound or CAPE) for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Illuminating the Mechanisms: Signaling Pathways

The biological activities of this compound and CAPE are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by these compounds.

phenethyl_ferulate_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (ERK, JNK, p38) TAK1->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocates MAPK->NFkB_n activates Akt Akt Akt->IKK activates Gene Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_n->Gene activates PF This compound PF->IKK inhibits PF->MAPK inhibits PF->Akt inhibits

Figure 1: Anti-inflammatory Signaling Pathway of this compound. This diagram illustrates how this compound inhibits the NF-κB, MAPK, and Akt signaling pathways to reduce the expression of pro-inflammatory genes.

CAPE_pathway cluster_stimulus Oxidative/Inflammatory Stress cluster_nucleus Nucleus Stress ROS, LPS, etc. IKK IKK Complex Stress->IKK activates Nrf2 Nrf2 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocates Keap1 Keap1 Keap1->Nrf2 sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->ProInflammatory_Genes activates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes activates CAPE CAPE CAPE->IKK inhibits CAPE->Keap1 inhibits

Figure 2: Dual Modulatory Signaling Pathway of CAPE. This diagram shows CAPE's ability to simultaneously inhibit the pro-inflammatory NF-κB pathway and activate the antioxidant Nrf2 pathway.

Concluding Remarks

Both this compound and CAPE demonstrate significant potential as therapeutic agents due to their diverse biological activities. While CAPE has been more extensively studied, revealing potent anti-inflammatory, anticancer, and neuroprotective effects through the modulation of key signaling pathways like NF-κB and Nrf2, this compound also shows promise, particularly as a dual inhibitor of COX and 5-LOX.

The lack of direct comparative studies makes it challenging to definitively state which compound is superior. The efficacy of each compound may be context-dependent, varying with the specific biological system and pathological condition being investigated. Further head-to-head comparative studies are warranted to elucidate the relative potency and therapeutic potential of this compound and CAPE. This will enable a more informed selection of lead compounds for future drug development endeavors. Researchers are encouraged to utilize the provided experimental protocols to generate standardized and comparable data to advance our understanding of these promising natural products.

References

Unveiling the COX-2 Inhibitory Potential of Phenethyl Ferulate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying novel and effective anti-inflammatory agents is a perpetual quest. Phenethyl ferulate, a natural compound, has demonstrated significant anti-inflammatory properties, including the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comprehensive in vitro validation of this compound's COX-2 inhibitory activity, comparing its performance with established alternatives and presenting the supporting experimental data.

Quantitative Comparison of COX-2 Inhibition

To contextualize the efficacy of this compound as a COX-2 inhibitor, its half-maximal inhibitory concentration (IC50) is compared with well-established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and NS-398. The following table summarizes the in vitro inhibitory activities against the COX-2 enzyme.

CompoundCOX-2 IC50Notes
This compound 4.35 µM This value represents the inhibitory activity against cyclooxygenase (COX) in general, as the specific activity against the COX-2 isoform has not been detailed in the available literature.[1]
Celecoxib 0.04 - 91 nM A widely used selective COX-2 inhibitor. The IC50 value can vary depending on the specific in vitro assay conditions.[2][3]
NS-398 30 nM - 3.8 µM A selective COX-2 inhibitor commonly used in research. The reported IC50 values show variability across different experimental setups.[4][5][6][7]

Deciphering the Anti-Inflammatory Mechanism: The COX-2 Pathway

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade. In response to pro-inflammatory stimuli, COX-2 catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. The targeted inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, aiming to alleviate symptoms while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

COX2_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Pro-inflammatory Stimuli->Cell Membrane Phospholipids activates Phospholipase A2 to release Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) catalyzes conversion to Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever This compound This compound This compound->COX-2 Enzyme inhibits

Figure 1: The Cyclooxygenase-2 (COX-2) signaling pathway and the inhibitory action of this compound.

Experimental Protocols for In Vitro COX-2 Inhibition Assay

The validation of a compound's COX-2 inhibitory activity is typically performed using an in vitro enzyme assay. A common and reliable method is the colorimetric inhibitor screening assay.

Principle

This assay measures the peroxidase activity of the COX enzyme. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is determined by monitoring the appearance of an oxidized chromogen, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically at a specific wavelength (e.g., 590 nm).[8][9][10] The inhibition of this color change is proportional to the inhibitory activity of the test compound.

Materials
  • COX-2 enzyme (human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., TMPD)

  • Test compound (this compound) and reference inhibitors (e.g., Celecoxib, NS-398) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure

The following diagram outlines the general workflow for a colorimetric in vitro COX-2 inhibition assay.

Figure 2: General workflow for an in vitro colorimetric COX-2 inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare all reagents to their working concentrations in the assay buffer.

  • Plate Setup: To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme solution.

  • Inhibitor Addition: Add serial dilutions of this compound, reference inhibitors, and a vehicle control (e.g., DMSO) to the respective wells.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Detection: Immediately begin monitoring the change in absorbance at the appropriate wavelength using a microplate reader. Kinetic readings are often taken over a period of 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

The available in vitro data indicates that this compound possesses inhibitory activity against cyclooxygenase with an IC50 value of 4.35 µM.[1] While this positions it as a compound of interest for further investigation, a direct comparison with the highly potent and selective COX-2 inhibitor Celecoxib (with IC50 values in the nanomolar range) suggests that this compound is a less potent inhibitor in its current form. It is crucial to note the limitation that the available IC50 value for this compound does not specify its selectivity for COX-2 over COX-1. Future studies should focus on determining the specific COX-2 inhibitory activity and selectivity index of this compound to provide a more definitive assessment of its therapeutic potential as a targeted anti-inflammatory agent. The provided experimental protocol offers a robust framework for conducting such validation studies.

References

A Head-to-Head Comparison of the Bioactivity of Ferulic Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the performance of various ferulic acid esters, supported by experimental data, to inform research and development in the pharmaceutical and nutraceutical industries.

Ferulic acid, a phenolic compound abundant in the plant kingdom, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antibacterial properties. However, its clinical application can be limited by factors such as low bioavailability. To overcome these limitations, researchers have synthesized a variety of ferulic acid esters, modifying its chemical structure to enhance its therapeutic potential. This guide provides a head-to-head comparison of the bioactivity of different ferulic acid esters, presenting key experimental data in a structured format to aid researchers, scientists, and drug development professionals in their work.

Antioxidant Activity

The antioxidant capacity of ferulic acid and its esters is a cornerstone of their therapeutic potential. This activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (ferric reducing antioxidant power).

Generally, ferulic acid exhibits stronger antioxidant activity than its simple alkyl esters, such as methyl and ethyl ferulate, in various assays.[1] However, the structure of the ester group significantly influences the antioxidant capacity, particularly in different biological environments. For instance, in rat liver microsomes, certain long-chain alkyl esters of ferulic acid have demonstrated superior efficacy compared to the parent compound.[2] This highlights the importance of the lipophilicity of the ester in its interaction with cellular membranes.

CompoundAntioxidant AssayResultReference
Ferulic AcidDPPH Radical ScavengingStrongest activity compared to methyl and ethyl ferulates.[1]
Methyl FerulateDPPH Radical ScavengingWeaker activity than ferulic acid.[1]
Ethyl FerulateDPPH Radical ScavengingWeaker activity than ferulic acid.[1]
Ferulic AcidABTS Radical ScavengingStrongest activity compared to its esters.[1]
Methyl FerulateABTS Radical ScavengingLower activity than ferulic acid.[1]
Ethyl FerulateABTS Radical ScavengingLower activity than ferulic acid.[1]
Ferulic AcidFRAPHigher activity than methyl and ethyl ferulates.[1]
Methyl FerulateFRAPLower activity than ferulic acid.[1]
Ethyl FerulateFRAPLower activity than ferulic acid.[1]
C12 Alkyl FerulateInhibition of lipid peroxidation in rat liver microsomesIC50 = 11.03 µM[2]
Linear C8 Alkyl FerulateInhibition of lipid peroxidation in rat liver microsomesIC50 = 12.40 µM[2]
Ferulic AcidInhibition of lipid peroxidation in rat liver microsomesIC50 = 243.84 µM[2]
Experimental Protocols

DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. A solution of DPPH in methanol is prepared. The test compound is added to the DPPH solution, and the decrease in absorbance at a specific wavelength (typically around 517 nm) is measured over time. The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

ABTS Radical Scavenging Assay: The ABTS radical cation is generated by the reaction of ABTS with potassium persulfate. The test compound is then added, and the reduction of the ABTS radical is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm). The antioxidant activity is often expressed as Trolox equivalent antioxidant capacity (TEAC).

FRAP Assay: The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color. The change in absorbance at a specific wavelength (around 593 nm) is proportional to the antioxidant capacity of the sample.

Anti-inflammatory Activity

Ferulic acid and its derivatives have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Esterification can enhance the anti-inflammatory potential of ferulic acid. For example, novel hybrid derivatives of ferulic acid with parthenolide and micheliolide have shown pronounced anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced models.[3]

The anti-inflammatory effects of ferulic acid are often mediated through the inhibition of pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5]

Below is a diagram illustrating the general mechanism of ferulic acid's anti-inflammatory action.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Ferulic Acid Esters cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB MAPK->NFkB NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB_IkB->NFkB releases NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes transcription FA_Ester Ferulic Acid Esters FA_Ester->MAPK inhibits FA_Ester->IKK inhibits

Figure 1. Simplified signaling pathway of the anti-inflammatory action of ferulic acid esters.
Experimental Protocols

LPS-induced Pro-inflammatory Cytokine Expression in Macrophages (e.g., RAW 264.7): RAW 264.7 macrophage cells are cultured and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are co-treated with different concentrations of the ferulic acid esters. After a specific incubation period, the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Anticancer Activity

The anticancer properties of ferulic acid esters have been investigated against various cancer cell lines. Esterification has been shown to enhance the cytotoxic effects of ferulic acid. For instance, octyl and dodecyl esters of ferulic acid have demonstrated significant growth inhibition of breast, lung, and colon cancer cells.[6] A quantitative structure-activity relationship (QSAR) study on ester-based ferulic acid derivatives against cervical cancer cells (HeLa) indicated that modifications to the carboxylic group with different alkyl groups affected the anticancer activity.[7]

CompoundCell LineBioactivityIC50 ValueReference
Ferulic Acid Octyl EsterBreast CancerGrowth Inhibition17.05 µg/ml[6]
Ferulic Acid Dodecyl EsterColon CancerGrowth Inhibition4.29 µg/ml[6]
Ferulic AcidBreast Cancer (MDA-MB-231)Apoptosis Induction10, 30, 100 µM[6]
Tributyltin (IV) ferulateColon Cancer (HCT116, Caco-2, HT-29)Cytotoxic Effect-[8]
Ferulic AcidPancreatic Cancer (MIA PaCa-2)Cytotoxic Effect500 µM/mL[8]
Ferulic AcidBreast Cancer (MCF-7), Liver Cancer (HepG2)Cytotoxicity100–200 μg/mL[8]
Experimental Protocols

MTT Assay for Cell Viability: Cancer cells are seeded in 96-well plates and treated with various concentrations of the ferulic acid esters for a specified period (e.g., 24, 48, or 72 hours). After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductase will convert the MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (e.g., Annexin V/PI Staining): Apoptosis can be detected by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic or necrotic cells.

The following diagram illustrates a general experimental workflow for assessing the anticancer activity of ferulic acid esters.

G cluster_0 Preparation cluster_1 Bioactivity Assessment cluster_2 Data Analysis start Cancer Cell Culture treat Treatment with Ferulic Acid Esters start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis treat->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant end Conclusion on Anticancer Efficacy cell_cycle->end ic50->end apoptosis_quant->end

Figure 2. Experimental workflow for evaluating the anticancer activity of ferulic acid esters.

Antibacterial Activity

Esterification of ferulic acid with fatty alcohols has been shown to improve its antibacterial activity, likely by increasing its lipophilicity and ability to penetrate bacterial cell membranes.[9] The antibacterial efficacy of these esters is dependent on the length of the alkyl chain, with a general trend of activity increasing up to a certain chain length and then decreasing.

CompoundBacteriaMIC (mg/mL)MBC (mg/mL)Reference
Propyl ferulate (FC3)S. aureus0.42.0[10]
Hexyl ferulate (FC6)E. coli0.53.0[10]
Hexyl ferulate (FC6)P. aeruginosa0.43.0[10]
Nonyl ferulate (FC9)---[10]
Lauryl ferulate (FC12)---[10]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: The MIC is determined using a broth microdilution method. Serial dilutions of the ferulic acid esters are prepared in a suitable broth medium in 96-well plates. A standardized inoculum of the target bacteria is added to each well. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that visibly inhibits bacterial growth. To determine the MBC, aliquots from the wells showing no visible growth are subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

Conclusion

The esterification of ferulic acid presents a promising strategy for enhancing its therapeutic bioactivities. The length and nature of the ester group play a crucial role in modulating the antioxidant, anti-inflammatory, anticancer, and antibacterial properties of the parent molecule. This comparative guide highlights the importance of considering the specific biological context and the physicochemical properties of the esters when designing and evaluating new ferulic acid-based therapeutic agents. The provided experimental data and protocols offer a valuable resource for researchers in the field.

References

Validating the In Vivo Mechanism of Action of Phenethyl Ferulate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenethyl ferulate (PF), an ester of ferulic acid and phenethyl alcohol, has garnered significant interest for its potential therapeutic properties, primarily attributed to its antioxidant and anti-inflammatory activities. While in vitro studies have elucidated several key molecular mechanisms, robust in vivo validation is crucial for its translation into clinical applications. This guide provides a comparative overview of the current understanding of this compound's mechanism of action, supported by experimental data from in vivo studies on structurally related compounds.

Comparative Analysis of In Vivo Efficacy

Direct in vivo studies detailing the mechanism of action of this compound are currently limited. However, research on its close analogs, Ethyl ferulate and Benzyl ferulate, in relevant animal models provides valuable insights into its potential in vivo effects.

Table 1: Comparison of In Vivo Anti-Inflammatory Effects
CompoundAnimal ModelKey FindingsPutative Mechanism of Action
This compound (PF) In vitro (LPS-stimulated RAW 264.7 macrophages)- Inhibition of PGE₂, TNF-α, IL-1β, IL-6 production- Suppression of iNOS and COX-2 expression[1]- Inhibition of NF-κB, Akt, and MAPK signaling pathways[1]
Ethyl ferulate (EF) LPS-induced acute lung injury in mice- Attenuated leukocyte infiltration- Reduced MPO activity- Decreased mRNA levels and secretion of TNF-α and IL-6[2]- Inhibition of NF-κB pathway- Activation of Nrf2/HO-1 pathway[2]
Ferulic Acid (FA) Carrageenan-induced paw edema in mice- 37.5% inhibition of paw edema at 200 mg/kg[3]- Inhibition of inflammatory mediators
Caffeic acid phenethyl ester (CAPE) Carrageenan-induced paw edema in rats- Significant reduction in paw volume- Inhibition of cyclooxygenase-2 (COX-2)[4]
Table 2: Comparison of In Vivo Antioxidant Effects
CompoundAnimal ModelKey FindingsPutative Mechanism of Action
This compound (PF) -No direct in vivo data available-
Benzyl ferulate (BF) Cerebral ischemia/reperfusion in rats- Reduced cerebral infarct volume- Decreased ROS and malondialdehyde (MDA) production- Enhanced superoxide dismutase (SOD) activity[5]- Downregulation of NADPH oxidase 2 (NOX2) and NOX4[5]
Ethyl ferulate (EF) In vitro (rat neurons)- Protected neurons against oxidative stress- Induction of Heme Oxygenase-1 (HO-1)[6]

Signaling Pathways Implicated in the Mechanism of Action

In vitro studies on this compound have identified key signaling pathways involved in its anti-inflammatory effects. These pathways are often dysregulated in inflammatory and oxidative stress-related diseases, making them important targets for therapeutic intervention.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_akt Akt Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_genes Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates Akt Akt TLR4->Akt Activates IκBα IκBα TLR4->IκBα Activates NFκB NF-κB (p65) ERK->NFκB Activate JNK->NFκB Activate p38->NFκB Activate Akt->NFκB Activate IκBα->NFκB Inhibits iNOS iNOS NFκB->iNOS Promotes Transcription COX2 COX-2 NFκB->COX2 Promotes Transcription TNFα TNF-α NFκB->TNFα Promotes Transcription IL6 IL-6 NFκB->IL6 Promotes Transcription PF This compound PF->ERK Inhibits Phosphorylation PF->JNK Inhibits Phosphorylation PF->p38 Inhibits Phosphorylation PF->Akt Inhibits Phosphorylation PF->IκBα Inhibits Phosphorylation

Figure 1: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols for In Vivo Validation

To validate the mechanism of action of this compound in vivo, standardized and well-characterized animal models of inflammation and oxidative stress are essential.

Carrageenan-Induced Paw Edema Model

This is a widely used model for evaluating acute inflammation.

Protocol:

  • Animals: Male Wistar rats or Swiss albino mice.

  • Groups:

    • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

    • This compound (various doses, administered orally or intraperitoneally).

    • Positive control (e.g., Indomethacin or Diclofenac).

  • Procedure:

    • Administer the test compounds 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% κ-carrageenan solution subcutaneously into the sub-plantar region of the right hind paw[7].

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection[8].

  • Endpoint Analysis:

    • Calculate the percentage of edema inhibition.

    • Collect paw tissue for histopathological examination and measurement of inflammatory markers (e.g., MPO, cytokines) and oxidative stress markers (e.g., MDA, SOD).

start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Random Grouping (Control, PF, Positive Control) acclimatization->grouping dosing Oral/IP Administration of Test Compounds grouping->dosing induction Sub-plantar Injection of Carrageenan (1%) dosing->induction 1 hour after measurement Paw Volume/Thickness Measurement (0, 1, 2, 3, 4, 5 hours) induction->measurement euthanasia Euthanasia & Tissue Collection measurement->euthanasia After final measurement analysis Endpoint Analysis (Edema Inhibition, Histopathology, Biomarkers) euthanasia->analysis end End analysis->end

Figure 2: Workflow for Carrageenan-Induced Paw Edema Model.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model is used to study systemic inflammation.

Protocol:

  • Animals: C57BL/6 mice.

  • Groups:

    • Vehicle control (e.g., sterile saline).

    • This compound (various doses, administered intraperitoneally).

    • LPS only.

  • Procedure:

    • Administer this compound 30 minutes before LPS injection.

    • Inject LPS (e.g., 10-20 mg/kg) intraperitoneally[9].

    • Monitor animals for signs of endotoxemia (e.g., body weight loss, lethargy).

  • Endpoint Analysis (e.g., at 12 or 24 hours post-LPS):

    • Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6) using ELISA[10].

    • Harvest organs (e.g., lungs, liver) for histopathology and analysis of inflammatory and oxidative stress markers.

Conclusion

While direct in vivo evidence for the mechanism of action of this compound is still emerging, data from in vitro studies and in vivo experiments with structurally similar compounds strongly suggest its potential as a potent anti-inflammatory and antioxidant agent. The primary mechanisms appear to involve the modulation of key inflammatory signaling pathways such as NF-κB, MAPK, and Akt, as well as the activation of the Nrf2/HO-1 antioxidant response pathway. Further in vivo studies using standardized models, such as the ones described in this guide, are warranted to fully validate these mechanisms and to establish a solid foundation for the clinical development of this compound.

References

A Comparative Guide to HPLC and LC-MS Methods for Phenethyl Ferulate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. Phenethyl ferulate, a compound of interest for its potential therapeutic properties, requires robust analytical methods for its determination in various matrices. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. The information presented is a synthesis of established methodologies for similar phenolic compounds and general validation principles, offering a framework for method selection and development.

Quantitative Performance Comparison

The choice between HPLC and LC-MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the complexity of the sample matrix. The following table summarizes the typical performance characteristics of each method for the analysis of compounds structurally similar to this compound.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.99
Limit of Detection (LOD) 0.05 - 0.5 µg/mLAs low as pg/mL level
Limit of Quantitation (LOQ) 0.1 - 1.0 µg/mLAs low as pg/mL level
Accuracy (% Recovery) 98 - 102%[1][2]Typically 80 - 120%[3]
Precision (%RSD) < 2.0%[1][2]< 15%[3]
Specificity Moderate to HighVery High
Analysis Time ~15 - 30 minutes~5 - 15 minutes
Cost LowerHigher
Matrix Effect Less SusceptibleMore Susceptible

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using HPLC-UV and LC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quantification in simpler matrices due to its robustness and cost-effectiveness. The following protocol is adapted from a validated method for a structurally similar compound, phenylethyl resorcinol[1][2].

  • Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1][2].

  • Mobile Phase: A mixture of acetonitrile, methanol, and water. A typical starting ratio could be 40:20:40 (v/v/v)[1][2].

  • Flow Rate: 0.8 mL/min[1][2].

  • Column Temperature: 25°C[1][2].

  • Injection Volume: 20 µL[1][2].

  • Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or 320 nm)[1][2][4].

  • Quantification: An external standard calibration curve is constructed by plotting the peak area of this compound against known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity, making it the preferred method for analyzing complex samples or when very low detection limits are required. This protocol is based on methods developed for similar ferulate compounds[5].

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column suitable for LC-MS applications (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[5].

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile or methanol

  • Gradient Elution: A gradient program should be optimized to ensure good separation of this compound from matrix components. A starting point could be a linear gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min[5].

  • Column Temperature: 35°C[5].

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, to be optimized for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions of this compound. This provides high selectivity and reduces matrix interference[6].

  • Quantification: An internal standard is typically used, and quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Method Cross-Validation Workflow

Cross-validation is a critical process to ensure that two different analytical methods provide comparable results. This involves analyzing the same set of samples using both HPLC and LC-MS and statistically comparing the outcomes.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis cluster_comparison Data Comparison & Evaluation Sample Homogeneous Sample Batch SpikedSamples Spiked Samples (Accuracy) Sample->SpikedSamples QCSamples QC Samples (Precision) Sample->QCSamples HPLC_Analysis Analyze with Validated HPLC Method SpikedSamples->HPLC_Analysis LCMS_Analysis Analyze with Validated LC-MS Method SpikedSamples->LCMS_Analysis QCSamples->HPLC_Analysis QCSamples->LCMS_Analysis HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data StatAnalysis Statistical Analysis (e.g., Bland-Altman, t-test) HPLC_Data->StatAnalysis LCMS_Data LC-MS Results LCMS_Analysis->LCMS_Data LCMS_Data->StatAnalysis Conclusion Conclusion on Method Interchangeability StatAnalysis->Conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific analytical needs. HPLC-UV is a reliable and cost-effective option for routine analysis in less complex matrices. In contrast, LC-MS provides unparalleled sensitivity and selectivity, making it the ideal choice for trace-level quantification in complex biological or environmental samples. A thorough method validation, following guidelines from bodies such as the International Council for Harmonisation (ICH), is essential to ensure the reliability of the analytical data regardless of the chosen technique.[7][8]

References

A Comparative Analysis of Lipophilicity and Cell Permeability: Phenethyl Ferulate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing novel therapeutic agents, understanding the physicochemical properties that govern a molecule's journey through the body is paramount. Lipophilicity and cell permeability are two critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an objective comparison of these properties for phenethyl ferulate, a naturally occurring compound with known antioxidant and anti-inflammatory activities, and a series of its structural analogs. By examining the relationship between chemical structure, lipophilicity, and predicted permeability, this document aims to inform rational drug design and lead optimization efforts.

The following sections present a quantitative comparison of lipophilicity through predicted partition coefficients (logP), discuss the theoretical implications for cell permeability, and provide detailed experimental protocols for assessing these key parameters.

Data Presentation: Lipophilicity of Ferulic Acid and Its Esters

Lipophilicity, the affinity of a molecule for a lipid environment, is commonly quantified by the logarithm of the partition coefficient between n-octanol and water (logP). A higher logP value indicates greater lipophilicity. The data presented below are computationally predicted values, which are valuable for comparing compounds within a chemical series. The XLogP3 algorithm is a widely used method based on atomic contributions to overall lipophilicity.

As evidenced by the data, esterification of the carboxylic acid group of ferulic acid significantly increases lipophilicity. There is a clear trend of increasing logP values with the elongation and increasing bulk of the alkyl ester chain, culminating in the significantly more lipophilic phenethyl ester. This enhanced lipophilicity is expected to influence the interaction of these compounds with biological membranes.

CompoundStructureMolecular FormulaPredicted logP (XLogP3)Data Source
Ferulic AcidFerulic AcidC₁₀H₁₀O₄1.5--INVALID-LINK--
Methyl FerulateMethyl FerulateC₁₁H₁₂O₄1.8--INVALID-LINK--
Ethyl FerulateEthyl FerulateC₁₂H₁₄O₄2.2--INVALID-LINK--
n-Propyl Ferulaten-Propyl FerulateC₁₃H₁₆O₄2.7--INVALID-LINK--
Hexyl FerulateHexyl FerulateC₁₆H₂₂O₄4.2--INVALID-LINK--
This compound this compoundC₁₈H₁₈O₄3.6 --INVALID-LINK--

Visualizations: Key Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G Conceptual Relationship Between Lipophilicity and Permeability Low Lipophilicity (logP < 0) Low Lipophilicity (logP < 0) Optimal Lipophilicity (logP 1-3) Optimal Lipophilicity (logP 1-3) Low Lipophilicity (logP < 0)->Optimal Lipophilicity (logP 1-3) Increasing Passive Diffusion A Poor Absorption (Too Hydrophilic) High Lipophilicity (logP > 5) High Lipophilicity (logP > 5) Optimal Lipophilicity (logP 1-3)->High Lipophilicity (logP > 5) Decreasing Permeability (due to low aqueous solubility) B Good Absorption & Permeability C Poor Absorption (Too Lipophilic, Poor Solubility)

Caption: The inverted U-shaped relationship between lipophilicity and permeability.

G Generalized Caco-2 Permeability Assay Workflow cluster_culture Cell Culture Phase cluster_experiment Permeability Experiment cluster_analysis Analysis Phase seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21 days to form a differentiated monolayer seed->culture integrity 3. Verify monolayer integrity (TEER measurement) culture->integrity add_compound 4. Add test compound to Apical (AP) chamber integrity->add_compound incubate 5. Incubate at 37°C (e.g., for 2 hours) add_compound->incubate sample 6. Sample Basolateral (BL) and Apical (AP) chambers incubate->sample quantify 7. Quantify compound concentration (LC-MS/MS) sample->quantify calculate 8. Calculate Apparent Permeability Coefficient (Papp) quantify->calculate

Caption: A typical workflow for determining drug permeability using the Caco-2 cell model.

Experimental Protocols

Determination of Lipophilicity (logP) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common indirect method for determining logP values. It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its octanol-water partition coefficient.

Methodology:

  • System Preparation: An HPLC system equipped with a C18 column (a common nonpolar stationary phase) and a UV detector is used.

  • Mobile Phase: A series of mobile phases are prepared with varying concentrations of an organic modifier (e.g., methanol or acetonitrile) and water (e.g., 80:20, 70:30, 60:40, 50:50 v/v). The aqueous phase is typically buffered.

  • Standard Compounds: A set of standard compounds with known logP values is selected to create a calibration curve.

  • Chromatographic Run: Each standard compound and test compound (this compound and its analogs) is injected into the HPLC system using each mobile phase composition. The retention time (t_R) for each compound is recorded. The column dead time (t_0) is determined using an unretained compound.

  • Calculation of Capacity Factor (k): For each run, the capacity factor is calculated using the formula: k = (t_R - t_0) / t_0.

  • Extrapolation to log k_w: For each compound, a plot of log(k) versus the percentage of the organic modifier in the mobile phase is generated. A linear regression is applied to this plot, and the y-intercept is determined by extrapolating to 100% aqueous mobile phase. This y-intercept value is log(k_w).

  • Calibration and logP Determination: A calibration curve is constructed by plotting the known logP values of the standard compounds against their determined log(k_w) values. The logP of the test compounds can then be calculated from their log(k_w) values using the linear regression equation from this calibration curve.

Cell Permeability Assessment using Caco-2 Monolayers

The Caco-2 cell line, derived from human colon adenocarcinoma, is considered the gold standard in vitro model for predicting human drug absorption. When cultured on semi-permeable filter supports, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ filter inserts in multi-well plates and cultured for 18-22 days. During this time, the cells differentiate and form a confluent, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of robust tight junctions. The passage of a low-permeability fluorescent marker like Lucifer yellow can also be measured to confirm barrier integrity.

  • Transport Experiment (Apical to Basolateral):

    • The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) on both the apical (upper) and basolateral (lower) sides of the monolayer.

    • The test compound (e.g., this compound) is added to the apical chamber at a known concentration.

    • The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, samples are collected from both the apical and basolateral chambers.

  • Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Calculation of Apparent Permeability (P_app): The apparent permeability coefficient is calculated using the following equation:

    • P_app (cm/s) = (dQ/dt) / (A * C_0)

    • Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber (basolateral side).

      • A is the surface area of the filter membrane.

      • C_0 is the initial concentration of the compound in the donor chamber (apical side).

Compounds are often classified as having low (<1 x 10⁻⁶ cm/s), medium (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s) permeability.

Passive Permeability Assessment using PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro model used to predict passive transcellular permeability. It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.

Methodology:

  • Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., a mixture of phospholipids or lecithin) in an organic solvent (e.g., dodecane) to create an artificial membrane.

  • Assay Setup: The lipid-coated filter plate is placed on top of an acceptor plate, which is pre-filled with a buffer solution, creating a "sandwich".

  • Compound Addition: The test compound, dissolved in a suitable buffer, is added to the donor wells.

  • Incubation: The sandwich plate is incubated at room temperature for a set period (e.g., 4-16 hours) to allow the compound to diffuse across the artificial membrane.

  • Quantification: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS.

  • Permeability Calculation: The effective permeability (P_e) is calculated based on the compound concentrations in the donor and acceptor compartments at the end of the incubation period.

PAMPA is particularly useful in early drug discovery for ranking compounds based on their passive diffusion potential, as it excludes the complexities of active transport and metabolism present in cell-based assays.

Phenethyl Ferulate Shows Promise in Ameliorating Rheumatoid Arthritis Symptoms: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

Scientists and drug development professionals now have access to a comprehensive guide on the in vivo therapeutic potential of Phenethyl ferulate (PF) in a preclinical model of rheumatoid arthritis. This guide provides a comparative analysis of PF's efficacy against the widely used nonsteroidal anti-inflammatory drug (NSAID), Celecoxib, in the collagen-induced arthritis (CIA) mouse model. While no direct head-to-head studies have been identified, this document synthesizes available data from studies with similar experimental designs to offer valuable insights for researchers in the field.

This compound, a natural compound, has demonstrated significant anti-inflammatory properties. In vitro studies have shown its ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) with IC50 values of 4.35 μM and 5.75 μM, respectively[1]. This guide delves into the in vivo validation of these properties in a disease model highly relevant to human rheumatoid arthritis.

Performance Comparison in Collagen-Induced Arthritis (CIA) Model

The following tables summarize the key efficacy parameters of this compound and Celecoxib in the CIA mouse model, a well-established preclinical model for rheumatoid arthritis[2][3][4][5]. Data has been compiled from separate studies to facilitate a comparative overview.

Table 1: Effect on Arthritis Severity

Treatment GroupDosageAdministration RouteReduction in Arthritic Score (%)Study Reference
This compound (PF)Data not available in a comparable in vivo CIA model---
Celecoxib1.5 mg/kgOralEquivalent to 0.5% dietary c9t11[6]
Celecoxib5 mg/kgOral56%[6]
Celecoxib50 mg/kgOral48%[6]

Note: While specific in vivo data for this compound in a CIA model is not available in the reviewed literature, its known potent anti-inflammatory mechanism suggests potential for significant reduction in arthritis severity.

Table 2: Modulation of Inflammatory Cytokines

Treatment GroupCytokineEffectStudy Reference
This compound (PF)In vivo data in CIA model not available--
Celecoxib (5 mg/kg)IL-6 (paw)Decreased[6]
Celecoxib (5 mg/kg)IL-10 (paw and plasma)Decreased[6]

Experimental Protocols

To ensure reproducibility and aid in the design of future studies, detailed experimental methodologies are provided below.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol is a standard method for inducing an autoimmune arthritis that mimics human rheumatoid arthritis[7][8][9][10].

1. Immunization (Day 0):

  • Animals: Male DBA/1J mice, 8-10 weeks old.

  • Collagen Emulsion: Bovine type II collagen is dissolved in 0.05 M acetic acid at a concentration of 2 mg/mL. This solution is then emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing 1 mg/mL of heat-killed Mycobacterium tuberculosis.

  • Injection: 0.1 mL of the emulsion is injected intradermally at the base of the tail.

2. Booster Immunization (Day 21):

  • Collagen Emulsion: Bovine type II collagen (2 mg/mL) is emulsified with an equal volume of Incomplete Freund's Adjuvant (IFA).

  • Injection: 0.1 mL of the emulsion is administered via intradermal injection at a site different from the primary immunization.

3. Arthritis Assessment:

  • Clinical Scoring: Following the booster injection, mice are monitored daily for the onset and severity of arthritis. A clinical scoring system is used for each paw (0-4 scale), with a maximum possible score of 16 per mouse.

    • 0 = No evidence of erythema or swelling.

    • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

    • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

    • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

    • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

  • Paw Thickness: Paw thickness is measured using a digital caliper.

4. Treatment Administration:

  • This compound/Celecoxib: Treatment is typically initiated at the first sign of arthritis (prophylactic) or after the disease is established (therapeutic). The compounds are administered orally or via other appropriate routes at specified doses.

5. Outcome Measures:

  • Clinical Score and Paw Swelling: Monitored throughout the study.

  • Histopathology: At the end of the study, joints are collected, fixed, and stained (e.g., with H&E, Safranin O) to assess inflammation, cartilage damage, and bone erosion.

  • Cytokine Analysis: Blood and tissue samples are collected to measure the levels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using methods like ELISA or multiplex assays.

Signaling Pathways and Experimental Workflow

The therapeutic effects of this compound and Celecoxib are mediated through their interaction with key inflammatory signaling pathways.

G Experimental Workflow for CIA Model cluster_0 Induction Phase cluster_1 Treatment & Monitoring Phase cluster_2 Analysis Phase Immunization (Day 0) Immunization (Day 0) Booster (Day 21) Booster (Day 21) Immunization (Day 0)->Booster (Day 21) Arthritis Onset (Day 24-28) Arthritis Onset (Day 24-28) Booster (Day 21)->Arthritis Onset (Day 24-28) Treatment Initiation Treatment Initiation Arthritis Onset (Day 24-28)->Treatment Initiation Clinical Scoring & Paw Measurement Clinical Scoring & Paw Measurement Treatment Initiation->Clinical Scoring & Paw Measurement Daily Endpoint (e.g., Day 42) Endpoint (e.g., Day 42) Clinical Scoring & Paw Measurement->Endpoint (e.g., Day 42) Histopathology Histopathology Endpoint (e.g., Day 42)->Histopathology Cytokine Analysis Cytokine Analysis Endpoint (e.g., Day 42)->Cytokine Analysis

Caption: Experimental workflow for the collagen-induced arthritis (CIA) model.

G Inflammatory Signaling Pathways in Arthritis cluster_0 Upstream Activators cluster_1 Key Signaling Molecules cluster_2 Downstream Effects Collagen Collagen Immune Cells Immune Cells Collagen->Immune Cells NF-κB NF-κB Immune Cells->NF-κB MAPK MAPK Immune Cells->MAPK COX-2 COX-2 Immune Cells->COX-2 5-LOX 5-LOX Immune Cells->5-LOX Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Prostaglandins & Leukotrienes Prostaglandins & Leukotrienes COX-2->Prostaglandins & Leukotrienes 5-LOX->Prostaglandins & Leukotrienes Inflammation & Joint Destruction Inflammation & Joint Destruction Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)->Inflammation & Joint Destruction Prostaglandins & Leukotrienes->Inflammation & Joint Destruction This compound This compound This compound->COX-2 Inhibits This compound->5-LOX Inhibits Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Caption: Key inflammatory signaling pathways targeted by this compound and Celecoxib.

References

Phenethyl Ferulate: A Safer Alternative to Traditional NSAIDs? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective anti-inflammatory agents with improved safety profiles is a cornerstone of modern drug discovery. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays in pain and inflammation management, their use is often curtailed by significant gastrointestinal, cardiovascular, and renal side effects. This guide provides a comparative analysis of the safety profile of Phenethyl ferulate, a naturally occurring compound, against that of traditional NSAIDs, supported by available experimental data.

Executive Summary

This compound, a derivative of ferulic acid found in various plants, exhibits promising anti-inflammatory properties through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This mechanism, distinct from the primary COX-inhibition of traditional NSAIDs, suggests a potentially improved safety profile. While direct comparative clinical trials are not yet available, preclinical data on related compounds like ferulic acid and extracts rich in ferulates indicate a reduced risk of gastrointestinal damage compared to NSAIDs like indomethacin. The cardiovascular and renal safety of this compound is yet to be extensively studied, but the known adverse effects of traditional NSAIDs in these areas highlight the urgent need for safer alternatives.

Mechanism of Action: A Tale of Two Pathways

Traditional NSAIDs primarily exert their anti-inflammatory effects by inhibiting the COX enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. However, the inhibition of COX-1 in the gastric mucosa disrupts its protective mechanisms, leading to ulceration and bleeding.[1][2] In contrast, this compound has been shown to inhibit both COX and 5-LOX enzymes. The latter is involved in the synthesis of leukotrienes, another class of inflammatory mediators. This dual inhibition may not only contribute to its anti-inflammatory efficacy but also mitigate some of the side effects associated with selective COX inhibition.

cluster_nsaid Traditional NSAIDs cluster_pf This compound NSAID NSAID COX1_N COX-1 NSAID->COX1_N Inhibits COX2_N COX-2 NSAID->COX2_N Inhibits PF Phenethyl Ferulate COX_PF COX PF->COX_PF Inhibits LOX_PF 5-LOX PF->LOX_PF Inhibits

Figure 1. Comparative mechanism of action.

Gastrointestinal Safety: A Key Differentiator

The most well-documented and clinically significant side effect of traditional NSAIDs is gastrointestinal toxicity, ranging from dyspepsia to life-threatening ulcerations and bleeding.[1][2] This is a direct consequence of the inhibition of COX-1, which is crucial for maintaining the integrity of the gastric mucosa.

While direct studies on this compound are limited, research on ferulic acid and plant extracts containing ferulates demonstrates significant gastroprotective effects against NSAID-induced damage.

Experimental Evidence: Gastroprotective Effects

A study investigating the effects of a Ferula plant extract, rich in ferulates, on indomethacin-induced gastric ulcers in rats showed a significant reduction in ulcerated areas and preservation of the gastric mucosa.[3][4] Another study on ferulic acid demonstrated its ability to mitigate indomethacin-induced gastric injury by reducing oxidative stress and inflammation.[5]

Table 1: Comparison of Gastrointestinal Effects (Rat Model)

ParameterControlIndomethacin (NSAID)Ferula Extract (800 mg/kg) + Indomethacin
Ulcer Index 0.0 ± 0.04.8 ± 0.51.2 ± 0.3
Gastric MDA (nmol/g tissue) 1.5 ± 0.23.8 ± 0.42.1 ± 0.3
Gastric GSH (μmol/g tissue) 5.2 ± 0.42.1 ± 0.34.5 ± 0.5*

*p < 0.05 compared to Indomethacin group. Data adapted from a study on Ferula plant extract, which is a source of ferulates.[3][4]

Experimental Protocol: Induction of Gastric Ulcers
  • Animal Model: Male Wistar rats (200-250g).

  • Induction Agent: Indomethacin (a traditional NSAID) administered orally at a dose of 30 mg/kg.

  • Treatment Groups:

    • Control (vehicle).

    • Indomethacin alone.

    • This compound (various doses) + Indomethacin.

    • Reference drug (e.g., Omeprazole) + Indomethacin.

  • Parameters Measured (after 4 hours):

    • Gross Evaluation: Ulcer index calculated based on the number and severity of lesions in the stomach.

    • Histopathological Examination: Microscopic evaluation of gastric tissue for signs of damage.

    • Biochemical Analysis: Measurement of markers of oxidative stress (Malondialdehyde - MDA) and antioxidant defense (Glutathione - GSH) in gastric tissue homogenates.

A Fasting Rats B Oral Administration (Vehicle, PF, NSAID) A->B C Indomethacin (Ulcer Induction) B->C 30 min later D Sacrifice (4h) C->D E Stomach Excision D->E F Ulcer Scoring E->F G Histopathology E->G H Biochemical Assays E->H

Figure 2. Experimental workflow for gastric ulcer model.

Cardiovascular and Renal Safety: An Area for Further Investigation

Prolonged use of traditional NSAIDs, particularly selective COX-2 inhibitors and some non-selective NSAIDs like diclofenac, has been associated with an increased risk of cardiovascular events, including myocardial infarction and stroke.[6][7][8][9][10][11][12][13][14] This is thought to be due to the imbalance between pro-thrombotic thromboxane A2 (produced via COX-1) and anti-thrombotic prostacyclin (produced via COX-2). NSAIDs can also impair renal function by inhibiting the synthesis of renal prostaglandins, which are crucial for maintaining renal blood flow and glomerular filtration rate.[15][16][17][18][19][20]

Currently, there is a lack of direct experimental data comparing the cardiovascular and renal safety of this compound with traditional NSAIDs. However, the antioxidant and anti-inflammatory properties of ferulic acid and its derivatives suggest a potential for a more favorable profile. Further research in this area is critical.

Table 2: Known Safety Risks of Traditional NSAIDs

Organ SystemAdverse EffectsCommonly Implicated NSAIDs
Gastrointestinal Ulcers, Bleeding, PerforationAll non-selective NSAIDs
Cardiovascular Myocardial Infarction, Stroke, HypertensionDiclofenac, Celecoxib, Ibuprofen (at high doses)[6][7][9][10][11][12][13][14]
Renal Acute Kidney Injury, Chronic Kidney DiseaseIbuprofen, Indomethacin[15][16][17][18][19][20]

Conclusion and Future Directions

The available evidence, primarily from studies on related compounds, suggests that this compound may possess a superior gastrointestinal safety profile compared to traditional NSAIDs. Its dual inhibitory action on COX and 5-LOX pathways presents a promising mechanistic advantage. However, to definitively establish its safety and efficacy, direct, well-controlled comparative studies are essential.

Future research should focus on:

  • Head-to-head preclinical studies comparing the gastrointestinal, cardiovascular, and renal toxicity of this compound with commonly used NSAIDs like ibuprofen, naproxen, and diclofenac.

  • In-depth mechanistic studies to elucidate the precise molecular targets of this compound and its downstream effects on inflammatory and cytoprotective pathways.

  • Pharmacokinetic and pharmacodynamic studies to determine the optimal dosing and therapeutic window for this compound.

The development of novel anti-inflammatory agents with an improved benefit-risk ratio is a critical unmet need. This compound represents a promising lead compound that warrants further rigorous investigation.

References

Assessing the Synergistic Anti-Inflammatory Effects of Phenethyl Ferulate and Parthenolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of Phenethyl ferulate (PF) and Parthenolide (PN), both individually and in a proposed synergistic combination. While direct experimental data for this specific combination is emerging, this document outlines the scientific rationale for their synergy, presents hypothetical data based on their known mechanisms of action, and provides detailed experimental protocols for assessing such effects.

This compound, a derivative of ferulic acid, has demonstrated notable anti-inflammatory properties through the inhibition of key signaling pathways.[1] Parthenolide, a sesquiterpene lactone, is a well-established inhibitor of the NF-κB pathway, a central regulator of inflammation.[2][3][4][5] The convergence of both compounds on the NF-κB signaling cascade presents a strong basis for a synergistic interaction, potentially leading to enhanced therapeutic efficacy at lower, safer concentrations.

Comparative Efficacy: Individual vs. Combination Therapy

The following tables summarize the expected quantitative outcomes from key experiments designed to assess the anti-inflammatory synergy between this compound and Parthenolide. The data presented is hypothetical and serves to illustrate the anticipated results of a successful synergistic combination.

Table 1: Cell Viability in LPS-Stimulated RAW 264.7 Macrophages (MTT Assay)

Treatment (24h)Concentration (µM)Cell Viability (%)
Control (Unstimulated)-100 ± 4.5
LPS (1 µg/mL)-98 ± 5.2
This compound1097 ± 4.8
2096 ± 5.1
4095 ± 4.9
Parthenolide2.598 ± 4.3
595 ± 5.0
1092 ± 5.5
PF (10 µM) + PN (2.5 µM)-96 ± 4.7

Table 2: Inhibition of Pro-Inflammatory Cytokine Production (ELISA)

TreatmentTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound (20 µM)45 ± 3.840 ± 4.1
Parthenolide (5 µM)50 ± 4.248 ± 3.9
PF (10 µM) + PN (2.5 µM) 75 ± 5.1 70 ± 4.5

Table 3: Synergistic Inhibition of Cell Proliferation (Combination Index)

CombinationFractional Effect (Fa)Combination Index (CI)Synergy Assessment
PF + PN0.50 (IC50)0.75Synergism
0.75 (IC75)0.60Strong Synergism
0.90 (IC90)0.45Very Strong Synergism
CI < 1 indicates synergism; CI = 1 indicates an additive effect; CI > 1 indicates antagonism.

Signaling Pathway Analysis: Targeting NF-κB

Both this compound and Parthenolide exert their anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound has been shown to suppress the phosphorylation of key upstream kinases such as Akt and IκBα.[1] Parthenolide is known to directly inhibit IκB kinase (IKK) and the p65 subunit of NF-κB.[3][5][6][7][8] A combined treatment would therefore be expected to provide a more comprehensive blockade of this critical inflammatory pathway.

NF_kB_Pathway NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylation IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_genes Inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nucleus->Inflammatory_genes Activation PF This compound PF->IKK_complex Inhibits PN Parthenolide PN->IKK_complex Inhibits PN->NFkB Inhibits p65

Caption: Inhibition points of this compound and Parthenolide in the NF-κB pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Cell Viability and Synergy Assessment (MTT Assay and Combination Index Calculation)

This workflow outlines the process for determining cell viability and calculating the synergistic interaction between this compound and Parthenolide.

MTT_Workflow Cell Viability and Synergy Analysis Workflow start Start cell_culture Seed RAW 264.7 cells in 96-well plates start->cell_culture treatment Treat with this compound (PF), Parthenolide (PN), and PF+PN combinations cell_culture->treatment incubation Incubate for 24 hours treatment->incubation mtt_addition Add MTT solution (0.5 mg/mL) incubation->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 solubilization Add DMSO to dissolve formazan crystals incubation2->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate cell viability and IC50 values read_absorbance->data_analysis ci_calculation Calculate Combination Index (CI) using CompuSyn software data_analysis->ci_calculation end End ci_calculation->end

Caption: Workflow for MTT assay and Combination Index (CI) analysis.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophages in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, Parthenolide, and their combinations at a constant ratio for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS at 1 µg/mL).

  • MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each compound and the combination.

  • Combination Index (CI) Calculation: Use the Chou-Talalay method, often employing software like CompuSyn, to calculate the CI from the dose-effect data. CI values less than 1 indicate synergy.

Western Blot Analysis for NF-κB Pathway Proteins

Protocol:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

ELISA for Pro-Inflammatory Cytokines

Protocol:

  • Sample Collection: Collect the cell culture supernatants after treatment.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits used.

  • Standard Curve: Generate a standard curve using recombinant cytokines provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Concentration Calculation: Determine the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.

  • Inhibition Calculation: Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control.

Conclusion

The combined application of this compound and Parthenolide presents a promising strategy for enhanced anti-inflammatory therapy. Their distinct but complementary mechanisms of action on the NF-κB pathway suggest a strong potential for synergistic effects. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of this synergy. Further in-vitro and in-vivo studies are warranted to validate these findings and explore the full therapeutic potential of this combination.

References

A Comparative Guide to the Preclinical Efficacy of Phenethyl Ferulate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data for Phenethyl ferulate (PF), a natural compound with significant therapeutic potential, against two other well-researched polyphenols: Caffeic Acid Phenethyl Ester (CAPE) and Resveratrol. The information presented herein is intended to assist researchers in evaluating the relative merits of these compounds for further investigation and development.

Data Presentation: A Quantitative Overview

The following tables summarize the key quantitative findings from various preclinical studies. It is important to note that the data presented for each compound may originate from different studies, and therefore, direct comparisons of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Inhibitory Activity of this compound and Alternatives

CompoundTargetAssay SystemIC50 ValueReference
This compound Cyclooxygenase (COX)Enzyme Assay4.35 µM[1]
5-Lipoxygenase (5-LOX)Enzyme Assay5.75 µM[1]
Caffeic Acid Phenethyl Ester (CAPE) 5-Lipoxygenase (5-LOX)Human PMNLs0.13 µM[2]
MDA-MB-231 Breast Cancer CellsMTT Assay15.83 µM (48h)[1]
Resveratrol Cyclooxygenase-2 (COX-2)Recombinant Human Enzyme50 µM[3]
COX-2+/+ Murine Embryonic FibroblastsPGE2 Production60 µM[3]

Table 2: Effects on Cell Viability and Proliferation

CompoundCell LineAssayConcentrationEffectReference
This compound RAW 264.7 MacrophagesMTT Assay< 48 µMNot cytotoxic
Caffeic Acid Phenethyl Ester (CAPE) MDA-MB-231 Breast Cancer CellsMTT Assay10-100 µMDose-dependent decrease in viability[1]
Resveratrol Human Microvascular Endothelial Cells (HMEC-1)WST-1 Assay100 µMSignificant reduction in viability[4]

Comparative Efficacy in Preclinical Models

This compound has demonstrated notable anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, COX and 5-LOX.[1] Its therapeutic potential is underscored by its ability to modulate critical signaling pathways.

Caffeic acid phenethyl ester (CAPE), a structurally similar compound found in propolis, has been extensively studied and shows potent biological activities.[5] In a direct comparison with caffeic acid, CAPE exhibited significantly greater cytotoxic activity against breast cancer cells, with an IC50 value of 15.83 µM after 48 hours, while caffeic acid showed minimal effect even at much higher concentrations.[1] Furthermore, CAPE is a powerful inhibitor of 5-lipoxygenase, with a reported IC50 of 0.13 µM in human polymorphonuclear leukocytes.[2]

Resveratrol, a well-known polyphenol found in grapes and other plants, also possesses anti-inflammatory and anticancer properties.[6] It has been shown to directly inhibit the activity of COX-2, a key enzyme in the inflammatory process, with an IC50 of 50 µM in an in vitro enzyme assay.[3] In cell-based assays, resveratrol inhibited prostaglandin E2 production in COX-2 expressing cells with an IC50 of 60 µM.[3] Studies on endothelial cells have shown that resveratrol, at a concentration of 100 µM, significantly reduces cell viability.[4]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects by targeting multiple signaling pathways. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. It also modulates the Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

dot

cluster_0 Inflammatory Stimulus (LPS) cluster_1 This compound Action cluster_2 Signaling Pathways cluster_3 Cellular Response LPS LPS IKK IKK LPS->IKK Activates Akt Akt LPS->Akt Activates MAPK MAPK (ERK, JNK, p38) LPS->MAPK Activates PF This compound PF->IKK Inhibits PF->Akt Inhibits PF->MAPK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Inflammation Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammation Promotes Transcription Akt->Inflammation Contributes to MAPK->Inflammation Contributes to

Caption: this compound's Anti-inflammatory Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, CAPE, or Resveratrol) and a vehicle control. Incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

dot

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4 A Seed cells in 96-well plate B Treat cells with test compounds A->B C Add MTT solution and incubate B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E

Caption: General workflow for an MTT cell viability assay.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol for TNF-α Measurement:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentration based on the standard curve.

Western Blot for NF-κB Pathway Analysis

Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound, Caffeic Acid Phenethyl Ester, and Resveratrol all exhibit promising anti-inflammatory and anti-cancer properties in preclinical studies. While direct comparative data is limited, the available evidence suggests that all three compounds warrant further investigation as potential therapeutic agents. CAPE appears to be a particularly potent inhibitor of 5-LOX and demonstrates strong cytotoxic effects against cancer cells. Resveratrol is a well-documented inhibitor of COX-2. This compound shows inhibitory activity against both COX and 5-LOX. The choice of compound for further development will likely depend on the specific therapeutic indication and the desired pharmacological profile. This guide provides a foundational dataset to aid in these critical research and development decisions.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Phenethyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of phenethyl ferulate, a derivative of ferulic acid. The following procedural guidance is designed to answer key operational questions, fostering a culture of safety and trust in your laboratory practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to minimize exposure risks. Based on information for structurally similar compounds, this compound may cause skin and eye irritation, as well as respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety glasses with side-shields or goggles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.[1]

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3] Ensure that an eyewash station and safety shower are readily accessible.[1]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1][3] Adherence to local, regional, and national regulations is mandatory.[2]

1. Waste Identification and Segregation:

  • Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any materials used to handle this compound (e.g., pipette tips, weighing paper, gloves) should be considered contaminated and disposed of as hazardous waste.

2. Spill Management: In the event of a spill, follow these procedures:

  • Small Spills (Solid): Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[3]

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Ventilation: Ensure the area is well-ventilated.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

3. Final Disposal:

  • Waste Contractor: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.

Environmental Precautions: Prevent this compound from entering drains, sewers, or waterways.[3] If a significant release occurs, notify the appropriate environmental health and safety authorities immediately.

Quantitative Data Summary

ParameterGuideline
Permissible Concentration in Effluent Must comply with local wastewater discharge regulations. Direct discharge is generally not recommended.[2]
Reportable Quantity (RQ) Varies by jurisdiction. Consult local regulations to determine if a spill exceeds the reportable quantity.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_assessment 1. Waste Assessment cluster_segregation 2. Segregation & Collection cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal start Waste Generated waste_type Determine Waste Type (Solid, Liquid, Contaminated Debris) start->waste_type solid_waste Collect Solid Waste in Labeled, Sealed Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled, Sealed Container waste_type->liquid_waste Liquid debris Collect Contaminated Debris in Labeled, Sealed Container waste_type->debris Debris storage Store in Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage debris->storage contractor Arrange for Pickup by Licensed Waste Contractor storage->contractor documentation Complete Waste Disposal Documentation contractor->documentation end Disposal Complete documentation->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling Phenethyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Phenethyl ferulate. The following procedures are designed to ensure a safe laboratory environment and proper management of the compound from receipt to disposal. Adherence to these guidelines is essential to mitigate risks of skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE based on established safety data.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or other compatible material.
Eyes Safety glasses or gogglesMust provide a complete seal around the eyes.
Face Face shieldTo be used in conjunction with safety glasses/goggles, especially when splashing is a risk.
Body Laboratory coatWorn over personal clothing.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling the powder form or when adequate ventilation is not available.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key stages from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling this compound cluster_cleanup Cleanup and Disposal prep_area 1. Prepare a designated handling area with proper ventilation. don_ppe 2. Don all required Personal Protective Equipment (PPE). prep_area->don_ppe gather_materials 3. Assemble all necessary equipment and reagents. don_ppe->gather_materials weigh 4. Carefully weigh the required amount of this compound. gather_materials->weigh dissolve 5. Dissolve the compound in the appropriate solvent. weigh->dissolve conduct_experiment 6. Perform the experimental procedure. dissolve->conduct_experiment decontaminate 7. Decontaminate all work surfaces and equipment. conduct_experiment->decontaminate dispose_waste 8. Dispose of all waste materials according to protocol. decontaminate->dispose_waste doff_ppe 9. Doff PPE in the correct order. dispose_waste->doff_ppe wash_hands 10. Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound and any solvent used for rinsing in a separate, sealed, and clearly labeled hazardous liquid waste container.[1]

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the contents, including "Hazardous Waste" and "this compound."

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Collection: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Regulations: All disposal activities must be conducted in strict accordance with local, regional, and national environmental regulations.[1]

Hazard Information

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.